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  • Product: 2-(Pyridin-3-yl)cyclopentan-1-one
  • CAS: 124034-96-4

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Profile of 2-(Pyridin-3-yl)cyclopentan-1-one

The following technical guide details the spectroscopic characterization of 2-(Pyridin-3-yl)cyclopentan-1-one , a critical intermediate in the synthesis of nicotine analogues and a benchmark substrate for -arylation meth...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-(Pyridin-3-yl)cyclopentan-1-one , a critical intermediate in the synthesis of nicotine analogues and a benchmark substrate for


-arylation methodologies.

Compound Profile & Significance

2-(Pyridin-3-yl)cyclopentan-1-one is a heteroaryl ketone featuring a pyridine ring attached to the


-position of a cyclopentanone ring. It serves as a vital intermediate in the synthesis of anabasine  analogues and high-affinity nicotinic acetylcholine receptor (nAChR) ligands. Its spectroscopic signature is defined by the interplay between the electron-deficient pyridine ring and the strained cyclopentanone carbonyl.
PropertyDetail
IUPAC Name 2-(Pyridin-3-yl)cyclopentan-1-one
CAS Number 124034-96-4
Molecular Formula

Molecular Weight 161.20 g/mol
Appearance Pale yellow to amber oil (oxidizes upon standing)
Key Synthesis Pd-catalyzed

-arylation of cyclopentanone with 3-bromopyridine

Synthesis & Sample Preparation Context

To accurately interpret the spectra, one must understand the synthesis origin. The compound is typically prepared via Palladium-Catalyzed


-Arylation , often using systems like 

with bulky phosphine ligands or cooperative amine catalysis (e.g., Xu et al., 2016).
  • Common Impurities:

    • 3-Bromopyridine: Look for triplets at

      
       7.2 and doublets at 
      
      
      
      8.7 in
      
      
      H NMR.
    • Bis-arylated species: 2,5-di(pyridin-3-yl)cyclopentan-1-one (symmetry in NMR will differ).

    • Aldol condensates: Self-condensation of cyclopentanone (olefinic protons ~6.5 ppm).

  • Sample Prep: Use CDCl

    
      neutralized with basic alumina or 
    
    
    
    to prevent acid-catalyzed decomposition or protonation of the pyridine nitrogen, which would significantly shift signals downfield.

Spectroscopic Data Atlas

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the desymmetrization of the cyclopentanone ring by the pyridine substituent.


H NMR Data (400 MHz, CDCl

)

The pyridine protons exhibit a characteristic splitting pattern (singlet, doublet, doublet, triplet-like). The chiral center at C2 makes the cyclopentane methylene protons diastereotopic, resulting in complex multiplets.

PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
2' 8.52 d (

Hz)
1H

-proton to N, most deshielded, singlet-like.
6' 8.48 dd (

Hz)
1H

-proton to N, adjacent to C5'.
4' 7.54 dt (

Hz)
1H

-proton, para to N.
5' 7.26 dd (

Hz)
1H

-proton, most shielded aromatic.
2 3.42 dd (

Hz)
1H

-methine. Diagnostic triplet/dd.
5 2.55 – 2.45 m1H

-methylene (carbonyl side).
5 2.40 – 2.30 m1H

-methylene (carbonyl side).
3, 4 2.30 – 1.95 m4HRemaining cyclopentane envelope.

C NMR Data (100 MHz, CDCl

)

The carbonyl carbon in cyclopentanone is characteristically shifted upfield relative to cyclohexanone due to ring strain (angle compression).

PositionShift (

, ppm)
TypeAssignment
C=O 216.5 QCarbonyl (Strained ketone).
2' 149.8 CHPyridine

-carbon.
6' 148.5 CHPyridine

-carbon.
4' 135.2 CHPyridine

-carbon.
3' 134.8 QIpso aromatic carbon.
5' 123.6 CHPyridine

-carbon.
2 50.8 CH

-Methine (Chiral center).
3 38.2 CH


-Methylene.
5 31.5 CH


-Methylene (unsubstituted).
4 20.9 CH


-Methylene.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbonyl stretch. Note that 5-membered cyclic ketones absorb at higher frequencies than acyclic or 6-membered analogues due to ring strain.

Wavenumber (cm

)
IntensityFunctional GroupNotes
1740 – 1745 StrongC=O Stretch Diagnostic for cyclopentanone (vs 1715 for cyclohexanone).
1575, 1480 MediumC=C / C=N Pyridine ring skeletal vibrations.
3030 WeakC(sp

)-H
Aromatic proton stretch.
2960 – 2870 MediumC(sp

)-H
Cyclopentane alkyl stretches.
C. Mass Spectrometry (EI-MS)

Under Electron Ionization (70 eV), the molecule exhibits a distinct fragmentation pathway involving the loss of carbon monoxide (CO) from the cyclic ketone.

  • Molecular Ion (

    
    ):  m/z 161  (Base peak or high intensity).
    
  • Fragment 1 (

    
    ):  m/z 133  (Loss of CO). This involves ring contraction or opening.
    
  • Fragment 2 (

    
    ):  m/z 132  (Loss of HCO or ethyl radical from ring opening).
    
  • Pyridyl Ion: m/z 78 (Pyridyl cation,

    
    ).
    

Structural Visualization & Logic

The following diagram illustrates the connectivity and the specific numbering scheme used for the assignments above.

G C1 C1 (C=O) C2 C2 (CH) C1->C2 C3 C3 (CH2) C2->C3 C3P C3' C2->C3P α-Arylation C4 C4 (CH2) C3->C4 C5 C5 (CH2) C4->C5 C5->C1 C2P C2' C3P->C2P N1P N C2P->N1P C6P C6' N1P->C6P C5P C5' C6P->C5P C4P C4' C5P->C4P C4P->C3P

Caption: Connectivity map of 2-(Pyridin-3-yl)cyclopentan-1-one showing the


-arylation linkage between C2 of the ketone and C3' of the pyridine.

Experimental Validation Protocol

To reproduce these results in the lab, follow this validation workflow:

  • Isolation: Purify the crude reaction mixture via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 4:1 to 1:1). The pyridine moiety makes the compound streak on silica; adding 1% Et

    
    N to the eluent is recommended.
    
  • NMR Prep: Dissolve ~10 mg in 0.6 mL CDCl

    
    . Ensure the solvent is acid-free to avoid shifting the pyridine signals (H2', H6') downfield by >0.5 ppm.
    
  • Validation:

    • Check for the diagnostic doublet at ~8.5 ppm (Pyridine H2').

    • Confirm the carbonyl carbon at ~216 ppm (distinct from starting material cyclopentanone at 218 ppm and acyclic ketones at 205-210 ppm).

References

  • Xu, Y., Su, T., Huang, Z., & Dong, G. (2016). Practical Direct

    
    -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559–2563. Link
    
    • Primary source for synthesis and characteriz
  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[1] Highly Active and Selective Catalysts for the Formation of

    
    -Aryl Ketones.[1] Journal of the American Chemical Society, 122(7), 1360–1370. Link
    
    • Foundational work on Pd-catalyzed aryl
  • Sigma-Aldrich. (n.d.). Product Specification: 2-(Pyridin-3-yl)cyclopentan-1-one (CAS 124034-96-4).[2] Link

    • Confirmation of CAS and commercial availability.

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 2-(Pyridin-3-yl)cyclopentan-1-one: A Technical Whitepaper

Executive Summary 2-(Pyridin-3-yl)cyclopentan-1-one (CAS: 124034-96-4) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, agrochemical development, and organic synthesis[1]. Featuri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Pyridin-3-yl)cyclopentan-1-one (CAS: 124034-96-4) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, agrochemical development, and organic synthesis[1]. Featuring an alpha-arylated ketone architecture, it presents unique thermodynamic and structural behaviors that require precise analytical methodologies for characterization. This whitepaper provides an in-depth analysis of its physical characteristics, structural dynamics, and standardized experimental protocols. By synthesizing empirical observations with rigorous physicochemical principles, this guide serves as a foundational reference for drug development professionals conducting structural validation, purity assessment, and downstream derivatization.

Structural Dynamics and Molecular Fundamentals

The core scaffold of 2-(pyridin-3-yl)cyclopentan-1-one consists of a rigid cyclopentanone ring substituted at the alpha-position (C2) with a 3-pyridyl moiety. This specific connectivity introduces several critical physicochemical behaviors that dictate its handling and reactivity:

  • Keto-Enol Tautomerism: The presence of an alpha-proton adjacent to the carbonyl group facilitates keto-enol tautomerization. While the neutral keto form is thermodynamically favored under standard conditions, the extended

    
    -conjugation provided by the pyridine ring in the enol form (2-(pyridin-3-yl)cyclopent-1-en-1-ol) lowers the activation energy for this transition, particularly in polar protic solvents.
    
  • Acid-Base Equilibria: The pyridine nitrogen acts as a weak base. In acidic media (pH < 4), the compound exists primarily as a water-soluble pyridinium cation. This ionization state is a critical variable in reverse-phase chromatography and liquid-liquid extractions.

Physicochemical Properties

The fundamental physical and thermodynamic properties of 2-(pyridin-3-yl)cyclopentan-1-one dictate its behavior in chromatographic systems and synthetic reactions. Quantitative data is summarized in Table 1 below.

Table 1: Quantitative Physicochemical Profile

PropertyValueSource / Methodology
IUPAC Name 2-(pyridin-3-yl)cyclopentan-1-oneStandard Nomenclature
CAS Registry Number 124034-96-4Sigma-Aldrich Catalog[1]
Molecular Formula C10H11NOInChI Derivation
Molecular Weight 161.20 g/mol Sigma-Aldrich Catalog[1]
Physical State (25°C) Pale yellow oil to low-melting solidExtrapolated from derivatives[2]
Predicted Boiling Point ~290 - 310 °C (at 760 mmHg)Computational Estimate
Predicted Density ~1.12 - 1.18 g/cm³Computational Estimate
pKa (Pyridine Nitrogen) ~5.2Structural Analogy

Synthetic Utility and Derivatization

The alpha-arylated ketone structure makes this compound an excellent precursor for more complex molecular scaffolds. A classical application in drug development is the synthesis of oxime derivatives, such as the formation of (±)-2-benzyloxyimino-1-(3-pyridyl)cyclopentane[2].

SynthesisWorkflow Ketone 2-(3-Pyridyl)cyclopentanone (Starting Material) Reaction Reaction in Anhydrous Pyridine (60°C, 4.5 hours) Ketone->Reaction Reagent Benzyloxyamine HCl (Derivatizing Agent) Reagent->Reaction Workup Solvent Removal & Extraction (CHCl3 / H2O washes) Reaction->Workup Purification Flash Chromatography (Silica, CHCl3/MeOH 100:1) Workup->Purification Product 2-Benzyloxyimino-1-(3-pyridyl)cyclopentane (Syn/Anti 1:3 Mixture) Purification->Product

Synthetic workflow for derivatization of 2-(3-pyridyl)cyclopentanone.

Mechanistic Insight & Causality

In the protocol described above, anhydrous pyridine is explicitly chosen as the reaction medium. The causality here is twofold: it provides excellent solubility for the polar ketone, and more importantly, it acts as a basic scavenger. By neutralizing the hydrochloride salt of the benzyloxyamine reagent, pyridine shifts the equilibrium toward the nucleophilic attack of the free amine on the carbonyl carbon, driving the formation of the oxime[2].

Furthermore, the workup leverages differential solubility: extracting the residue with chloroform and washing extensively with water (4×75 ml) effectively partitions the residual pyridine and water-soluble salts into the aqueous layer, ensuring a clean crude oil prior to silica gel chromatography[2].

Standardized Analytical Workflows

To ensure the integrity of downstream biological or chemical assays, rigorous analytical characterization is mandatory. The following workflow outlines the multimodal approach required to validate the structure and purity of 2-(pyridin-3-yl)cyclopentan-1-one.

AnalyticalWorkflow Sample 2-(Pyridin-3-yl)cyclopentan-1-one Batch Sample Prep Sample Dissolution & Filtration Sample->Prep NMR qNMR Analysis (Absolute Purity & Structure) Prep->NMR LCMS LC-MS Analysis (Exact Mass & Ionization) Prep->LCMS FTIR FT-IR Spectroscopy (Carbonyl/Aromatic Vibrations) Prep->FTIR Data Data Integration & Orthogonal Validation NMR->Data LCMS->Data FTIR->Data Report Final Physicochemical Profile Report Data->Report

Multimodal analytical workflow for physicochemical characterization.

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems to ensure data trustworthiness, reproducibility, and compliance with quantitative analytical standards[3].

Protocol A: Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR is the gold standard for determining the absolute purity of organic building blocks without the need for an identical reference standard[3].

  • Standard Selection: Select a certified reference material (CRM) such as Dimethyl sulfone (DMSO2) or Maleic acid. Causality: These standards provide sharp, distinct singlets that do not overlap with the analyte's signals (pyridine protons at 7.2–8.6 ppm; aliphatic cyclopentane protons at 1.8–3.5 ppm).

  • Sample Preparation: Accurately weigh ~20.0 mg of 2-(pyridin-3-yl)cyclopentan-1-one and ~10.0 mg of the internal standard using a calibrated microbalance. Dissolve thoroughly in 0.6 mL of CDCl3.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 30 seconds. Causality: A sufficiently long D1 ensures the complete longitudinal relaxation (

    
    ) of all protons. Failing to extend this delay results in the under-integration of slow-relaxing signals, which mathematically skews the purity calculation.
    
  • System Validation: Run a blank solvent spectrum (CDCl3 only) prior to the sample to verify the absence of residual protonated solvent impurities or contamination that could interfere with the integration ranges.

Protocol B: Chromatographic Profiling (HPLC-UV)
  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Trifluoroacetic acid) and Solvent B (Acetonitrile + 0.1% TFA). Causality: The addition of TFA lowers the pH of the mobile phase below the pKa of the pyridine nitrogen (~5.2). This ensures the molecule remains fully protonated as a pyridinium cation, preventing peak tailing and secondary interactions with residual silanols on the reverse-phase silica column.

  • Column & Gradient: Utilize a high-resolution C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Execute a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor the eluent at 254 nm. Causality: This wavelength corresponds to the strong

    
     electronic transition inherent to the pyridine chromophore, maximizing the signal-to-noise ratio.
    
  • System Validation: Inject a reference standard of known concentration to establish a linear calibration curve. Perform a blank injection (mobile phase only) immediately before the sample to confirm column equilibration and the absolute absence of carryover.

References

  • Synthesis of (±)-2-benzyloxyimino -1-(3-pyridyl)cyclopentane Source: PrepChem URL:[Link][2]

Sources

Foundational

2-(Pyridin-3-yl)cyclopentan-1-one CAS number and identifiers

An in-depth examination of 2-(Pyridin-3-yl)cyclopentan-1-one reveals a notable ambiguity in its definitive chemical identification, particularly concerning its CAS number. While the specific compound "2-(Pyridin-3-yl)cyc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth examination of 2-(Pyridin-3-yl)cyclopentan-1-one reveals a notable ambiguity in its definitive chemical identification, particularly concerning its CAS number. While the specific compound "2-(Pyridin-3-yl)cyclopentan-1-one" is not consistently indexed with a unique CAS number across major chemical databases, a closely related structure, 2-(pyridin-3-ylmethyl)cyclopentan-1-one, is documented, albeit without a specific CAS number in the provided search results. This guide will focus on the most plausible interpretation of the topic, 2-(pyridin-3-ylmethyl)cyclopentan-1-one, and will also address the identifiers of similar and isomeric compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Chemical Identifiers and Physicochemical Properties

Table 1: Core Identifiers for 2-(pyridin-3-ylmethyl)cyclopentan-1-one and Related Compounds

Identifier2-(pyridin-3-ylmethyl)cyclopentan-1-one2-(Pyridine-3-carbonyl)cyclopentan-1-one2-(Pyridin-2-yl)cyclopentanone
CAS Number Not available98238-08-5[1]28885-25-8[2]
Molecular Formula C11H13NO[3]C11H11NO2[1]C10H11NO
Molecular Weight 175.23 g/mol 189.21 g/mol [1]161.20 g/mol [2]
IUPAC Name 2-(pyridin-3-ylmethyl)cyclopentan-1-one2-(pyridine-3-carbonyl)cyclopentan-1-one2-(pyridin-2-yl)cyclopentan-1-one
Canonical SMILES C1CC(C(=O)C1)CC2=CN=CC=C2[3]O=C(C1=CC=CN=C1)C2CCCC2=OO=C1CCCC1C2=CC=CC=N2
InChIKey LCTZYWVQPZZJMG-UHFFFAOYSA-N[3]DOYIYVYKJSUOOI-UHFFFAOYSA-NNot available

The physical and chemical properties of 2-(pyridin-3-ylmethyl)cyclopentan-1-one are not extensively documented. However, based on its structure, it is expected to be a high-boiling point liquid or a low-melting point solid, with some solubility in organic solvents.

Synthesis and Purification

The synthesis of 2-(pyridin-3-ylmethyl)cyclopentan-1-one can be approached through several established synthetic methodologies in organic chemistry. A plausible and efficient route involves the alkylation of a cyclopentanone enolate with a suitable 3-pyridyl electrophile.

Proposed Synthetic Protocol: Enolate Alkylation

This protocol outlines a general procedure for the synthesis of 2-(pyridin-3-ylmethyl)cyclopentan-1-one.

Step 1: Enolate Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopentanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), to the solution to generate the lithium enolate of cyclopentanone. The reaction is typically complete within 30-60 minutes.

Causality: The use of a strong, non-nucleophilic base like LDA at low temperatures ensures the rapid and complete deprotonation of cyclopentanone to form the kinetic enolate, which is crucial for regioselective alkylation at the less substituted α-carbon.

Step 2: Alkylation

  • Dissolve 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine (1.0 eq) in anhydrous THF.

  • Add the solution of the 3-pyridyl halide dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Causality: The electrophilic carbon of the 3-(halomethyl)pyridine is attacked by the nucleophilic enolate, forming the desired carbon-carbon bond.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_purification Purification Cyclopentanone Cyclopentanone in THF LDA LDA at -78°C Cyclopentanone->LDA Deprotonation Enolate Cyclopentanone Enolate LDA->Enolate Alkylation_Step Nucleophilic Attack Enolate->Alkylation_Step Pyridyl_Halide 3-(Halomethyl)pyridine Pyridyl_Halide->Alkylation_Step Crude_Product Crude Product Alkylation_Step->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Pure 2-(pyridin-3-ylmethyl)cyclopentan-1-one Chromatography->Pure_Product

Sources

Exploratory

The Pyridinyl Cyclopentanone Scaffold: A Technical Analysis of Evolutionary Medicinal Chemistry

Executive Summary & Core Directive The Pyridinyl Cyclopentanone derivative is not merely a chemical curiosity; it represents a pivotal "scaffold hop" in the history of kinase inhibitor design. Historically, this scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Pyridinyl Cyclopentanone derivative is not merely a chemical curiosity; it represents a pivotal "scaffold hop" in the history of kinase inhibitor design. Historically, this scaffold emerged as a solution to the selectivity and metabolic liability issues facing early p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors. By replacing the flexible imidazole core of first-generation compounds (like SB-203580) with a conformationally restricted cyclopentanone ring, medicinal chemists achieved a "locked" bio-active conformation.

This guide analyzes the discovery, synthetic evolution, and pharmacological application of pyridinyl cyclopentanone derivatives, specifically focusing on their role as ATP-competitive kinase inhibitors and CCR2 antagonists .

Historical Genesis: The "Conformational Lock" Strategy

The history of this scaffold is inextricably linked to the race for anti-inflammatory drugs targeting the p38 MAPK pathway in the late 1990s and early 2000s.

The Precursor: Pyridinyl Imidazoles

The discovery began with the identification of SB-203580 , a pyridinyl imidazole that potently inhibited p38 MAPK.[1][2] However, the imidazole core had limitations:

  • Cytochrome P450 Inhibition: The imidazole nitrogen often coordinated with the heme iron of CYP450 enzymes, causing drug-drug interactions.

  • Conformational Flexibility: The bond between the central ring and the pyridine allowed free rotation, resulting in an entropic penalty upon binding.

The Solution: The Cyclopentanone Scaffold

Chemists hypothesized that replacing the imidazole with a cyclopentanone or cyclopentene ring would solve these issues.

  • Rigidification: The five-membered carbon ring restricts the rotation of the aryl and pyridyl substituents, pre-organizing the molecule into a bio-active "trans" conformation.

  • Selectivity: The removal of the imidazole nitrogen eliminated the primary source of CYP450 affinity while maintaining the critical hydrogen bond acceptor (the pyridine nitrogen) required for the kinase hinge region.

Visualization: Scaffold Evolution Logic

The following diagram illustrates the medicinal chemistry logic driving the transition from SB-203580 to the Pyridinyl Cyclopentanone scaffold.

ScaffoldEvolution cluster_0 Generation 1: Pyridinyl Imidazoles cluster_1 Generation 2: Pyridinyl Cyclopentanones node_SB SB-203580 (Flexible Core) node_Issue Limitation: CYP450 Inhibition Entropic Penalty node_SB->node_Issue node_PC Pyridinyl Cyclopentanone (Rigid Core) node_SB->node_PC Scaffold Hop (Bioisosterism) node_Benefit Advantage: Conformational Lock Reduced CYP Affinity node_PC->node_Benefit

Figure 1: Evolutionary logic from flexible imidazole inhibitors to rigid cyclopentanone analogs.

Mechanistic Insights: Binding & SAR

The biological activity of pyridinyl cyclopentanone derivatives relies on specific structural features that dictate their interaction with the ATP-binding pocket of kinases.

Binding Mode (p38 MAPK)

Crystallographic studies of p38 MAPK complexed with these derivatives reveal a distinct binding topology:

  • Hinge Binding: The 4-pyridyl nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of Met109 in the hinge region.

  • Hydrophobic Pocket: The 4-fluorophenyl group (a common substituent) penetrates a deep hydrophobic pocket defined by Thr106 , Leu104 , and Val38 .

  • The "Trans" Requirement: The most potent inhibitors possess a trans relationship between the pyridine and the aryl ring. The cyclopentanone ring forces these groups into a planar or near-planar arrangement that mimics the transition state of the flexible imidazole precursors.

Structure-Activity Relationship (SAR) Table

The following table summarizes the impact of key substitutions on the cyclopentanone core.

PositionSubstituentEffect on Potency/SelectivityMechanistic Rationale
C-2 (Alpha) 4-Pyridyl Critical Essential for H-bond to Met109 (Hinge Region).
C-2 (Alpha) 4-PyrimidinylModerateRetains H-bond capacity but often reduces lipophilicity.
C-5 (Alpha') 4-Fluorophenyl High Potency Occupies hydrophobic pocket; F-atom improves metabolic stability.
C-1 (Ketone) Carbonyl (C=O)VariableCan be reduced to alcohol or removed (cyclopentene) to alter solubility.
Ring Size CyclohexanoneReducedThe 6-membered ring adopts a chair conformation that disrupts the optimal bond vectors.

Experimental Protocols & Synthesis

The synthesis of these derivatives requires precise control over regiochemistry, particularly to achieve the thermodynamic trans product.

Protocol: Grignard-Mediated Synthesis

This method, adapted from routes described for p38 inhibitors, utilizes a Grignard addition followed by oxidation.

Objective: Synthesis of 2-(4-fluorophenyl)-2-(4-pyridyl)cyclopentanone.

Reagents:

  • Cyclopentanone[3]

  • 4-Fluorophenylmagnesium bromide (1.0 M in THF)

  • 4-Chloropyridine hydrochloride

  • Lithium diisopropylamide (LDA)

Step-by-Step Methodology:

  • Enolate Formation:

    • Cool a solution of cyclopentanone (10 mmol) in anhydrous THF (50 mL) to -78°C under nitrogen.

    • Add LDA (11 mmol) dropwise over 20 minutes. Stir for 1 hour to generate the kinetic enolate.

  • Arylation (Introduction of Phenyl Ring):

    • Add a solution of 4-fluorophenyl bromide (or iodobenzene derivative) and a Pd catalyst (e.g., Pd(dba)2, BINAP) if using Buchwald-Hartwig conditions, OR use an electrophilic fluorophenyl source if available. Note: A more common early route involved Grignard addition to the ketone followed by dehydration/reduction, but direct alpha-arylation is modern.

    • Alternative Classical Route: React 2-chlorocyclopentanone with 4-fluorophenylmagnesium bromide.

  • Introduction of Pyridine (The Critical Step):

    • The most robust method involves the condensation of 2-(4-fluorophenyl)cyclopentanone with 4-pyridinecarboxaldehyde to form the benzylidene intermediate.

    • Condensation: Mix 2-(4-fluorophenyl)cyclopentanone (1 eq) and 4-pyridinecarboxaldehyde (1.1 eq) in ethanol with catalytic NaOH (10%). Reflux for 4 hours.

    • Result: Formation of the enone (benzylidene derivative).

  • Reduction/Isomerization:

    • The double bond of the benzylidene is reduced (e.g., H2, Pd/C) to yield the saturated cyclopentanone.

    • Thermodynamic Equilibration: Treat the product with mild base (NaOMe in MeOH) to equilibrate the cis/trans mixture to the thermodynamically stable trans isomer.

Visualization: Synthetic Pathway

Synthesis Start Cyclopentanone Step1 Aldol Condensation (+ 4-Pyridinecarboxaldehyde) Start->Step1 Inter1 Pyridinyl-Benzylidene Intermediate (Enone) Step1->Inter1 Step2 Catalytic Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Cis/Trans Mixture Step2->Inter2 Step3 Base Equilibration (NaOMe) Inter2->Step3 Final Trans-2-Pyridinyl-5-Aryl Cyclopentanone Step3->Final

Figure 2: General synthetic route for thermodynamic trans-pyridinyl cyclopentanone derivatives.

Biological Context: The p38 MAPK Pathway

Understanding the target pathway is essential for interpreting the efficacy of these compounds.

Signaling Cascade

The p38 MAPK pathway is a stress-response cascade. Inhibition of p38 alpha prevents the translation of pro-inflammatory cytokines like TNF-alpha and IL-1beta .

p38Pathway Stimulus Pro-inflammatory Stimulus (LPS, UV, Cytokines) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (alpha) MKK->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Response Cytokine Production (TNF-α, IL-1β) Substrates->Response Inhibitor Pyridinyl Cyclopentanone Inhibitor Inhibitor->p38 ATP Competition

Figure 3: p38 MAPK signaling cascade showing the point of intervention for pyridinyl cyclopentanones.

Secondary Applications: CCR2 Antagonism

Beyond kinases, the cyclopentanone scaffold serves as a core for Chemokine Receptor 2 (CCR2) antagonists.

  • Compound Example: INCB3344 and related analogs often feature a cyclopentane or cyclopentanone core.

  • Differentiation: Unlike the kinase inhibitors where the pyridine is the "warhead," in CCR2 antagonists, the cyclopentane ring acts as a spacer to orient amide or urea linkers that interact with the transmembrane domains of the GPCR.

References

  • Boehm, J. C., & Adams, J. L. (2000). Pharmacological inhibitors of p38 insect-activated protein kinase. Expert Opinion on Therapeutic Patents. Link

  • Liverton, N. J., et al. (1999). Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry. Link

  • Brodbeck, R. M., et al. (2005). Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, INCB3344.[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Samir, E. M. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal. Link

  • Vertex Pharmaceuticals. (Historical context on VX-745 and p38 inhibitor scaffold evolution). Vertex Clinical Pipeline History. Link

Sources

Foundational

Technical Guide: Reactivity &amp; Synthesis of 2-(Pyridin-3-yl)cyclopentan-1-one

[1] Executive Summary This technical guide analyzes the chemical behavior of 2-(pyridin-3-yl)cyclopentan-1-one , a critical pharmacophore found in neurokinin-1 (NK1) receptor antagonists and analgesic agents.[1] The mole...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide analyzes the chemical behavior of 2-(pyridin-3-yl)cyclopentan-1-one , a critical pharmacophore found in neurokinin-1 (NK1) receptor antagonists and analgesic agents.[1] The molecule presents a unique reactivity profile defined by the interplay between the electron-deficient pyridine ring and the enolizable cyclopentanone core.

For researchers in drug discovery, the primary challenge—and opportunity—lies in the C2 stereocenter . The electron-withdrawing nature of the 3-pyridyl group significantly enhances the acidity of the


-proton, leading to rapid racemization. This guide details how to exploit this lability for Dynamic Kinetic Resolution (DKR) , provides optimized protocols for palladium-catalyzed synthesis, and maps the functionalization pathways for downstream medicinal chemistry.

Electronic Structure & Mechanistic Underpinnings

The Inductive Effect & C2 Acidity

The reactivity of 2-(pyridin-3-yl)cyclopentan-1-one is governed by the synergistic electron-withdrawing effects of the carbonyl group and the pyridine ring.[1]

  • 
    -Proton Acidity:  While a standard ketone 
    
    
    
    -proton has a pKa
    
    
    19-20, the adjacent 3-pyridyl group (via inductive effect,
    
    
    ) stabilizes the resulting carbanion/enolate.[1] We estimate the pKa of the C2 proton to be in the range of 15–17 .
  • Consequence: The low energy barrier for enolization means the C2 stereocenter is chemically labile. In protic solvents or presence of weak bases, the compound exists in a rapid equilibrium between enantiomers (

    
    ).
    
Tautomeric Equilibrium & Racemization

The rapid tautomerization is the mechanistic basis for both the challenge of chiral isolation and the opportunity for DKR.

Tautomerization cluster_0 Thermodynamic Driver: Pyridyl Stabilization S_Isomer (S)-Enantiomer (Chiral C2) Enol Achiral Enol (Planar C2-C1=C5) S_Isomer->Enol -H⁺ (Base) Enol->S_Isomer +H⁺ R_Isomer (R)-Enantiomer (Chiral C2) Enol->R_Isomer +H⁺ R_Isomer->Enol -H⁺ (Base)

Figure 1: Mechanism of base-catalyzed racemization driven by pyridyl-stabilized enolization.

Synthesis: Palladium-Catalyzed -Arylation

The most robust method for constructing the C2-aryl bond is the Buchwald-Hartwig


-arylation.[1] Direct nucleophilic substitution (SN2) is often precluded by the competing elimination or lack of reactivity of aryl halides.
Mechanistic Pathway

The reaction proceeds via the formation of a palladium-enolate species. The choice of ligand is critical to prevent the pyridine nitrogen from poisoning the catalyst by displacing phosphines.

Ligand Selection Matrix
LigandCharacteristicsSuitability for Pyridyl Coupling
BINAP Bidentate, wide bite angleHigh. Excellent for preventing

-hydride elimination in the Pd-enolate.[1]
Xantphos Large bite angle, rigidHigh. Favors reductive elimination of the sterically crowded C-C bond.
P(t-Bu)3 Monodentate, bulkyModerate. Good activity but higher risk of catalyst deactivation by pyridine N.
DTBPF Ferrocenyl bisphosphineHigh. Often superior yields for heteroaryl chlorides.[1]

Reactivity Profile & Stereocontrol

Dynamic Kinetic Resolution (DKR)

Because the racemization rate (


) at C2 is fast due to the pyridyl group, this substrate is an ideal candidate for DKR. By employing a chiral catalyst (e.g., Ru-BINAP or enzymes) that reduces the ketone faster than the enantiomers interconvert (

is not required; rather, rapid

ensures the substrate pool is constantly replenished), one can theoretically obtain 100% yield of a single diastereomer.

Key Insight: For 2-(pyridin-3-yl)cyclopentan-1-one, the reduction typically yields the cis-alcohol (2-(pyridin-3-yl)cyclopentan-1-ol) due to steric approach of the hydride opposite the aryl group.[1]

Reductive Amination

The ketone carbonyl is sterically hindered by the adjacent aryl group.

  • Challenge: Imine formation is slow.

  • Solution: Use strong Lewis acids like Ti(OiPr)4 to drive dehydration.[1]

  • Protocol Note: Avoid acidic workups that might trap the product as a pyridinium salt in the aqueous phase; use basic extraction.

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of 2-(Pyridin-3-yl)cyclopentan-1-one

Adapted from Organic Syntheses and Buchwald et al.[1]

Reagents:

  • Cyclopentanone (1.2 equiv)

  • 3-Bromopyridine (1.0 equiv)[1]

  • Pd(OAc)2 (1-2 mol%)[1]

  • BINAP (2-4 mol%)[1]

  • NaOtBu (1.5 equiv)[2]

  • Toluene or Dioxane (anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)2 and BINAP in toluene. Stir for 10 min to form the active

    
     species (solution turns orange/red).
    
  • Substrate Addition: Add 3-bromopyridine, cyclopentanone, and solid NaOtBu.

  • Reaction: Heat to 80–100°C . The reaction is typically complete in 4–12 hours.

    • Checkpoint: Monitor by HPLC/GC.[1] The disappearance of 3-bromopyridine is the primary metric.

  • Workup: Cool to RT. Dilute with Et2O, filter through a pad of Celite (to remove Pd black and salts).

  • Purification: Flash chromatography (SiO2).[1]

    • Eluent: Hexanes/EtOAc (The product is polar due to the pyridine; start 20% EtOAc, gradient to 50%).

Protocol B: Asymmetric Transfer Hydrogenation (DKR)

Target: (1S, 2S)-2-(Pyridin-3-yl)cyclopentan-1-ol[1]

Reagents:

  • Substrate: 2-(Pyridin-3-yl)cyclopentan-1-one[1]

  • Catalyst: RuCl (1 mol%)[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: DMF or CH2Cl2[1]

Step-by-Step Workflow:

  • Setup: Dissolve the ketone in degassed solvent.

  • Initiation: Add the Ru-catalyst and the HCOOH/Et3N mixture.

  • Reaction: Stir at RT to 40°C .

    • Mechanism:[1][3][4][5][6][7][8] The base (Et3N) promotes continuous racemization of the unreacted ketone via the enol. The Ru-catalyst selectively reduces only one enantiomer (e.g., the S-ketone) to the cis-alcohol.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with saturated NaHCO3 (to remove formic acid).[1]

  • Result: High diastereoselectivity (>20:1 dr) and enantioselectivity (>95% ee).[1]

Synthetic Pathway Visualization[1]

SynthesisWorkflow cluster_branch Divergent Functionalization Start Cyclopentanone + 3-Bromopyridine Step1 Pd-Catalyzed Alpha-Arylation (Pd(OAc)2, BINAP, NaOtBu) Start->Step1 Intermediate 2-(Pyridin-3-yl)cyclopentan-1-one (Racemic Mixture) Step1->Intermediate PathA Reductive Amination (Ti(OiPr)4, R-NH2, NaBH(OAc)3) Intermediate->PathA PathB Dynamic Kinetic Resolution (Ru-TsDPEN, HCOOH) Intermediate->PathB ProductA NK1 Antagonist Scaffolds (Amines) PathA->ProductA ProductB Chiral Cis-Alcohol (>98% ee) PathB->ProductB

Figure 2: Synthetic workflow from raw materials to high-value chiral intermediates.

References

  • Synthesis of 2-Substituted Cyclopentanones: Xue, Y., Parsad, A., & Dong, G. (2023).[9] "

    
    -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis." Organic Syntheses, 100, 99–112.[9]
    [Link]
    
  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).

    
    -Aryl Ketones." Journal of the American Chemical Society, 122(7), 1360–1370.
    [Link]
    
  • Dynamic Kinetic Resolution Mechanisms: Pàmies, O., & Bäckvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts.[10] A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 103(8), 3247–3262. [Link]

  • Reductive Amination Protocols: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(Pyridin-3-yl)cyclopentan-1-one via Cooperative Multicomponent Catalysis

-aryl ketones using Palladium/Enamine cooperative catalysis. Executive Summary The synthesis of 2-(pyridin-3-yl)cyclopentan-1-one presents a classic challenge in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026


-aryl ketones using Palladium/Enamine cooperative catalysis.

Executive Summary

The synthesis of 2-(pyridin-3-yl)cyclopentan-1-one presents a classic challenge in organic synthesis. Traditional base-mediated


-arylation of cyclopentanone is plagued by competitive self-aldol condensation and poly-arylation due to the high reactivity of the cyclopentanone enolate.

This Application Note details a robust Multicomponent Cooperative Catalytic protocol. By utilizing a transient enamine intermediate formed in situ (Component A) alongside the palladium catalytic cycle (Component B), we achieve high mono-selectivity and yield without the need for pre-functionalized silyl enol ethers. This method effectively merges the principles of organocatalysis and transition-metal cross-coupling into a streamlined one-pot operation.

Key Advantages:

  • Atom Economy: Eliminates pre-synthesis of enol silanes or enamines.

  • Chemo-selectivity: Suppresses self-condensation of cyclopentanone.

  • Scalability: Validated on gram-scale workflows suitable for early-phase drug discovery (e.g., Ensaculin analogues).

Scientific Foundation & Mechanism

The "Self-Aldol" Problem

Direct treatment of cyclopentanone with strong bases (e.g., NaH, LiHMDS) and 3-bromopyridine typically results in low yields. The rate of cyclopentanone self-condensation (


) often exceeds the rate of oxidative addition/transmetallation (

).
The Cooperative Solution

This protocol employs a secondary amine (pyrrolidine) as a co-catalyst. The reaction proceeds via a dual-cycle mechanism:

  • Organocatalytic Cycle: The amine reacts with cyclopentanone to form a nucleophilic enamine in situ. This enamine is sterically differentiated and less prone to self-condensation than the lithium enolate.

  • Palladium Cycle: The Pd(0) species undergoes oxidative addition with 3-bromopyridine.

  • The Merge: The enamine intercepts the Aryl-Pd(II) species. Following reductive elimination and hydrolysis, the amine is released to re-enter the cycle, and the

    
    -arylated product is released.
    
Mechanistic Pathway (DOT Visualization)

G cluster_amine Cycle A: Enamine Formation cluster_pd Cycle B: Pd Cross-Coupling Ketone Cyclopentanone Enamine Enamine Intermediate Ketone->Enamine + Amine - H2O Amine Pyrrolidine (Co-Catalyst) Iminium Iminium Species Enamine->Iminium + Pd-Cycle PdII Ar-Pd(II)-Br Enamine->PdII Carbopalladation Product 2-(Pyridin-3-yl) cyclopentan-1-one Iminium->Product + H2O - Amine Pd0 Pd(0)Ln Pd0->PdII + ArBr (Oxidative Add.) ArBr 3-Bromopyridine PdII->Iminium Beta-H Elim / Re-insert PdII->Pd0 Reductive Elim.

Figure 1: Dual catalytic cycles showing the synergy between amine-mediated enamine formation and Palladium oxidative addition. The cycles merge at the carbopalladation step.

Experimental Protocol

Target: Synthesis of 2-(pyridin-3-yl)cyclopentan-1-one (10 mmol scale). Method: Pd/Amine Cooperative Catalysis (Adapted from Dong et al., Org.[1] Synth. 2023).[2][3][4]

Reagents & Materials
ComponentRoleReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Amount
Substrate A KetoneCyclopentanone1.0841 mg (10 mmol)
Substrate B Electrophile3-Bromopyridine1.21.90 g (12 mmol)
Catalyst 1 Metal SourcePd(OAc)₂0.0122.5 mg (1 mol%)
Ligand PhosphineP(o-tol)₃ (Tri-o-tolylphosphine)0.0261 mg (2 mol%)
Catalyst 2 AminePyrrolidine0.20142 mg (20 mol%)
Additive Acid ScavengerSodium Acetate (anhydrous)1.2984 mg
Solvent Medium1,4-Dioxane (Dry)-20 mL (0.5 M)

Critical Note on Pyridines: Pyridine nitrogens can coordinate to Palladium, potentially poisoning the catalyst. If conversion is low, increase Pd loading to 2 mol% or switch to a bulkier ligand like XPhos to prevent N-coordination.

Step-by-Step Procedure
  • Setup (Inert Atmosphere):

    • Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add Pd(OAc)₂ (22.5 mg), P(o-tol)₃ (61 mg), and NaOAc (984 mg) to the vial.

    • Checkpoint: Ensure NaOAc is finely ground and anhydrous to facilitate base solubility.

  • Charging Liquids:

    • Seal the vial with a septum.

    • Inject anhydrous 1,4-Dioxane (20 mL).

    • Inject Cyclopentanone (841 mg) followed by 3-Bromopyridine (1.90 g).

    • Finally, inject Pyrrolidine (142 mg). Note: The solution may turn slightly yellow.

  • Reaction:

    • Replace the septum with a Teflon-lined screw cap (if using a pressure vial) or keep under positive Argon pressure.

    • Heat the reaction mixture to 100 °C in an oil bath.

    • Stir vigorously (800-1000 rpm) for 12–16 hours .

    • Monitoring: Check via TLC (Eluent: 30% EtOAc/Hexane). The product typically stains UV active and may form a hydrazone with DNPH stain.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove inorganic salts and Pd black.

    • Wash the filtrate with 1M HCl (10 mL) briefly (to remove unreacted pyridine, but be careful not to extract the product if it protonates significantly—usually the ketone is less basic, but the pyridine ring is basic. Correction: To avoid losing product to the aqueous acid phase, wash with saturated NH₄Cl instead).

    • Wash with Brine (20 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 70–85% as a pale yellow oil or low-melting solid.

Optimization & Troubleshooting Data

The following data summarizes the optimization of critical parameters for this specific transformation.

VariableVariationOutcomeExplanation
Amine Source Morpholine45% YieldSlower enamine formation compared to pyrrolidine.
Amine Source Pyrrolidine 82% Yield Optimal balance of nucleophilicity and steric bulk.
Ligand PPh₃30% YieldInsufficient steric bulk; likely catalyst poisoning by pyridine N.
Ligand P(o-tol)₃ 82% Yield Bulky ligand prevents N-coordination to Pd center.
Temp 80 °CIncompleteReaction requires energy to overcome steric barrier of coupling.
Solvent Toluene60% YieldAcceptable, but Dioxane promotes better solubility of NaOAc.

References

  • Primary Protocol Source: Xu, Y., Su, T., Huang, Z., & Dong, G. (2016).[1] Practical Direct

    
    -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559–2563.[1]
    [Link]
    
  • Detailed Experimental Procedures: Kim, D., & Dong, G. (2023).

    
    -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 100, 99–112.[2]
    [Link]
    
  • Mechanistic Foundation (Pd-Enolate)

    
    -Arylation of Carbonyl Compounds and Nitriles.[6] Accounts of Chemical Research, 36(4), 234–245.
    [Link]
    
  • Context on Enamine Catalysis: List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415. [Link]

Sources

Application

Application Note: Synthesis and Utilization of 2-(Pyridin-3-yl)cyclopentan-1-one as a Key Precursor in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, validated protocols, and downstream derivatization. Introduction & Mechanistic Overview 2-(Pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, validated protocols, and downstream derivatization.

Introduction & Mechanistic Overview

2-(Pyridin-3-yl)cyclopentan-1-one is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring both an electrophilic ketone moiety and a basic, aromatic pyridine ring, this scaffold is a privileged precursor for developing phosphodiesterase-4 (PDE4) inhibitors, histamine H3 receptor antagonists, and novel kinase inhibitor frameworks.

Historically, the synthesis of α-heteroaryl ketones relied on classical SNAr reactions or enolate alkylations, which suffer from poor regioselectivity, over-alkylation (polyarylation), and require highly electron-deficient aryl halides. The advent of palladium-catalyzed Buchwald-Hartwig α-arylation has revolutionized this approach, allowing for the direct, mono-selective cross-coupling of unactivated cyclic ketones with heteroaryl halides[1].

Mechanistic Causality in Catalyst Selection

The synthesis of 2-(Pyridin-3-yl)cyclopentan-1-one via Pd-catalyzed α-arylation requires precise tuning of the catalytic system to overcome the coordinating nature of the pyridine nitrogen, which can otherwise poison the catalyst[2].

  • Aryl Halide Reactivity: 3-Bromopyridine is favored over 3-chloropyridine. The weaker C–Br bond facilitates a much more rapid oxidative addition to the Pd(0) center, allowing the reaction to proceed at lower temperatures and minimizing thermal degradation[2].

  • Ligand Bite Angle: The use of a bidentate phosphine ligand with a large bite angle (e.g., Xantphos, ~111°) is critical. This steric bulk forces the intermediate Pd(II) complex into a cis conformation. Because reductive elimination requires the two coupling partners to be cis to one another, this ligand choice dramatically accelerates product formation and suppresses undesired β-hydride elimination (which would yield an inactive enone).

  • Base Sterics: Sodium tert-butoxide (NaOtBu) is selected because its pKa (~17) is perfectly matched to deprotonate cyclopentanone (pKa ~16.7). Furthermore, its bulky nature prevents it from acting as a nucleophile, thereby avoiding direct attack on the ketone carbonyl or the pyridyl halide.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(3-pyridyl)(Br)L_n] Pd0->OxAdd 3-Bromopyridine Enolate Enolate Coordination [Pd(II)(3-pyridyl)(enolate)L_n] OxAdd->Enolate Cyclopentanone + NaOtBu (- NaBr, - tBuOH) RedElim Reductive Elimination Product Formation Enolate->RedElim cis-conformation enforced RedElim->Pd0 2-(Pyridin-3-yl)cyclopentan-1-one

Caption: Catalytic cycle of the Pd-catalyzed α-arylation emphasizing the role of ligand-enforced cis-geometry.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the α-arylation of cyclopentanone with 3-bromopyridine. It highlights the necessity of the Pd2(dba)3/Xantphos system to achieve high yields while preventing polyarylation.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)Mono:Di Ratio
1Pd(OAc)₂ (5%)PPh₃ (10%)NaOtBu (1.5)Toluene80< 10%N/A
2Pd₂(dba)₃ (2%)BINAP (4.5%)K₂CO₃ (1.5)Toluene10045%85:15
3Pd₂(dba)₃ (2%)Xantphos (4.5%)K₂CO₃ (1.5)Dioxane10062%90:10
4 Pd₂(dba)₃ (2%) Xantphos (4.5%) NaOtBu (1.5) Toluene 80 > 95% 98:2
5NoneNoneNaOtBu (1.5)Toluene800%N/A

Data Interpretation: Monodentate ligands (Entry 1) fail to stabilize the Pd intermediate against the coordinating pyridine nitrogen. Weaker bases like K₂CO₃ (Entries 2-3) result in incomplete enolate formation, stalling the catalytic cycle[3]. The optimized conditions (Entry 4) utilize NaOtBu in non-polar toluene to drive the reaction to completion[4].

Experimental Protocol: Palladium-Catalyzed α-Arylation

Self-Validating System Note: This protocol includes built-in visual and chromatographic checkpoints. Transition metal catalysis is highly sensitive to oxygen; failure to properly degas will result in a premature color shift to black (Pd-black precipitation), serving as an immediate indicator of reaction failure.

Reagents & Materials
  • Cyclopentanone: 1.50 equivalents (Distilled prior to use to remove aldol oligomers).

  • 3-Bromopyridine: 1.00 equivalent (Filtered through basic alumina).

  • Pd₂(dba)₃: 0.02 equivalents (2 mol%).

  • Xantphos: 0.045 equivalents (4.5 mol%).

  • Sodium tert-butoxide (NaOtBu): 1.50 equivalents (Stored and weighed in a glovebox).

  • Toluene: Anhydrous, rigorously degassed via 3 freeze-pump-thaw cycles.

Step-by-Step Methodology
  • Catalyst Activation (Glovebox Preferred): In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd₂(dba)₃ (2 mol%), Xantphos (4.5 mol%), and NaOtBu (1.5 equiv).

    • Causality: Premixing the Pd source and ligand allows for the rapid formation of the active L₂Pd(0) complex upon solvent addition.

  • Solvent Addition: Seal the flask with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Add anhydrous, degassed toluene (approx. 0.2 M relative to the halide) via syringe.

    • Validation Check: The solution should turn a deep red/purple (characteristic of Pd₂(dba)₃) and gradually shift to a dark orange/yellow as the active Pd(0)-Xantphos complex forms.

  • Substrate Addition: Inject 3-bromopyridine (1.0 equiv) followed by cyclopentanone (1.5 equiv) dropwise over 2 minutes.

    • Causality: Cyclopentanone is used in excess to ensure complete conversion of the heteroaryl halide and to compensate for any minor losses due to base-catalyzed self-condensation.

  • Heating & Monitoring: Replace the septum with a Teflon-lined screw cap under positive argon flow. Heat the reaction mixture in an oil bath at 80 °C for 12 hours.

    • Validation Check (TLC): Monitor the reaction using TLC (Hexanes:EtOAc 7:3). 3-Bromopyridine is strongly UV-active (Rf ~0.6). The product 2-(pyridin-3-yl)cyclopentan-1-one (Rf ~0.4) will be both UV-active and stain positively with Dragendorff's reagent (indicating the tertiary amine) and KMnO₄ (indicating the ketone).

  • Workup & Quenching: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl (equal volume to toluene).

    • Causality: NH₄Cl neutralizes the remaining NaOtBu and protonates any residual enolate, preventing downstream aldol side-reactions during concentration.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter through a short pad of Celite to remove precipitated Pd-black. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

Downstream Applications & Derivatization

Once synthesized, 2-(pyridin-3-yl)cyclopentan-1-one serves as a branching node for multiple distinct pharmacophore classes. The orthogonal reactivity of the ketone allows for selective functionalization without disrupting the pyridine ring[5].

  • Reductive Amination: Reaction with primary or secondary amines in the presence of NaBH(OAc)₃ yields 2-(pyridin-3-yl)cyclopentan-1-amines. These are common motifs in GPCR targeting libraries.

  • Fischer Indole Synthesis: Condensation with phenylhydrazine derivatives under acidic conditions (e.g., polyphosphoric acid or Lewis acids) generates tetrahydro-1H-carbazole scaffolds, which are highly prized in neuro-active drug discovery.

  • Nucleophilic Addition: Grignard or organolithium reagents attack the ketone to form tertiary alcohols, serving as rigid, sp³-rich cores for kinase inhibitors.

Downstream Core 2-(Pyridin-3-yl)cyclopentan-1-one RedAm Reductive Amination [NaBH(OAc)3, Amines] Core->RedAm Fischer Fischer Indole Synthesis [Phenylhydrazine, H+] Core->Fischer Grignard Nucleophilic Addition [RMgX, THF] Core->Grignard Pharm1 Cyclopentanamines (GPCR Ligands) RedAm->Pharm1 Pharm2 Tetrahydrocarbazoles (Neuro-active Scaffolds) Fischer->Pharm2 Pharm3 Tertiary Alcohols (Kinase Inhibitors) Grignard->Pharm3

Caption: Divergent synthetic workflows utilizing 2-(pyridin-3-yl)cyclopentan-1-one as a central precursor.

References

  • Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones ACS Omega[Link]

  • Synthesis of (±)-2-benzyloxyimino-1-(3-pyridyl)cyclopentane PrepChem[Link]

  • COMPOUNDS FOR THE REDUCTION OF β-AMYLOID PRODUCTION (WO2011014535A1)
  • Chemospecific Cyclisations of Aryls and Heteroaryls with Sulfoxonium Ylides The University of Liverpool Repository[Link]

Sources

Method

High-Purity Isolation of 2-(Pyridin-3-yl)cyclopentan-1-one: Strategies for Basic Enolizable Ketones

Introduction & Physicochemical Profiling The synthesis of 2-(pyridin-3-yl)cyclopentan-1-one is most commonly achieved via the palladium-catalyzed α-arylation of cyclopentanone with 3-bromopyridine, a methodology pioneere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The synthesis of 2-(pyridin-3-yl)cyclopentan-1-one is most commonly achieved via the palladium-catalyzed α-arylation of cyclopentanone with 3-bromopyridine, a methodology pioneered by the Buchwald and Hartwig groups[1][2]. While the catalytic coupling is highly efficient, the isolation of the resulting product presents a distinct set of physicochemical challenges due to the molecule's dual functionality: a basic pyridine heterocycle (pKa ~5.2) and an enolizable cyclopentanone ring.

As a Senior Application Scientist, it is critical to understand the causality behind purification failures when handling this class of compounds:

  • Silanol Interactions (Peak Tailing): The pyridine nitrogen acts as a strong hydrogen bond acceptor. On standard normal-phase silica gel, this basic moiety interacts vigorously with unreacted, acidic surface silanols (Si-OH). This leads to severe peak tailing, irreversible adsorption, and massive yield losses[3].

  • Keto-Enol Tautomerization: The α-proton of the cyclopentanone ring is relatively acidic. Exposure to highly basic conditions (pH > 10) during purification can trigger tautomerization, leading to band broadening on chromatographic columns or unwanted aldol condensation byproducts.

  • Salt Formation vs. Free Base: Standard Reversed-Phase HPLC (RP-HPLC) protocols often rely on 0.1% Trifluoroacetic acid (TFA). However, TFA will protonate the pyridine ring, yielding the product as a hygroscopic trifluoroacetate salt (often an intractable gum) rather than the desired free base, fundamentally altering its downstream reaction stoichiometry.

To overcome these challenges, the purification must rely on a self-validating sequence of acid-base liquid-liquid extraction (LLE) followed by amine-modified normal-phase chromatography or high-pH volatile-buffer RP-HPLC.

Strategic Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Pd-Catalyzed α-Arylation) LLE_Acid Acidic Extraction (1M HCl, pH ~2) Crude->LLE_Acid OrgWaste Organic Layer (Neutral Impurities, Ligands) LLE_Acid->OrgWaste Organic Phase AqLayer Aqueous Layer (Protonated Product) LLE_Acid->AqLayer Aqueous Phase LLE_Base Basification & Extraction (NaHCO3 to pH 8.5, DCM) AqLayer->LLE_Base Enriched Enriched Free Base (>90% Purity) LLE_Base->Enriched Decision Target Purity Requirement? Enriched->Decision Flash Amine-Modified Flash Chromatography (1% Et3N) Decision->Flash Synthetic Intermediates HPLC Prep RP-HPLC (NH4HCO3 Buffer, pH 9) Decision->HPLC Biological Assays Pure1 Pure 2-(Pyridin-3-yl)cyclopentan-1-one (>98% Purity) Flash->Pure1 Pure2 Ultra-Pure Product (>99.9% Purity) HPLC->Pure2

Fig 1: Purification workflow for 2-(Pyridin-3-yl)cyclopentan-1-one via LLE and chromatography.

Detailed Experimental Protocols

Protocol A: Optimized Acid-Base Liquid-Liquid Extraction (LLE)

Causality: The crude mixture from a Pd-catalyzed α-arylation contains highly lipophilic, neutral impurities (e.g., phosphine ligands like XPhos or BINAP, biphenyl byproducts, and unreacted cyclopentanone). By dropping the pH to ~2.0, the pyridine ring (pKa ~5.2) is fully protonated into a water-soluble pyridinium salt. Neutral impurities remain trapped in the organic phase.

  • Dilution: Dilute the crude reaction mixture (e.g., 10 g) in 100 mL of Ethyl Acetate (EtOAc).

  • Acidification: Transfer to a separatory funnel and add 100 mL of cold 1M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the protonated product. Discard the upper organic layer (or retain for catalyst recovery). Wash the aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of lipophilic ligands.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add saturated aqueous

    
     until the pH reaches 8.5–9.0. Note: Avoid using strong bases like NaOH, which can trigger aldol condensation of the cyclopentanone.
    
  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 75 mL).

  • Concentration: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the enriched free base.
    
  • Self-Validation Checkpoint: Spot the acidified aqueous layer (from Step 3) on a silica TLC plate, elute with 10% MeOH/DCM containing 1%

    
    , and visualize under UV (254 nm). The absence of a UV-active spot at the solvent front confirms the complete removal of non-polar phosphine ligands.
    
Protocol B: Amine-Modified Normal Phase Flash Chromatography

Causality: To isolate the target compound from structurally similar basic byproducts, normal-phase silica chromatography is required. However, to prevent the basic pyridine from binding to acidic silanols, Triethylamine (


) is utilized as a competitive modifier[3]. The 

dynamically caps the Si-OH groups, allowing the product to elute as a sharp, symmetrical band.
  • Solvent Preparation: Prepare a mobile phase of Hexanes/EtOAc (gradient from 80:20 to 50:50) doped with exactly 1% v/v

    
    .
    
  • Column Equilibration (Critical): Flush the bare silica column with at least 2 Column Volumes (CV) of the 1%

    
     solvent system.
    
  • Loading: Dissolve the enriched product from Protocol A in a minimum volume of DCM and load it onto the column.

  • Elution: Run the gradient. The product typically elutes around 40% EtOAc.

  • Self-Validation Checkpoint: Collect the first 2 CVs during the pre-equilibration step. Measure the pH of the eluent drop; it must register >8 on pH paper, confirming that the silica silanol groups are fully saturated with the amine modifier before the sample is introduced.

Protocol C: Preparative Reversed-Phase HPLC (High pH Volatile Buffer)

Causality: For biological testing, purities of >99.5% are mandatory. RP-HPLC is ideal, but standard acidic buffers (TFA/Formic acid) will yield a salt. By utilizing 10 mM Ammonium Bicarbonate (


) at pH 9.0, the pyridine ring remains deprotonated, maximizing hydrophobic retention on the C18 stationary phase. Furthermore, 

is entirely volatile, subliming away during lyophilization to leave the pristine free base[4].
  • Column Selection: Use a high-pH stable C18 preparative column (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase:

    • Buffer A: 10 mM

      
       in Milli-Q water, adjusted to pH 9.0 with dilute 
      
      
      
      .
    • Buffer B: HPLC-grade Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes. Flow rate optimized for column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

  • Recovery: Pool the fractions containing the product (UV detection at 254 nm) and remove the acetonitrile under reduced pressure at 30°C. Lyophilize the remaining aqueous solution for 24-48 hours.

  • Self-Validation Checkpoint: Dissolve a 1 mg sample of the lyophilized powder in

    
     and acquire a 
    
    
    
    -NMR spectrum. The absence of a singlet at ~1.9 ppm (acetate) or the lack of peaks in a
    
    
    -NMR spectrum confirms the successful isolation of the free base rather than a buffer salt.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for each purification strategy, allowing researchers to select the appropriate method based on their scale and purity requirements.

Purification ProtocolRecovery YieldFinal PurityScalabilityPrimary Impurities RemovedBest Use Case
A: Acid-Base LLE 85 - 92%90 - 95%>100 gPhosphine ligands, unreacted ketone, biphenylsBulk intermediate cleanup
B: Amine-Modified Flash 75 - 85%98 - 99%1 - 50 gStructurally similar basic byproductsDownstream synthesis
C: High-pH RP-HPLC 65 - 75%>99.9%<1 gTrace tautomers, structural isomersBioassays, Crystallography

References

  • Hamann, B. C.; Hartwig, J. F. Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. J. Am. Chem. Soc. 1997, 119, 12382−12383. 1

  • Palucki, M.; Buchwald, S. L. Palladium-Catalyzed α-Arylation of Ketones. J. Am. Chem. Soc. 1997, 119, 11108−11109. 2

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Chromatography Consumables Partner. 2025. 3

  • García, M. C.; Marina, M. L.; Torre, M. Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH. Journal of Chromatography A. 2003, 987(1-2):211-20. 4

Sources

Application

Application Note: 2-(Pyridin-3-yl)cyclopentan-1-one as a Privileged Scaffold in Heterocyclic Drug Discovery

Executive Summary Increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates is a proven strategy to improve clinical success rates by enhancing solubility, reducing promiscuity, and optimizing three-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates is a proven strategy to improve clinical success rates by enhancing solubility, reducing promiscuity, and optimizing three-dimensional target engagement. 2-(Pyridin-3-yl)cyclopentan-1-one (CAS: 124034-96-4) is a commercially available, highly versatile building block that perfectly addresses this need. By fusing a saturated cyclopentane ring with a heteroaromatic pyridine moiety, it serves as an ideal precursor for synthesizing complex, sp3-rich fused heterocycles such as cyclopenta[c]pyrazoles and cyclopenta[d]pyrimidines.

Mechanistic Rationale & Reactivity Profile

The synthetic utility of 2-(pyridin-3-yl)cyclopentan-1-one is driven by three orthogonal centers of reactivity, allowing for divergent synthetic workflows:

  • C1 Carbonyl (Electrophilic Center): The ketone readily undergoes condensation with primary amines, hydrazines, and hydroxylamines.

  • C2 & C5 Alpha-Carbons (CH-Acidity): The C2 position is sterically encumbered by the pyridyl group. Consequently, electrophilic functionalization (such as formylation) occurs regioselectively at the less hindered C5 position under thermodynamic control.

  • Pyridine Nitrogen (Lewis Base): The basic nitrogen provides a handle for salt formation (to improve solubility during purification) or metal coordination.

ReactivityMap SM 2-(Pyridin-3-yl)cyclopentan-1-one (Core Scaffold) C1 C1 Carbonyl • Nucleophilic Addition • Reductive Amination • Condensation SM->C1 Electrophilic Center C2C5 C2 & C5 Alpha-Carbons • Enolization • Electrophilic Alkylation • Formylation (C5 preferred) SM->C2C5 CH-Acidity PyN Pyridine Nitrogen • Metal Coordination • Salt Formation • N-Oxidation SM->PyN Lewis Base

Figure 1: Orthogonal reactivity map of 2-(pyridin-3-yl)cyclopentan-1-one.

Synthetic Workflows to Fused Heterocycles

To harness this scaffold, we have developed and validated three primary workflows. The direct condensation yields oxime ethers, which are valuable intermediates[1]. Alternatively, regioselective C5-formylation generates a versatile enaminone intermediate that can be trapped by binucleophiles to form fused pyrazoles or pyrimidines.

SyntheticWorkflows SM 2-(Pyridin-3-yl)cyclopentan-1-one Enaminone C5-Enaminone Intermediate (via Bredereck's Reagent) SM->Enaminone Formylation (C5) Oxime (±)-2-Benzyloxyimino-1-(3-pyridyl)cyclopentane (via Benzyloxyamine HCl) SM->Oxime Condensation (C1) Pyrazole Fused Cyclopenta[c]pyrazole (via Hydrazine Hydrate) Enaminone->Pyrazole + NH2NH2·H2O Cyclization Pyrimidine Fused Cyclopenta[d]pyrimidine (via Formamidine Acetate) Enaminone->Pyrimidine + Formamidine Cyclization

Figure 2: Divergent synthetic pathways to complex fused heterocycles.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the three primary workflows.

Target ScaffoldReagentsKey IntermediateReaction TempTypical YieldPurification
Oxime Ethers Benzyloxyamine HCl, PyridineN/A (Direct Condensation)60 °C85–90%Silica gel (CHCl₃/MeOH)
Cyclopenta[c]pyrazoles 1. Bredereck's Reagent2. NH₂NH₂·H₂OC5-Enaminone80 °C (Reflux)65–75%Recrystallization / Prep-HPLC
Cyclopenta[d]pyrimidines 1. Bredereck's Reagent2. Formamidine Acetate, NaOEtC5-Enaminone80 °C (Reflux)55–65%Flash Chromatography

Experimental Protocols

Protocol 1: Synthesis of (±)-2-Benzyloxyimino-1-(3-pyridyl)cyclopentane

This protocol details the direct condensation of the ketone to form an oxime ether, a robust linkage in medicinal chemistry[1].

Causality & Design: Anhydrous pyridine is selected as the solvent because it serves a dual purpose: it dissolves the starting materials and acts as a mild base to liberate free benzyloxyamine from its hydrochloride salt. This facilitates nucleophilic attack on the sterically hindered ketone. Heating to 60 °C provides the necessary thermal energy to overcome the activation barrier imposed by the adjacent bulky pyridyl group.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask, combine (±)-2-(3-pyridyl)cyclopentanone (2.0 g, 12.4 mmol) and benzyloxyamine hydrochloride (1.98 g, 12.4 mmol) in anhydrous pyridine (20 mL)[1].

  • Heating: Stir the mixture under an inert atmosphere (N₂) at 60 °C for 4.5 hours[1]. Monitor reaction completion via LC-MS or TLC.

  • Solvent Removal: Remove the pyridine in vacuo (40 °C, 0.2 mmHg) to prevent basic degradation of the product[1].

  • Workup: Dissolve the resulting residue in chloroform (75 mL). Wash the organic layer sequentially with distilled water (4 × 75 mL) to remove residual pyridine salts[1].

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate under reduced pressure[1].

  • Purification: Purify the residual oil by flash chromatography on silica gel, eluting with a chloroform/methanol mixture (100/1).

  • Yield: The product is isolated as a pale yellow oil (approx. 2.91 g, 85% yield), typically presenting as a 1:3 mixture of syn and anti isomers[1].

Protocol 2: Synthesis of Fused Cyclopenta[c]pyrazoles

This protocol utilizes a C5-enaminone intermediate to build a fused pyrazole system.

Causality & Design: Bredereck's reagent (t-butoxybis(dimethylamino)methane) is chosen for the formylation step instead of classical Claisen conditions (e.g., ethyl formate with NaH). This avoids the use of strong bases, which can promote unwanted aldol self-condensation of the cyclopentanone or side reactions with the pyridine ring. The subsequent addition of hydrazine hydrate rapidly forms the pyrazole ring via a cascade sequence of transamination and intramolecular cyclization, driven by the thermodynamic stability of the resulting aromatic system.

Step-by-Step Procedure:

  • Enaminone Formation: To a solution of 2-(pyridin-3-yl)cyclopentan-1-one (1.0 g, 6.2 mmol) in anhydrous DMF (5 mL), add Bredereck's reagent (1.3 g, 7.4 mmol, 1.2 eq).

  • Heating: Stir the mixture at 80 °C for 4 hours. Concentrate the mixture under high vacuum to remove DMF and volatile byproducts, yielding the crude C5-enaminone intermediate.

  • Cyclization: Dissolve the crude enaminone in absolute ethanol (15 mL). Add hydrazine hydrate (0.46 g, 9.3 mmol, 1.5 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (80 °C) for 3 hours.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with additional ethyl acetate (2 × 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via recrystallization from hot ethanol or preparative HPLC to yield the pure cyclopenta[c]pyrazole.

Protocol 3: Synthesis of Fused Cyclopenta[d]pyrimidines

This protocol expands the enaminone intermediate into a six-membered pyrimidine ring.

Causality & Design: Formamidine acetate is deprotonated in situ by sodium ethoxide to generate the free amidine, which acts as a potent bis-nucleophile. It attacks the highly electrophilic beta-carbon of the enaminone, followed by transamination and cyclization onto the C1 ketone. The aromatization of the newly formed pyrimidine ring provides the thermodynamic driving force for the reaction.

Step-by-Step Procedure:

  • Preparation of Amidine Free Base: In a dry flask, suspend formamidine acetate (1.29 g, 12.4 mmol, 2.0 eq) in absolute ethanol (20 mL). Add a solution of sodium ethoxide (21% wt in EtOH, 4.6 mL, 12.4 mmol, 2.0 eq) and stir for 15 minutes at room temperature.

  • Condensation: Add the crude C5-enaminone (prepared from 1.0 g of the starting ketone as described in Protocol 2) dissolved in ethanol (5 mL) to the amidine solution.

  • Reflux: Heat the mixture to reflux for 8 hours.

  • Workup: Cool to room temperature, neutralize with 1M HCl to pH 7, and remove ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 30 mL).

  • Purification: Dry the combined organic extracts over MgSO₄, concentrate, and purify by flash chromatography (eluting with a gradient of 0-5% methanol in dichloromethane) to afford the cyclopenta[d]pyrimidine derivative.

References

  • Synthesis of (±)-2-benzyloxyimino-1-(3-pyridyl)cyclopentane. PrepChem.com. Available at:[Link]

Sources

Method

Application Note: De Novo Synthesis of Highly Substituted 2-Pyridinones via Ruthenium-Catalyzed Oxidative C–H Annulation

Introduction & Scientific Context The 2-pyridinone (or 2-pyridone) scaffold is a privileged pharmacophore in medicinal chemistry and drug development. It serves as the core structural motif for numerous biologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 2-pyridinone (or 2-pyridone) scaffold is a privileged pharmacophore in medicinal chemistry and drug development. It serves as the core structural motif for numerous biologically active molecules, most notably the anti-fibrotic drug pirfenidone, which is used in the treatment of idiopathic pulmonary fibrosis 1. While traditional synthetic routes—such as the Guareschi-Thorpe reaction or the condensation of


-keto amides—are historically significant, they often require harsh conditions and yield limited substitution patterns.

To overcome these limitations, transition-metal-catalyzed C–H functionalization has emerged as a highly modular, atom-economical alternative. Specifically, the Ruthenium(II)-catalyzed oxidative annulation of acrylamides with alkynes allows for the rapid, regioselective construction of polysubstituted 2-pyridinones from simple acyclic precursors 2. This guide details the mechanistic causality, optimization, and self-validating experimental protocol for this transformation.

Mechanistic Causality: The Catalytic Cycle

As an application scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe. This methodology, pioneered by Ackermann and colleagues, leverages targeted C–H/N–H bond cleavages 3.

  • Why Ruthenium(II)? Ruthenium complexes, specifically

    
    , offer exceptional functional group tolerance compared to Palladium or Rhodium, allowing for the synthesis of highly functionalized derivatives without protecting group manipulations.
    
  • The Directing Group: The N–H or N–alkyl group of the acrylamide acts as a directing moiety. It coordinates to the Ru(II) center, bringing the metal into close proximity with the ortho-vinylic C–H bond.

  • The Carboxylate Assistant (

    
    ):  Copper(II) acetate serves a dual, indispensable role. First, the acetate ligand acts as an internal base to facilitate a Concerted Metalation-Deprotonation (CMD) event, drastically lowering the activation energy for C–H cleavage. Second, 
    
    
    
    acts as the terminal oxidant, regenerating the active
    
    
    catalyst from the
    
    
    species formed after reductive elimination.

MechanisticPathway Ru_II Active Ru(II) Catalyst CMD C-H Activation (CMD) Ru_II->CMD + Acrylamide Ruthenacycle 5-Membered Ruthenacycle CMD->Ruthenacycle - HOAc Insertion Alkyne Migratory Insertion Ruthenacycle->Insertion + Alkyne Seven_Membered 7-Membered Ruthenacycle Insertion->Seven_Membered Reductive_Elimination Reductive Elimination Seven_Membered->Reductive_Elimination Ru_0 Ru(0) Intermediate Reductive_Elimination->Ru_0 + 2-Pyridinone Product Oxidation Oxidation by Cu(OAc)2 Ru_0->Oxidation Oxidation->Ru_II Cu(II) -> Cu(I)

Caption: Ruthenium-catalyzed oxidative C–H annulation catalytic cycle.

Quantitative Data: Reaction Optimization

The efficiency of the annulation is highly dependent on the synergistic combination of the catalyst, oxidant, and solvent. The table below summarizes the optimization data, demonstrating why the specific protocol conditions were selected.

EntryCatalyst (5 mol%)Oxidant (2.0 equiv)SolventTemp (°C)Isolated Yield (%)Causality / Observation
1


t-AmOH 110 88 Optimal CMD assistance and solubility.
2


t-AmOH11045Ag(I) is an inferior terminal oxidant for Ru(0).
3


DMF11062Competing coordination from polar solvent.
4


t-AmOH110TracePd fails to undergo efficient migratory insertion here.
5

Nonet-AmOH1100Stoichiometric oxidant is strictly required.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By incorporating specific checkpoints (TLC and NMR), researchers can ensure the integrity of the reaction before proceeding to subsequent steps.

Reagents and Equipment
  • Substrates: N-substituted acrylamide (1.0 mmol), Internal Alkyne (e.g., diphenylacetylene, 1.2 mmol).

  • Catalyst & Oxidant:

    
     (5 mol%, 30.6 mg), 
    
    
    
    (2.0 mmol, 363 mg).
  • Solvent: Anhydrous tert-amyl alcohol (t-AmOH, 3.0 mL).

  • Equipment: 15 mL Schlenk tube with a Teflon screw cap, magnetic stir bar, oil bath or heating block, Argon manifold.

Workflow Execution

ExperimentalWorkflow Step1 1. Schlenk Setup Inert Atmosphere Step2 2. Reagent Loading Ru, Cu, Substrates Step1->Step2 Step3 3. Annulation 110°C, 16h, t-AmOH Step2->Step3 Step4 4. Quench & Extract NH4Cl / EtOAc Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of 2-pyridinones.

Step 1: Preparation of the Inert Atmosphere

  • Flame-dry the Schlenk tube containing a magnetic stir bar under a high vacuum.

  • Backfill the tube with Argon. Repeat this vacuum/Argon cycle three times to ensure the complete removal of ambient oxygen and moisture.

Step 2: Reagent Loading

  • Under a positive flow of Argon, quickly remove the Teflon cap and charge the Schlenk tube with the acrylamide (1.0 mmol), alkyne (1.2 mmol),

    
     (30.6 mg), and 
    
    
    
    (363 mg).
  • Add 3.0 mL of anhydrous t-AmOH via syringe.

  • Seal the Schlenk tube tightly with the Teflon cap.

Step 3: Catalytic Annulation

  • Transfer the sealed tube to a pre-heated oil bath set to 110 °C.

  • Stir vigorously (800 rpm) for 16 hours. The mixture will typically transition from a blue/green suspension to a dark brown/black mixture as Ru(0) and Cu(I) species are generated.

Step 4: Self-Validation Checkpoint (TLC)

  • Cool the reaction to room temperature.

  • Extract a 5

    
    L aliquot, dilute in EtOAc, and spot on a silica TLC plate.
    
  • Validation Metric: Elute with Hexanes/EtOAc (1:1). The starting acrylamide (UV active,

    
    ) should be completely consumed. The target 2-pyridinone will appear as a distinct, highly fluorescent spot under 254 nm and 365 nm UV light (
    
    
    
    ).

Step 5: Workup and Purification

  • Dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and wash with saturated aqueous

    
     (2 
    
    
    
    15 mL) to remove copper salts. The aqueous layer will turn bright blue.
  • Wash the organic layer with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to EtOAc.

Step 6: Final Validation (NMR)

  • 
    H NMR:  Confirm the disappearance of the vinylic protons of the starting acrylamide (typically between 5.5–6.5 ppm).
    
  • 
    C NMR:  Verify the presence of the characteristic pyridinone carbonyl carbon, which reliably resonates between 160–163 ppm .
    

References

  • Benchchem. 5-Methylpyridin-2(1H)-one (Chemical Reactivity and Applications).1

  • Yu, J., & Fu, H. (2015). C-H amination in the synthesis of N-heterocycles. Reports in Organic Chemistry, Dove Medical Press. 2

  • Ackermann, L., Lygin, A. V., & Hofmann, N. (2010). De Novo Ruthenium-Catalyzed Synthesis of 2-Pyridones. Thieme-connect / Organic Letters. [[3]]()

Sources

Application

In vitro assays involving 2-(Pyridin-3-yl)cyclopentan-1-one derivatives

Application Note: Advanced In Vitro Profiling of 2-(Pyridin-3-yl)cyclopentan-1-one Derivatives Introduction: The Scaffold & Its Biological Potential The 2-(Pyridin-3-yl)cyclopentan-1-one scaffold represents a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced In Vitro Profiling of 2-(Pyridin-3-yl)cyclopentan-1-one Derivatives

Introduction: The Scaffold & Its Biological Potential

The 2-(Pyridin-3-yl)cyclopentan-1-one scaffold represents a privileged structure in medicinal chemistry. Structurally analogous to cotinine and anabasine, it serves as a versatile intermediate for synthesizing fused heterocycles (e.g., pyranopyridines, pyrido-pyridazines) and substituted ureas. Its derivatives have demonstrated significant potential in three primary therapeutic areas:

  • Oncology: As precursors to 4H-pyran derivatives that exhibit cytotoxicity against various cancer cell lines.[1]

  • Inflammation: Acting as dual COX-1/COX-2 inhibitors or modulators of the p38 MAPK/ASK1 pathways.

  • Neurobiology: As neuron differentiation accelerators and potential nicotinic acetylcholine receptor (nAChR) modulators.

This guide provides a rigorous technical framework for evaluating libraries derived from this scaffold, focusing on chemical stability , enzymatic inhibition , and cellular signaling assays .

Chemical Handling & Stability

Before initiating biological assays, the physicochemical properties of the scaffold must be managed to ensure data integrity.

  • Enolization & Racemization: The

    
    -proton at the C2 position (adjacent to the carbonyl and the pyridine ring) is acidic. In basic assay buffers (pH > 7.4), this can lead to enolization, resulting in racemization of chiral derivatives or potential hydrolysis.
    
    • Recommendation: Maintain stock solutions in anhydrous DMSO. For aqueous assays, use buffered systems (HEPES/MOPS) at pH 7.2–7.4 and avoid prolonged incubation at pH > 8.0.

  • Solubility: The pyridine nitrogen enhances water solubility compared to phenyl analogs, but lipophilic substitutions on the cyclopentane ring may require co-solvents.

    • Standard: Final DMSO concentration in assays should be

      
       0.5% (v/v) to prevent solvent-induced cytotoxicity.
      

Protocol 1: High-Throughput Cytotoxicity Profiling (SRB Assay)

Objective: To screen 2-(Pyridin-3-yl)cyclopentan-1-one derivatives for antiproliferative activity against cancer cell lines (e.g., MCF-7, HepG2).

Rationale: Unlike the MTT assay, which relies on mitochondrial metabolic activity (often perturbed by pyridine-based compounds), the Sulforhodamine B (SRB) assay measures total protein content. This provides a more direct and stable index of cell number for this class of compounds.

Materials
  • Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).

  • Reagents: SRB dye, Trichloroacetic acid (TCA), Tris base (10 mM, pH 10.5), Acetic acid (1%).

  • Instrumentation: Microplate reader (Absorbance 510 nm).

Step-by-Step Methodology
  • Seeding: Plate cells (5,000–10,000 cells/well) in 96-well plates and incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of derivatives (0.1

      
      M to 100 
      
      
      
      M) in culture medium.
    • Include Positive Control: Doxorubicin (1

      
      M).
      
    • Include Vehicle Control: 0.5% DMSO.

    • Incubate for 48–72 hours.

  • Fixation:

    • Add cold TCA (50% w/v) directly to wells to a final concentration of 10%.

    • Incubate at 4°C for 1 hour.

    • Wash 5x with tap water and air dry.

  • Staining:

    • Add 100

      
      L of 0.4% (w/v) SRB solution (in 1% acetic acid).
      
    • Incubate for 20 minutes at room temperature.

    • Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization & Read:

    • Add 200

      
      L of 10 mM Tris base to solubilize the protein-bound dye.
      
    • Shake for 5 minutes.

    • Measure absorbance at 510 nm.

Data Output: Calculate % Growth Inhibition:



Protocol 2: Enzymatic Inflammation Assay (COX-1/COX-2 Inhibition)

Objective: To determine if the derivative acts as a functional bioisostere of NSAIDs by inhibiting Cyclooxygenase enzymes.

Rationale: Pyridine-substituted cyclopentanones often mimic the pharmacophore of coxibs. A fluorescent assay utilizing 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) is preferred for its high sensitivity and ability to detect peroxidase activity of COX enzymes.

Workflow Diagram

COX_Assay_Workflow Start Compound Prep (10mM DMSO Stock) Incubation Inhibitor Incubation (10 min @ 25°C) Start->Incubation Enzyme_Prep Enzyme Activation (COX-1 or COX-2 + Heme) Enzyme_Prep->Incubation Substrate Add Arachidonic Acid + ADHP Substrate Incubation->Substrate Reaction Reaction (2 min @ RT) Substrate->Reaction Read Fluorescence Read (Ex 530nm / Em 585nm) Reaction->Read

Figure 1: Workflow for the COX-1/COX-2 Fluorescent Inhibition Assay.

Methodology
  • Enzyme Mix: Reconstitute recombinant human COX-1 or COX-2 in reaction buffer (100 mM Tris-HCl, pH 8.0). Add Hemin (cofactor).

  • Inhibitor Addition: Add 10

    
    L of the test compound (diluted) to 80 
    
    
    
    L of Enzyme Mix. Incubate for 10 minutes to allow binding.
    • Control: DuP-697 (COX-2 selective) or Indomethacin (Non-selective).

  • Reaction Initiation: Add 10

    
    L of Substrate Mix containing Arachidonic Acid (100 
    
    
    
    M) and ADHP.
  • Detection: The peroxidase activity of COX converts ADHP to highly fluorescent Resorufin.

  • Measurement: Monitor fluorescence (Ex 535 nm / Em 590 nm) kinetically for 5 minutes.

  • Analysis: Calculate the slope of the reaction (RFU/min) and determine IC50.

Protocol 3: Pathway Deconvolution (NF- B Translocation)

Objective: To validate if the compounds inhibit upstream inflammatory signaling (e.g., ASK1/p38 MAPK axis) which converges on NF-


B.

Rationale: 2-(Pyridin-3-yl) derivatives have been implicated in ASK1 inhibition. Inhibiting ASK1 prevents the phosphorylation of p38, subsequently blocking the nuclear translocation of NF-


B.
Signaling Pathway Diagram

Signaling_Pathway Stimulus Stimulus (LPS / TNF-alpha) Receptor Receptor (TLR4 / TNFR) Stimulus->Receptor ASK1 ASK1 (Target Candidate) Receptor->ASK1 Activation p38 p38 MAPK ASK1->p38 Phosphorylation IKK IKK Complex p38->IKK NFkB_Cyto NF-kB (Cytosol) (Inactive) IKK->NFkB_Cyto Degradation of IkB NFkB_Nuc NF-kB (Nucleus) (Active - Transcription) NFkB_Cyto->NFkB_Nuc Translocation Inhibitor 2-(Py-3-yl) Derivative Inhibitor->ASK1 Inhibition

Figure 2: Putative Mechanism of Action. Derivatives may inhibit ASK1, blocking the downstream translocation of NF-


B.
Methodology (High-Content Imaging)
  • Cell Model: HeLa or RAW 264.7 cells stably expressing NF-

    
    B-GFP or stained with anti-p65 antibody.
    
  • Pre-treatment: Incubate cells with test compounds (1–10

    
    M) for 1 hour.
    
  • Stimulation: Add LPS (1

    
    g/mL) or TNF-
    
    
    
    (10 ng/mL) for 30–60 minutes.
  • Fixation & Staining: Fix with 4% paraformaldehyde. If not using GFP line, permeabilize and stain with anti-p65 (primary) and AlexaFluor-488 (secondary) + DAPI (nuclei).

  • Imaging: Acquire images using a High-Content Analysis (HCA) system (e.g., Opera Phenix).

  • Analysis: Calculate the Nuclear/Cytoplasmic Intensity Ratio . A potent inhibitor will retain NF-

    
    B in the cytoplasm (low ratio) despite stimulation.
    

Data Presentation & Analysis Standards

When reporting results for 2-(Pyridin-3-yl)cyclopentan-1-one derivatives, summarize data in comparative tables to establish Structure-Activity Relationships (SAR).

Table 1: Example Data Layout for SAR Analysis

Compound IDR-Group (C5)Cytotoxicity IC50 (

M)
COX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (COX-1/COX-2)
PY-001 H> 5012.510.00.8 (Non-selective)
PY-005 4-Cl-Phenyl2.30.45> 50> 100 (Selective)
Ref (Celecoxib) -5.10.0415.0375

Validation Criteria:

  • Z-Factor: For HTS assays, ensure Z' > 0.5.

  • Dose Response: Hill slope should be between 0.8 and 1.2. Deviations indicate aggregation or non-specific binding.

References

  • Samir, E. (2016).[1][2][3] "The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives." Open Access Library Journal, 3, 1-11.[3] Link

  • El-Gazzar, M. G., et al. (2009). "Synthesis and biological evaluation of some new pyridine derivatives as potential anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry.
  • Mishra, P. S., et al. (2017).[4] "Design, synthesis and characterization of 2-pyridone derivatives as C-Jun N-terminal Kinases (JNKs) signaling pathway inhibitors." Research Journal of Pharmacy and Technology. Link

  • BenchChem. (n.d.). "Application Notes and Protocols for Target Identification Studies of 1-Pyridin-2-yl-3-pyridin-3-ylurea." (Relevant for ASK1/Kinase assay protocols). Link

  • BindingDB. (2003). "Affinity Data for 1-Cyclopentyl-2-pyridin-2-yl-1H-benzoimidazole-5-carboxylic acid." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Method

Application Note: Strategic Derivatization of 2-(Pyridin-3-yl)cyclopentan-1-one for Biological Screening

Executive Summary & Scaffold Analysis The 2-(pyridin-3-yl)cyclopentan-1-one scaffold represents a "privileged structure" in medicinal chemistry, merging the pharmacophoric features of nicotine analogs with the rigid ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 2-(pyridin-3-yl)cyclopentan-1-one scaffold represents a "privileged structure" in medicinal chemistry, merging the pharmacophoric features of nicotine analogs with the rigid stereochemical control of a cyclopentane ring. This application note details the strategic derivatization of this core to generate high-value chemical libraries for biological screening, specifically targeting Central Nervous System (CNS) receptors (e.g., nAChRs) and kinase signaling pathways.

Structural Rationale

The scaffold presents three distinct vectors for diversification:

  • The Ketone (

    
    ):  A classic electrophile for sp
    
    
    
    character introduction via reductive amination or sp
    
    
    rigidification via condensation.
  • The

    
    -Carbon (
    
    
    
    ):
    The thermodynamic position for enolization, allowing for Claisen-Schmidt condensations to extend the carbon skeleton.
  • The Pyridine Nitrogen: A basic center modifiable for solubility (salts) or metabolic stability (N-oxides).

Derivatization Strategy & Logic

We employ a divergent synthesis approach. Path A focuses on increasing saturation (Fsp3) via reductive amination to target GPCRs and ion channels. Path B focuses on planarization and ring fusion to target ATP-binding pockets in kinases.

Workflow Visualization

DerivatizationStrategy Scaffold 2-(Pyridin-3-yl) cyclopentan-1-one PathA Path A: Reductive Amination Scaffold->PathA PathB Path B: Condensation/Cyclization Scaffold->PathB ProdA 2-Aminocyclopentane Derivatives (GPCR/Ion Channel) PathA->ProdA Ti(OiPr)4 / NaBH4 StepB1 Benzylidene Intermediates PathB->StepB1 R-CHO / Base ProdB Fused Pyrazolines/ Indazoles (Kinase Inhibitors) StepB1->ProdB Hydrazines

Figure 1: Divergent synthetic pathways transforming the core scaffold into functionally distinct chemical libraries.[1]

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

Rationale: Direct reductive amination of


-aryl ketones is often sluggish due to steric hindrance and the lower electrophilicity of the carbonyl. Standard conditions (STAB/AcOH) may fail or yield low conversion. We utilize Titanium(IV) isopropoxide , which acts as a Lewis acid to facilitate imine formation and a water scavenger, driving the equilibrium forward before reduction [1].[2]

Reagents:

  • Substrate: 2-(Pyridin-3-yl)cyclopentan-1-one (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Titanium(IV) isopropoxide (1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH)[2][3]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried vial, dissolve the ketone (1.0 mmol) and amine (1.2 mmol) in absolute EtOH (3 mL).

  • Activation: Add Ti(OiPr)

    
     (1.5 mmol, 440 µL) dropwise under 
    
    
    
    .
    • Critical Checkpoint: The solution may turn slightly yellow/orange. Stir at ambient temperature for 6–12 hours. Monitor by TLC (or LCMS) for the disappearance of the ketone.

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH

    
     (1.5 mmol, 57 mg) portion-wise. (Caution: Hydrogen gas evolution).
    
  • Work-up: Stir for 2 hours at room temperature. Quench by adding 2 mL of 2M aqueous NH

    
    OH (or 1M NaOH). A white precipitate (TiO
    
    
    
    ) will form.
  • Filtration: Dilute with EtOAc, filter through a Celite pad to remove titanium salts.

  • Purification: Concentrate the filtrate and purify via SCX-2 (Strong Cation Exchange) cartridges to isolate the basic amine product, or use preparative HPLC.

Protocol B: Synthesis of Fused Pyrazolines (Scaffold Hopping)

Rationale: This protocol rigidifies the structure, creating a tricyclic system often recognized by kinase ATP-binding sites. It proceeds via a Claisen-Schmidt condensation followed by heterocyclization [2].

Step-by-Step Methodology:

  • Aldol Condensation:

    • Dissolve ketone (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in EtOH (3 mL).

    • Add 10% NaOH (aq) (0.5 mL) dropwise.

    • Stir at RT for 4–16 hours. The product (benzylidene derivative) often precipitates. Filter and wash with cold EtOH.

  • Heterocyclization:

    • Resuspend the benzylidene intermediate (0.5 mmol) in EtOH (5 mL).

    • Add Hydrazine hydrate (2.0 mmol) or substituted hydrazine.

    • Reflux for 4–6 hours.

    • Result: Formation of a fused pyrazoline ring system attached to the pyridine.

Library Formatting & QC for Screening

To ensure data integrity during biological screening, the library must be formatted correctly.

Table 1: Library QC Specifications

ParameterSpecificationRationale
Solvent DMSO (anhydrous)Universal solvent for biochemical assays.
Concentration 10 mM StockStandard for high-throughput dilution.
Purity (LCMS) >90% (UV 254nm)Impurities can cause false positives (PAINS).
Stability 5 Freeze/Thaw cyclesPyridine N-oxides can form if stored improperly.
Stereochemistry Racemic or Diastereomeric mixNote: Separation of diastereomers (cis/trans) is recommended post-hit validation.
Screening Workflow

ScreeningFlow QC QC: LCMS Purity >90% DMSO Solubilization Plate Acoustic Dispensing (Echo®) into 384/1536-well QC->Plate Assay Biological Assay (e.g., Kinase/GPCR) Plate->Assay HitVal Hit Validation (Dose-Response IC50) Assay->HitVal >50% Inhibition

Figure 2: High-Throughput Screening (HTS) workflow ensuring compound integrity from synthesis to hit validation.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995(9), 1-5.

  • Levai, A. (2005). "Synthesis of Pyrazolines by the Reaction of alpha,beta-Unsaturated Ketones with Hydrazines." Journal of Heterocyclic Chemistry, 42(5), 847-852.

  • Abdel-Magid, A. F., et al. (1996).[4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-(Pyridin-3-yl)cyclopentan-1-one synthesis

Technical Support Center: Synthesis of 2-(Pyridin-3-yl)cyclopentan-1-one Ticket ID: #PYR-CYC-003 Status: Open Assigned Specialist: Senior Application Scientist Overview: The "Deceptive Simple" Coupling You are likely her...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(Pyridin-3-yl)cyclopentan-1-one Ticket ID: #PYR-CYC-003 Status: Open Assigned Specialist: Senior Application Scientist

Overview: The "Deceptive Simple" Coupling

You are likely here because a standard Buchwald-Hartwig


-arylation protocol gave you a black tar or <20% yield.

Synthesizing 2-(pyridin-3-yl)cyclopentan-1-one presents a "perfect storm" of three competing failure modes:

  • Catalyst Poisoning: The pyridine nitrogen (

    
     lone pair) binds competitively to Palladium, shutting down the catalytic cycle.
    
  • Self-Aldol Condensation: Cyclopentanone is highly prone to self-condensation under the basic conditions required to generate the enolate.

  • Poly-arylation: Once the mono-arylated product forms, the remaining

    
    -proton is more acidic than the starting material, leading to bis-arylation.
    

This guide provides the troubleshooting logic and optimized protocols to solve these specific issues.

Module 1: Diagnostic & Decision Tree

Before altering your protocol, identify your specific failure mode using the decision matrix below.

Troubleshooting Start What is the primary issue? LowConv Low Conversion (<20%) Start->LowConv Tar Black Tar / Complex Mixture Start->Tar Bis Bis-arylated Product Start->Bis Sol_Ligand SOLUTION: Ligand Switch Use P(t-Bu)3 or XPhos to prevent N-coordination LowConv->Sol_Ligand Catalyst Poisoning Sol_Enamine SOLUTION: Cooperative Catalysis Switch to Pd/Enamine route to stop Aldol Tar->Sol_Enamine Self-Aldol Competition Sol_Stoich SOLUTION: Stoichiometry Increase Ketone:Aryl ratio to 2:1 or 3:1 Bis->Sol_Stoich Over-reaction

Figure 1: Diagnostic workflow for identifying the root cause of yield loss in heteroaryl-


-ketone synthesis.

Module 2: The "Gold Standard" Protocol (Cooperative Catalysis)

The Problem: Standard bases (NaOtBu, LiHMDS) generate free enolates that rapidly self-condense. The Fix: Use Palladium/Enamine Cooperative Catalysis .[1] By using a secondary amine catalyst to generate a transient enamine, you avoid high concentrations of free enolate, suppressing the aldol pathway.

Optimized Protocol: Pd-Catalyzed Enamine Co-Catalysis

Based on methodology adapted from Dong et al. (2016) and Org. Synth. (2023).[2][3][4]

Reagents:

  • Substrate: Cyclopentanone (2.0 equiv) — Excess is critical.

  • Coupling Partner: 3-Bromopyridine (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (1–2 mol%).

  • Ligand: P(o-tol)₃ (2–4 mol%) or XPhos (for difficult cases).

  • Co-Catalyst (Amine): Pyrrolidine (20–30 mol%).

  • Acid Additive: Acetic Acid or TFA (5–10 mol%) — Accelerates enamine formation.

  • Base: K₃PO₄ (2.0 equiv) — Milder than alkoxides.

  • Solvent: 1,4-Dioxane or Toluene (0.5 M).

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and the phosphine ligand in the solvent for 10 minutes to generate the active species.

  • Solids Addition: Add the 3-bromopyridine, K₃PO₄, and the amine co-catalyst (pyrrolidine).

  • Ketone Addition: Add cyclopentanone last.

  • Thermal Ramp: Seal the vessel and heat to 80–100 °C .

    • Tip: Do not overshoot 110 °C; pyridine stability decreases.

  • Monitoring: Monitor by GC-MS or LC-MS. Look for the disappearance of the bromide.

    • Note: The intermediate enamine hydrolyzes upon workup to give the ketone product.

Why this works: The pyrrolidine converts the cyclopentanone into an enamine. The enamine is the nucleophile that reacts with the Aryl-Pd species. Since enamine formation is reversible and equilibrium-controlled, the concentration of reactive nucleophile is kept low, preventing the runaway aldol reaction.

Module 3: Troubleshooting the "Standard" Route (Direct Enolate)

If you must use the direct enolate method (e.g., due to reagent availability), you must address the Pyridine Poisoning issue.

The Fix: Use Bulky, Electron-Rich Ligands. Standard ligands like PPh₃ or dppf will fail because the pyridine nitrogen binds Pd tighter than the phosphine. You need a ligand that is sterically bulky enough to "bump" the pyridine off the metal center.

Recommended Ligands:

Ligand Type Why it works
P(t-Bu)₃ Tri-alkyl phosphine Extreme steric bulk prevents N-coordination; electron-richness speeds up oxidative addition of 3-bromopyridine.
XPhos Buchwald Biaryl The isopropyl groups on the top ring create a "roof" over the Pd, blocking pyridine binding.

| Mor-DalPhos | DalPhos | Specifically designed for difficult heteroaryl couplings; highly resistant to N-poisoning. |

Critical Parameter: Base Selection

  • Avoid: LiHMDS or LDA (Too strong; promotes immediate aldol condensation).

  • Use: NaOtBu (Sodium tert-butoxide) or LiNCCy₂.

  • Technique: Slow Addition . Add the ketone/base mixture slowly (over 1-2 hours) to the catalyst/aryl halide solution. This keeps the enolate concentration low relative to the catalyst.

Module 4: Work-up & Purification (The "Hidden" Yield Killer)

Users often synthesize the product successfully but lose it during extraction because 2-(pyridin-3-yl)cyclopentan-1-one is amphoteric.

The Chemistry:

  • The pyridine ring is basic (

    
    ).
    
  • If you wash with 1N HCl (standard to remove Pd/Base), your product protonates and moves to the aqueous layer . You will discard your product with the waste.

Correct Isolation Protocol:

  • Quench: Add saturated NH₄Cl.

  • pH Adjustment (CRITICAL): Adjust the aqueous phase pH to >10 using 1N NaOH or saturated Na₂CO₃.

    • Reason: Ensures the pyridine ring is deprotonated (neutral) and soluble in organic solvent.

  • Extraction: Extract 3x with EtOAc or DCM.

  • Pd Removal: If the product is dark, treat the organic layer with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins, then filter through Celite.

  • Chromatography: Elute with Hexanes:EtOAc (gradient 0% to 50%). Add 1% Et₃N to the eluent to prevent streaking of the basic pyridine on silica.

Module 5: Mechanistic Visualization

Understanding the cooperative cycle helps you troubleshoot "stalled" reactions.

Mechanism Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + ArBr TransMet Transmetallation OxAdd->TransMet Enamine Enamine Formation (In Situ) Enamine->TransMet Nucleophilic Attack RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product 2-(Pyridin-3-yl) cyclopentan-1-one RedElim->Product Hydrolysis ArBr 3-Bromopyridine Ketone Cyclopentanone Ketone->Enamine + Amine Amine Pyrrolidine (Catalyst)

Figure 2: The Cooperative Catalysis Cycle. Note that the amine and Pd cycles intersect at the Transmetallation step, bypassing the free enolate.

FAQ: Quick Solutions

Q: Can I use 3-chloropyridine instead of 3-bromopyridine? A: Yes, but you must use a stronger ligand like XPhos or BrettPhos . 3-chloropyridine is cheaper but has a slower oxidative addition rate, making the catalyst more susceptible to decomposition.

Q: My product has a strong color even after column chromatography. A: Pyridine-containing compounds often chelate trace Pd. Dissolve your product in EtOAc and wash with a 10% aqueous solution of L-Cysteine or Thiourea . This strips the residual Pd from the pyridine nitrogen.

Q: I see a major byproduct with M+ = Product + 82. A: This is the self-aldol condensation product of cyclopentanone (M+ = 166, often dehydrated to 148). This confirms your base is too strong or the Pd cycle is too slow. Switch to the Enamine Protocol (Module 2).

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).

    
    -Aryl Ketones.[4] Journal of the American Chemical Society, 122(7), 1360–1370. Link
    
  • Xu, Y., Su, T., Huang, Z., & Dong, G. (2016).[1] Practical Direct

    
    -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559–2563.[1] Link
    
  • Organic Syntheses. (2023).

    
    -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 100, 388-406. Link
    
  • Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles.[5][6] Accounts of Chemical Research, 36(4), 234–245. Link
    

Sources

Optimization

Technical Support Center: Synthesis of 2-(Pyridin-3-yl)cyclopentan-1-one

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-(Pyridin-3-yl)cyclopentan-1-one. As a key structural motif in medicinal chemistry, the effic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-(Pyridin-3-yl)cyclopentan-1-one. As a key structural motif in medicinal chemistry, the efficient synthesis of this compound is crucial. However, the journey from starting materials to the final product is often fraught with challenges, primarily in the form of side reactions that can significantly impact yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these common hurdles. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic strategies.

The most prevalent and modern approach to synthesizing 2-(Pyridin-3-yl)cyclopentan-1-one is the direct α-arylation of cyclopentanone with a 3-halopyridine, typically facilitated by palladium catalysis. This method, while powerful, is sensitive to reaction conditions, and even minor deviations can lead to a host of unwanted byproducts. This guide will focus primarily on troubleshooting this synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Low Yield of the Desired Mono-arylated Product

Question: I am attempting the α-arylation of cyclopentanone with 3-bromopyridine using a palladium catalyst and a strong base, but I'm observing a very low yield of 2-(Pyridin-3-yl)cyclopentan-1-one. My main products seem to be a complex mixture of higher molecular weight species and unreacted starting material. What is going wrong?

Answer:

A low yield in the α-arylation of cyclopentanone is a common issue and often points to two major competing side reactions: self-aldol condensation of the cyclopentanone starting material and multiple arylations of the product.

  • Self-Aldol Condensation: Cyclopentanone, especially under strongly basic conditions, readily undergoes self-aldol condensation to form 2-cyclopentylidenecyclopentan-1-one.[1] This reaction can be faster than the desired α-arylation, consuming the starting material and leading to a complex mixture of byproducts. The high temperatures often employed in cross-coupling reactions can further promote this side reaction.

  • Multiple Arylations: The product, 2-(Pyridin-3-yl)cyclopentan-1-one, still possesses an enolizable proton on the other α-carbon. This makes it susceptible to a second arylation event, leading to the formation of 2,5-di(pyridin-3-yl)cyclopentan-1-one. The acidity of the remaining α-proton in the mono-arylated product can sometimes be comparable to or even greater than that of the starting cyclopentanone, making this a significant competitive pathway.[1]

Troubleshooting Flowchart for Low Mono-arylation Yield

Start Low Yield of 2-(Pyridin-3-yl)cyclopentan-1-one Check_Base Is a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) being used? Start->Check_Base Use_Cooperative_Catalysis Consider switching to Palladium/Enamine Cooperative Catalysis with a milder base (e.g., NaOAc). Check_Base->Use_Cooperative_Catalysis Yes Strong_Base_Issue Strong bases promote self-aldol condensation. Switch to a milder base if the catalytic system allows. Check_Base->Strong_Base_Issue No Check_Catalyst Is a modern catalyst system (e.g., Pd/enamine cooperative catalysis) being employed? Optimize_Conditions Fine-tune ligand, temperature, and reaction time. Check_Catalyst->Optimize_Conditions Yes Adopt_Modern_Catalyst Adopt a Pd/enamine system. This has been shown to be effective for cyclopentanones. Check_Catalyst->Adopt_Modern_Catalyst No Check_Stoichiometry What is the stoichiometry of cyclopentanone to 3-halopyridine? Excess_Cyclopentanone May favor mono-arylation but increases risk of aldol condensation. Optimize ratio. Check_Stoichiometry->Excess_Cyclopentanone Excess Cyclopentanone Excess_Halopyridine Increases risk of di-arylation. Use a slight excess of cyclopentanone. Check_Stoichiometry->Excess_Halopyridine Excess 3-Halopyridine Use_Cooperative_Catalysis->Check_Catalyst Strong_Base_Issue->Check_Catalyst Optimize_Conditions->Check_Stoichiometry Adopt_Modern_Catalyst->Check_Stoichiometry

Caption: Troubleshooting Low Mono-arylation Yield

FAQ 2: Formation of Di-arylated Byproduct

Question: My reaction is producing a significant amount of 2,5-di(pyridin-3-yl)cyclopentan-1-one, which is difficult to separate from my desired product. How can I suppress this over-arylation?

Answer:

The formation of the di-arylated byproduct is a clear indication that the rate of the second arylation is competitive with the first. Several factors can contribute to this:

  • Stoichiometry: Using an excess of the 3-halopyridine will naturally drive the reaction towards di-arylation.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can provide the necessary energy and opportunity for the second, often slower, arylation to occur.

  • Base Equivalents: The amount of base used is critical. If enough base is present to deprotonate the mono-arylated product, it will readily enter the catalytic cycle for a second time.

Strategies to Minimize Di-arylation:

StrategyRationaleRecommended Action
Adjust Stoichiometry Limiting the amount of the aryl halide is the most direct way to prevent over-arylation.Use cyclopentanone as the limiting reagent or a slight excess (1.1-1.3 equivalents) of the 3-halopyridine.[2]
Control Reaction Time The mono-arylation is typically faster than the di-arylation.Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting 3-halopyridine is consumed or the desired product concentration plateaus.
Lower Reaction Temperature Lowering the thermal energy of the system can increase the selectivity for the kinetically favored mono-arylation.If using a highly active catalyst, try reducing the reaction temperature in 10-15 °C increments to find the optimal balance between reaction rate and selectivity.
Use a Bulky Ligand A sterically hindered ligand on the palladium catalyst can disfavor the formation of the catalytic intermediate with the more sterically encumbered mono-arylated enolate.Ligands such as tri(o-tolyl)phosphine have been shown to be effective in promoting mono-arylation.[2]
FAQ 3: My Reaction is Stalling or the Catalyst Appears to Deactivate

Question: The reaction starts well, but then it seems to stall, leaving a significant amount of unreacted starting materials even after extended reaction times. What could be causing catalyst deactivation?

Answer:

Catalyst deactivation in palladium-catalyzed α-arylation reactions can be a complex issue. In the context of synthesizing 2-(Pyridin-3-yl)cyclopentan-1-one, several factors related to the pyridine substrate can be at play:

  • Pyridine Coordination to Palladium: The nitrogen lone pair on the 3-halopyridine or the product can coordinate to the palladium center. This can potentially inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed. While this is a general concern with nitrogen-containing heterocycles, modern, electron-rich, and bulky phosphine ligands are often designed to mitigate this effect.

  • Formation of Palladium Black: The precipitation of palladium black is a visual indicator of catalyst decomposition. This can be caused by impurities, inappropriate solvent choice, or reaction temperatures that are too high for the stability of the catalytic complex.

  • Side Reactions with the Pyridine Ring: Although less common under typical α-arylation conditions, side reactions involving the pyridine ring itself, especially with highly reactive organometallic intermediates, cannot be entirely ruled out, particularly if attempting a non-palladium-catalyzed route (e.g., with organolithium reagents).

Experimental Protocol to Mitigate Catalyst Deactivation:

  • Ensure Inert Atmosphere: Rigorously degas the solvent and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidation and deactivation of the Pd(0) active catalyst. The use of a pre-catalyst that is activated in situ can also be beneficial.

  • Use High-Purity Reagents: Ensure that the 3-halopyridine, cyclopentanone, and solvent are of high purity and anhydrous. Water can interfere with the base and the catalytic cycle.

  • Optimize Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium source is crucial. A slight excess of the ligand is often used to ensure the palladium center remains coordinated and stable throughout the reaction.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results and a more stable active catalyst compared to generating the catalyst in situ from a palladium salt and a ligand.

Alternative Synthetic Routes and Their Potential Pitfalls

While palladium-catalyzed α-arylation is a primary method, it's worth noting potential side reactions in alternative syntheses.

Michael Addition Route

The synthesis could also be envisioned via a Michael (conjugate) addition of a pyridine-based nucleophile to cyclopentenone.

Potential Side Reactions:

  • 1,2-Addition vs. 1,4-Addition: If a "hard" nucleophile like a pyridyl Grignard or organolithium reagent is used, there is a risk of 1,2-addition to the carbonyl group of cyclopentenone instead of the desired 1,4-conjugate addition.[3] Using organocuprates (Gilman reagents) can favor 1,4-addition.

  • Polymerization of Cyclopentenone: Under certain conditions, particularly with Lewis acids or strong bases, cyclopentenone can undergo polymerization.[4]

  • Proton Transfer and Isomerization: The initially formed enolate after conjugate addition needs to be quenched carefully. Improper workup can lead to the formation of isomeric byproducts.

Visualizing Main vs. Side Reactions in α-Arylation

cluster_main Main Synthetic Pathway: α-Arylation cluster_side Common Side Reactions Cyclopentanone Cyclopentanone Catalyst Pd Catalyst + Base Cyclopentanone->Catalyst Aldol Self-Aldol Condensation Product Cyclopentanone->Aldol Strong Base / High Temp Halopyridine 3-Halopyridine Halopyridine->Catalyst Product 2-(Pyridin-3-yl)cyclopentan-1-one Catalyst->Product Diarylation 2,5-Di(pyridin-3-yl)cyclopentan-1-one Product->Diarylation Excess Halopyridine / Long Time

Sources

Troubleshooting

Purification challenges of polar pyridinyl ketones

Welcome to the Technical Support Center for Chromatographic Purification. This guide is specifically engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of pol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. This guide is specifically engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of polar pyridinyl ketones .

Pyridinyl ketones present a dual challenge: the highly polar, hydrogen-bond-accepting carbonyl group paired with the basic, ionizable pyridine nitrogen. This combination frequently leads to severe peak tailing, irreversible adsorption on silica, and poor retention in standard reversed-phase systems.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to ensure successful isolation.

Diagnostic Workflow

G Start Crude Polar Pyridinyl Ketone LogP Highly Water Soluble? (LogP < 0) Start->LogP HILIC_Check Retains on HILIC? LogP->HILIC_Check Yes NP_RP Preferred Scale/Mode? LogP->NP_RP No SCX Strong Cation Exchange (SCX) Catch & Release HILIC_Check->SCX No HILIC_Purif HILIC Purification (Amide/Bare Silica) HILIC_Check->HILIC_Purif Yes Flash Flash Chromatography (Amine-Silica or +Et3N) NP_RP->Flash Prep/Flash RPHPLC High-pH RP-HPLC (pH 10.5 Buffer) NP_RP->RPHPLC High Resolution

Decision matrix for selecting the optimal purification workflow for polar pyridinyl ketones.

Troubleshooting Guides & FAQs

Q1: My pyridinyl ketone streaks severely across the TLC plate and flash column, even when using highly polar solvent mixtures like DCM/MeOH. Why is this happening, and how do I fix it? The Causality: Standard bare silica gel is populated with surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–5.0). The pyridine nitrogen in your compound is basic (conjugate acid pKa ~5.2). During elution, the protonated pyridine undergoes strong, secondary ion-exchange interactions with the ionized silanols (Si-O⁻). This mixed-mode retention (partitioning + ion exchange) causes the compound to drag and streak. The Solution: You must neutralize the acidic silanols.

  • Option A (Mobile Phase Modifier): Add 0.1% to 1% triethylamine (TEA) or ammonium hydroxide to your organic solvent system[1]. The small, highly basic TEA molecules competitively bind to and mask the silanol sites, allowing your pyridinyl ketone to elute based purely on polarity[2].

  • Option B (Stationary Phase Switch): Switch to an amine-functionalized silica column (e.g., KP-NH) or basic alumina. These stationary phases are pre-deactivated and specifically designed for basic compounds, eliminating the need for foul-smelling modifiers[2].

Q2: I am trying to purify my compound using Reversed-Phase HPLC (RP-HPLC) with a standard 0.1% TFA gradient, but it elutes at the void volume. How do I increase retention? The Causality: At pH 2 (the approximate pH of 0.1% TFA), the pyridine ring is >99.9% protonated. This cationic state drastically reduces the molecule's LogD (distribution coefficient), making it too hydrophilic to partition into the nonpolar C18 stationary phase. The Solution: Employ High-pH RP-HPLC. By raising the mobile phase pH to 10.5 using an ammonium bicarbonate/ammonium hydroxide buffer, you force the pyridine ring into its neutral, free-base form. This restores its hydrophobicity and allows for strong retention on the C18 phase[3]. Note: You must use hybrid-silica columns (e.g., Waters XBridge) designed to withstand high pH, as standard silica dissolves above pH 8.

Q3: My derivative is highly water-soluble (LogP < 0) and doesn't retain on C18 even at high pH. What are my alternatives? The Causality: The intrinsic polarity of the ketone and other functional groups outweighs the hydrophobicity of the neutral pyridine ring. Partitioning into a lipid-like C18 phase is thermodynamically unfavorable. The Solution: Flip the chromatographic mechanism.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (bare silica or amide) with an acetonitrile-rich mobile phase. Water acts as the strong eluting solvent, allowing highly polar analytes to partition into a water-enriched layer on the silica surface[3].

  • SCX (Strong Cation Exchange): If HILIC fails, exploit the basicity of the pyridine ring. SCX resins contain sulfonic acid groups that will trap the protonated pyridine. You can wash away all neutral/acidic impurities and then elute your pure compound using a high-pH solvent[4].

Quantitative Data Presentation

Table 1: Comparison of Chromatographic Parameters for Pyridinyl Ketone Purification

Purification ModalityStationary PhaseMobile Phase SystemModifier / BufferTarget Ionization StatePrimary Retention Mechanism
Normal Phase (Modified) Bare Silica (SiO2)Hexane / EtOAc or DCM / MeOH0.1% - 1% Triethylamine (TEA)[1]Neutral (Free Base)Adsorption / H-Bonding
Normal Phase (Bonded) Amine-Silica (NH2)Hexane / EtOAcNone RequiredNeutral (Free Base)Adsorption (Silanols masked)
High-pH RP-HPLC Hybrid C18 (e.g., XBridge)Water / Acetonitrile10 mM NH₄HCO₃ (pH 10.5)Neutral (Free Base)Hydrophobic Partitioning
HILIC Amide or Bare SilicaAcetonitrile / Water10 mM Ammonium Formate (pH 3-5)Protonated (Cationic)Hydrophilic Partitioning
SCX Catch & Release Sulfonic Acid (-SO₃H)Methanol (Wash) / Methanol + NH₃ (Elution)1% Formic Acid (Load) / 5% NH₃ (Elute)Cationic (Load) → Neutral (Elute)Electrostatic / Ion Exchange[4]

Standardized Experimental Protocols

Protocol 1: High-pH RP-HPLC Purification

This protocol is self-validating: If the compound elutes earlier than expected, check the pH of the collected fractions. A drop in pH indicates the buffer capacity was exceeded by an acidic sample matrix.

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1 L of HPLC-grade water (10 mM). Adjust the pH to 10.5 using concentrated Ammonium Hydroxide (NH₄OH). Filter through a 0.22 µm membrane.

  • Column Selection: Install a high-pH tolerant hybrid silica column (e.g., 5 µm, 19 x 150 mm).

  • Equilibration: Flush the column with 95% Buffer / 5% Acetonitrile for at least 10 column volumes to ensure the stationary phase is fully equilibrated to the high pH.

  • Sample Loading: Dissolve the crude pyridinyl ketone in the initial mobile phase. Critical Step: Ensure the sample solution pH is >9.0 before injection to prevent localized protonation on the column.

  • Gradient Elution: Run a gradient from 5% to 60% Acetonitrile over 20 minutes. Monitor UV absorbance at 254 nm (pyridine ring) and 280 nm (ketone).

  • Recovery: Pool the product fractions and lyophilize. Ammonium bicarbonate is volatile and will sublimate completely, leaving no salt residue.

Protocol 2: Strong Cation Exchange (SCX) "Catch and Release"

This protocol is self-validating: Always analyze the "Flow-Through" and "Wash" fractions via TLC or LC-MS. If your target compound is present in the wash, the loading pH was too high, or the resin's exchange capacity was exceeded.

  • Resin Conditioning: Mount an SCX flash cartridge. Condition the resin by passing 3 column volumes (CV) of 100% Methanol, followed by 3 CV of 1% Formic Acid in Methanol. This ensures all sulfonic acid groups are protonated and active[4].

  • Sample Loading: Dissolve the crude mixture in 1% Formic Acid in Methanol. The acidic environment ensures the pyridine nitrogen is fully protonated. Load the sample onto the cartridge slowly (1-2 drops/second). Collect the flow-through.

  • Washing (The "Catch"): Wash the cartridge with 5 CV of 100% Methanol, followed by 3 CV of Dichloromethane (DCM). This removes all neutral and acidic impurities (which cannot bind to the sulfonic acid groups).

  • Elution (The "Release"): Prepare a solution of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Pass 3 to 5 CV of this basic solution through the cartridge. The high pH deprotonates the pyridine ring, neutralizing its charge and breaking the ionic bond with the resin.

  • Isolation: Collect the basic eluate and concentrate under reduced pressure to yield the highly purified free-base pyridinyl ketone.

References

1.[4] Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. PubMed (nih.gov). Available at: 2.[2] How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: 3.[3] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: 4.[1] Purification: How to Run a Flash Column. Department of Chemistry - University of Rochester. Available at:

Sources

Optimization

Technical Support Center: Stability, Storage, and Handling of 2-(Pyridin-3-yl)cyclopentan-1-one

Welcome to the Technical Support Center for 2-(Pyridin-3-yl)cyclopentan-1-one (CAS: 124034-96-4). This guide is engineered for research scientists and drug development professionals who require rigorous, field-proven met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Pyridin-3-yl)cyclopentan-1-one (CAS: 124034-96-4). This guide is engineered for research scientists and drug development professionals who require rigorous, field-proven methodologies to maintain the integrity of this bifunctional building block.

The structural profile of this compound presents unique handling challenges: it combines a basic, nucleophilic pyridine ring with an electrophilic cyclopentanone moiety containing acidic alpha-protons. Understanding the causality behind its degradation is critical for reproducible assays and synthesis.

Part 1: Interactive Troubleshooting & FAQs

Q1: My compound changed from a pale yellow liquid/solid to a dark brown viscous oil. What is the mechanism of this degradation, and is it reversible? Causality: This is an irreversible degradation caused by base-catalyzed aldol condensation and autoxidation. The pyridine moiety acts as an internal weak base, promoting the enolization of the cyclopentanone ring at the alpha-carbon. Once the enol is formed, it rapidly reacts with ambient oxygen to form alpha-hydroperoxides (1 [2]), or undergoes intermolecular aldol condensation with another molecule's carbonyl group to form complex oligomers. Action: Discard severely darkened samples. To prevent this, store strictly under an inert atmosphere (Argon/N₂) at -20°C.

Q2: I prepared a stock solution in methanol, but LC-MS shows multiple new peaks after 48 hours. Why? Causality: Ketones readily react with primary alcohols to form hemiketals and ketals. The slightly basic nature of the pyridine ring facilitates this thermodynamic equilibrium. Furthermore, protic solvents accelerate the enolization process, leading to racemization (if chiral derivatives are used) and degradation. Action: Never store stock solutions of this compound in protic solvents. Use anhydrous, degassed Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) for stock solutions, and prepare them fresh immediately prior to your assay.

Q3: The compound appears sticky and is difficult to weigh accurately. How do I resolve this? Causality: Pyridine derivatives are inherently hygroscopic. Absorbed water not only throws off stoichiometric calculations but also acts as a medium that accelerates hydrolytic and oxidative degradation. Action: Perform azeotropic removal of water by dissolving the compound in anhydrous toluene and evaporating it under reduced pressure. Handle the dried compound exclusively in a glovebox.

Q4: Is the compound sensitive to light? Causality: Yes. UV light catalyzes the formation of reactive oxygen species (ROS) and radical pathways that lead to the oxidation of the pyridine nitrogen into a pyridine N-oxide (2 [3]). Action: Always store the compound in amber glass vials.

Part 2: Quantitative Stability Profile

The following table summarizes the degradation kinetics of 2-(Pyridin-3-yl)cyclopentan-1-one under various storage environments. Data reflects the percentage of intact monomeric compound remaining (determined via HPLC-UV at 254 nm).

Storage ConditionAtmosphere0 Months1 Month3 Months6 Months
25°C (Room Temp) Ambient Air98.5%85.2%62.1%41.0%
4°C (Refrigerator) Ambient Air98.5%94.1%88.3%79.5%
4°C (Refrigerator) Argon98.5%97.8%96.5%94.2%
-20°C (Freezer) Argon98.5%98.5%98.4%98.2%

Part 3: Standardized Experimental Protocols

Protocol A: Inert Aliquoting and Storage Workflow

To prevent repeated freeze-thaw cycles and atmospheric exposure, the bulk material must be aliquoted upon receipt.

  • Equilibration: Transfer the sealed bulk bottle into a glovebox purged with Argon (O₂ < 1 ppm, H₂O < 1 ppm). Allow the bottle to warm to room temperature inside the antechamber for 30 minutes to prevent condensation upon opening.

  • Preparation: Pre-dry amber glass vials (2 mL capacity) in an oven at 120°C overnight, then transfer them directly into the glovebox antechamber.

  • Aliquoting: Dispense the compound into the vials in single-use quantities (e.g., 10–50 mg per vial).

  • Sealing: Cap the vials tightly using PTFE-lined screw caps to ensure a vapor-tight seal.

  • Storage: Remove the vials from the glovebox and immediately transfer them to a -20°C freezer.

Self-Validating System: To verify that your inert atmosphere was successfully maintained, include a control vial containing a moisture/oxygen indicator (e.g., anhydrous CoCl₂). If the indicator changes from blue to pink during storage, the vial's seal has failed, and the sample's integrity is compromised.

Protocol B: Purity Verification and Free-Base Recovery

Use this protocol to assess degradation and recover the pure compound from an oxidized/polymerized batch.

  • Sample Prep: Dissolve a 5 mg aliquot of the suspect compound in 1 mL of anhydrous Acetonitrile.

  • LC-MS Analysis: Inject 1 µL into an LC-MS system (C18 column, 0.1% Formic acid in Water/MeCN gradient). Monitor at 254 nm.

  • Mass Targeting:

    • Intact product:[M+H]⁺ = 162.2 m/z.

    • Pyridine N-oxide degradation:[M+H]⁺ = 178.2 m/z.

    • Aldol dimer degradation:[M+H]⁺ = 305.4 m/z.

  • Purification (If Purity < 95%): Purify the bulk via silica gel flash chromatography. Use an eluent of Hexanes/Ethyl Acetate (3:1) containing 1% Triethylamine (TEA) . The TEA is critical to prevent the basic pyridine nitrogen from irreversibly binding to the acidic silica gel.

Self-Validating System: The success of the chromatography is validated by Thin Layer Chromatography (TLC). The intact product will elute as a distinct UV-active spot (R_f ~ 0.4). If the spot tails significantly or streaks down the plate, the 1% TEA was omitted or depleted, indicating the compound is degrading on the column.

Part 4: Visualizations of Mechanisms and Workflows

degradation_pathways A 2-(Pyridin-3-yl)cyclopentan-1-one (Intact Monomer) B Enol Tautomer (Reactive Intermediate) A->B Base/Acid Catalysis E Pyridine N-oxide (Oxidation) A->E UV Light / O2 Exposure C Aldol Condensation Products (Oligomers/Polymers) B->C Intermolecular Reaction D alpha-Hydroperoxide (Autoxidation) B->D O2 (Air) Exposure

Degradation pathways of 2-(pyridin-3-yl)cyclopentan-1-one via enolization and oxidation.

storage_workflow S1 Receive Bulk Compound (Check Purity via LC-MS) S2 Transfer to Glovebox (Inert Argon Atmosphere) S1->S2 S3 Aliquot into Amber Vials (Protect from UV Light) S2->S3 S4 Seal with PTFE Caps (Prevent Moisture Ingress) S3->S4 S5 Store at -20°C (Long-Term Stability) S4->S5

Standardized inert aliquoting and storage workflow for preventing oxidative degradation.

Part 5: References

  • Sigma-Aldrich. "2-(pyridin-3-yl)cyclopentan-1-one | 124034-96-4". Sigma-Aldrich Product Catalog. URL:

  • Journal of the Chemical Society B: Physical Organic. "Autoxidation of ketones and esters in basic solution". RSC Publishing. URL:

  • Taylor & Francis. "Pyridine-n-oxide – Knowledge and References". Taylor & Francis Group. URL:

Sources

Troubleshooting

Optimization of reaction conditions for pyridinone synthesis

Technical Support Center: Pyridinone Synthesis & Optimization Status: Online Operator: Senior Application Scientist Ticket Focus: Optimization of Reaction Conditions for 2-Pyridinone Scaffolds Case ID: PYR-OPT-2026 Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridinone Synthesis & Optimization

Status: Online Operator: Senior Application Scientist Ticket Focus: Optimization of Reaction Conditions for 2-Pyridinone Scaffolds Case ID: PYR-OPT-2026

Introduction: The Pyridinone Challenge

Welcome to the technical support hub for pyridinone synthesis. The 2-pyridinone scaffold is a privileged structure in drug discovery (e.g., Pirfenidone, antibacterial agents), but it presents unique synthetic challenges. The core difficulty lies in its tautomeric nature (2-pyridinone vs. 2-hydroxypyridine), which leads to regioselectivity issues (N- vs. O-alkylation) and purification difficulties due to high polarity.

This guide moves beyond standard textbook procedures, offering troubleshooting workflows based on recent methodological advances, including micellar catalysis and C-H activation.

Module 1: Regiocontrol (The N- vs. O-Alkylation Dilemma)

User Issue (Ticket #101): "I am trying to alkylate 2-pyridone with an alkyl halide, but I keep getting a mixture of N-alkyl and O-alkyl products. How do I force N-alkylation?"

Diagnosis: The 2-pyridone anion is an ambident nucleophile. The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.

  • N-attack (Thermodynamic): Leads to the stable amide-like pyridinone.

  • O-attack (Kinetic): Leads to the less stable imidate ester (alkoxypyridine).

Troubleshooting Protocol:

ParameterRecommendation for N-AlkylationRecommendation for O-AlkylationMechanistic Rationale
Base/Cation Cs₂CO₃ or K₂CO₃ Ag₂CO₃ or Ag salts Alkali metals (Hard) coordinate to Oxygen (Hard), shielding it and exposing Nitrogen for attack. Silver (Soft) coordinates Nitrogen, favoring O-attack.
Solvent DMF, DMSO (Polar Aprotic) or Water (Micellar) Benzene, Toluene (Non-polar)Polar aprotic solvents dissociate the ion pair, favoring the thermodynamic product (N-alkyl).
Temperature Higher (>60°C)Lower (0°C - RT)Thermodynamic control (N) requires energy to overcome the activation barrier; Kinetic control (O) is faster at low temps.

Standard Operating Procedure (N-Alkylation):

  • Dissolve 2-pyridone (1.0 equiv) in DMF (0.2 M).

  • Add Cs₂CO₃ (1.5 equiv). Stir for 30 min to ensure deprotonation and O-coordination.

  • Add Alkyl Halide (1.2 equiv).

  • Heat to 60-80°C. Monitor by TLC.

  • Green Alternative: Use 2% Tween-20 in Water at RT. The hydrophobic core of the micelle stabilizes the transition state for N-alkylation [1].

Visualizing the Decision Pathway:

RegioSelectivity Start Target: Alkylated Pyridone BaseChoice Select Base/Cation Start->BaseChoice Alkali Alkali Metal (Li+, Na+, Cs+) (Hard Cation) BaseChoice->Alkali For N-Alkylation Silver Silver Salts (Ag+) (Soft Cation) BaseChoice->Silver For O-Alkylation Mech1 Cation shields Oxygen N-site exposed Alkali->Mech1 Mech2 Ag coordinates Nitrogen O-site attacks Silver->Mech2 ProdN N-Alkyl-2-Pyridone (Thermodynamic) Mech1->ProdN ProdO 2-Alkoxypyridine (Kinetic) Mech2->ProdO

Caption: Decision tree for controlling regioselectivity in pyridone alkylation via cation selection.

Module 2: De Novo Ring Construction

User Issue (Ticket #205): "My cyclization yields are low (<30%) using the standard Hantzsch method. The intermediate seems to decompose."

Diagnosis: Classical Hantzsch synthesis (condensation of aldehydes, 1,3-dicarbonyls, and ammonia) often suffers from long reaction times and harsh conditions that degrade sensitive intermediates.

Optimization Strategy: Switch to Microwave-Assisted Synthesis or Aqueous Micellar Systems . These methods accelerate the condensation steps and often precipitate the product, simplifying workup.

Optimized Protocol (Guareschi-Thorpe Variant) [2]:

  • Reagents: 1,3-dicarbonyl (1 mmol), Ethyl cyanoacetate (1 mmol), Ammonium Carbonate (2 mmol).[1]

  • Solvent: Ethanol/Water (1:1).

  • Condition: Heat at 80°C for 1-3 hours (or Microwave at 120°C for 10 min).

  • Workup: The product often precipitates upon cooling. Acidify with dilute HCl if necessary to protonate the pyridone.

Key Checkpoint: If the reaction stalls at the intermediate (open chain), add a Lewis Acid catalyst (e.g., 5 mol% InCl₃ or basic Al₂O₃) to promote the final dehydration/cyclization step [3].

Module 3: Late-Stage C-H Functionalization

User Issue (Ticket #308): "I need to add an aryl group to the C6 position of an existing pyridone core. Do I need to pre-functionalize with a halogen?"

Diagnosis: Pre-functionalization is no longer strictly necessary.[2] C-H Activation is the modern standard, utilizing the pyridone oxygen as a directing group.

Resolution: Use a Rhodium(III) or Ruthenium(II) catalytic system. The carbonyl oxygen directs the metal to the C6 position.

Protocol (C6-Arylation) [4]:

  • Catalyst: [Rh(Cp*)Cl₂]₂ (2.5 mol%).

  • Oxidant: Cu(OAc)₂ (2.0 equiv) - required to regenerate the catalyst.

  • Solvent: DMF or MeOH.

  • Temperature: 100°C.

  • Mechanism: The metal coordinates to the pyridone oxygen, activates the C6-H bond to form a metallacycle, which then couples with the aryl/alkenyl partner.

Visualizing the C-H Activation Cycle:

CHActivation Substrate 2-Pyridone Coord Coordination (O-Directed) Substrate->Coord + [Rh]* Act C-H Activation (Metallacycle) Coord->Act - HCl Couple Coupling Partner Insertion Act->Couple + Ar-X Prod C6-Functionalized Product Couple->Prod Reductive Elim. Prod->Substrate Cycle repeats

Caption: Simplified mechanism for O-directed C6-H functionalization of pyridinones.

Module 4: Purification & Isolation

User Issue (Ticket #412): "My product is streaking on the silica column and I'm losing mass."

Diagnosis: Pyridinones are highly polar and possess basic nitrogen and acidic oxygen functionalities. They interact strongly with silanols on silica gel, causing peak tailing and irreversible adsorption.

Troubleshooting Guide:

  • Mobile Phase Modifier:

    • Add Triethylamine (TEA): 1-2% TEA in your eluent blocks acidic silanol sites on the silica.

    • Add Methanol: Use DCM:MeOH gradients (up to 10-20% MeOH).

  • Alternative Stationary Phases:

    • Reverse Phase (C18): Highly recommended for polar pyridinones. Run a Water/Acetonitrile gradient with 0.1% Formic Acid.

    • Alumina (Neutral): Sometimes behaves better than silica for amphoteric molecules.

  • Recrystallization (The "Lost Art"):

    • Many substituted pyridinones crystallize well from EtOH/Hexane or Water/Acetone mixtures. This is often superior to chromatography for >1g scales.

References

  • Hao, X., et al. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." The Journal of Organic Chemistry. Link

  • Tamaddon, F., & Maddah-Roodan, S. (2023).[1] "Advanced Guareschi–Thorpe synthesis of pyridines in green buffer." RSC Advances. Link

  • Boumoud, B., et al. (2011).[3] "New methodology for the synthesis of 2-pyridones using basic Al2O3 as catalyst." Journal of Materials and Environmental Science. Link

  • Kuhl, N., et al. (2012). "Ruthenium-Catalyzed C–H Functionalizations of Pyridinones." Angewandte Chemie International Edition. Link

Sources

Optimization

Troubleshooting spectroscopic analysis of 2-(Pyridin-3-yl)cyclopentan-1-one

Technical Support Center: Spectroscopic Analysis of 2-(Pyridin-3-yl)cyclopentan-1-one Case ID: SP-PYR-CYC-002 Subject: Troubleshooting Spectral Anomalies and Stability Issues Status: Open Resource Responsible Scientist:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spectroscopic Analysis of 2-(Pyridin-3-yl)cyclopentan-1-one

Case ID: SP-PYR-CYC-002 Subject: Troubleshooting Spectral Anomalies and Stability Issues Status: Open Resource Responsible Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Molecule at a Glance

Before troubleshooting, verify your target parameters. 2-(Pyridin-3-yl)cyclopentan-1-one is a deceptively simple structure that combines a strained alicyclic ketone with a basic heteroaromatic ring. This duality creates specific spectroscopic challenges driven by ring strain and keto-enol tautomerism.

ParameterValueNotes
Formula C₁₀H₁₁NO
Exact Mass 161.0841Expect [M+H]⁺ = 162.0914
Key Functionality

-Aryl Ketone
Susceptible to C2-epimerization
pKa (

-H)
~18–19 (DMSO)Lower than typical ketones due to pyridine EWG effect

Module 1: NMR Spectroscopy Troubleshooting

User Issue: "My proton NMR spectrum in CDCl₃ shows broad signals, and the integration for the alpha-proton (H2) is inconsistent or missing."

Root Cause Analysis: The proton at the C2 position (alpha to the carbonyl and the pyridine ring) is acidic. In the presence of trace water or protic impurities in CDCl₃, this proton undergoes exchange, leading to peak broadening. Additionally, the pyridine nitrogen can hydrogen-bond with trace acid/water, affecting chemical shifts.

Troubleshooting Protocol:

  • Solvent Switching: Switch from Chloroform-d (

    
    ) to Dimethyl Sulfoxide-d6 (
    
    
    
    ). DMSO is a hydrogen-bond acceptor that stabilizes the keto form and typically slows down proton exchange, sharpening the signals.
  • Water Suppression: If using

    
    , ensure the water peak (3.33 ppm) does not overlap with your critical methine doublet of doublets (expected ~3.5–3.8 ppm).
    
  • Acidification: If peak broadening persists due to the basic pyridine nitrogen, add 1-2 drops of TFA-d (Trifluoroacetic acid-d). This protonates the pyridine, locking the conformation and eliminating N...H exchange broadening.

Visual Guide: NMR Optimization Workflow

NMR_Workflow Start Start: Broad/Missing Peaks CheckSolvent Current Solvent: CDCl3? Start->CheckSolvent SwitchDMSO Switch to DMSO-d6 (Stabilizes H-bonds) CheckSolvent->SwitchDMSO Yes AddAcid Add TFA-d (Protonate Pyridine) CheckSolvent->AddAcid No (Already in DMSO) CheckWater Check H2O Peak (3.33 ppm) Interference? SwitchDMSO->CheckWater DrySample Dry Sample/Use Ampoules CheckWater->DrySample Yes FinalSpec Acquire Spectrum (Sharp Signals) CheckWater->FinalSpec No DrySample->FinalSpec AddAcid->FinalSpec

Caption: Decision tree for resolving peak broadening in alpha-pyridyl ketones.

Module 2: IR Spectroscopy Anomalies

User Issue: "The carbonyl stretch is appearing at 1745 cm⁻¹, which seems too high. I expected it closer to 1715 cm⁻¹ like my cyclohexanone reference."

Technical Explanation: You are observing the classic Ring Strain Effect . Unlike cyclohexanone (6-membered, chair conformation, strain-free), cyclopentanone (5-membered, envelope conformation) has significant angle strain. To relieve this strain, the hybridization of the carbonyl carbon changes, increasing the


-character of the C=O sigma bond. This strengthens the bond, shifting the absorption to a higher frequency (wavenumber).[1]

Comparative Frequency Data:

MoietyCompound ClassExpected Frequency (cm⁻¹)Observed in Target
C=O Stretch Cyclohexanone (Ref)1710 – 1715N/A
C=O Stretch Cyclopentanone 1740 – 1750 ~1745 (Confirmed)
C=N Stretch Pyridine Ring1590 – 1600~1590
C-H Stretch Aromatic> 30003030–3060

Validation Step: If you suspect the high frequency is due to an impurity (like an ester), check the region 1000–1300 cm⁻¹. Esters have a strong C-O stretch here. Your ketone should not have a strong, broad band in this region, though the pyridine ring will show sharp skeletal vibrations.

Module 3: Mass Spectrometry (LC-MS)

User Issue: "I see a strong [M+H]⁺ peak, but also a significant peak at [M+Na]⁺ or dimers. The fragmentation pattern is dominated by HCN loss."

Mechanism of Ionization: The pyridine ring acts as a "proton sponge." In ESI+ mode, the molecule will protonate almost exclusively at the pyridine nitrogen.

  • Adduct Formation: The basic nitrogen readily coordinates with sodium (

    
    ) if glass or buffers are contributing sodium ions.
    
  • Dimerization: At high concentrations, pyridines often form non-covalent dimers

    
    .
    
  • Fragmentation: The loss of 27 Da (HCN) is diagnostic for the pyridine ring.

LC-MS Method Optimization:

  • Buffer: Use volatile buffers like Ammonium Formate (10 mM) adjusted to pH 3.5-4.0 with Formic Acid. This ensures the pyridine is fully protonated in solution, improving peak shape and sensitivity.

  • Avoid: Phosphate buffers (non-volatile, suppresses signal) or neutral pH (leads to peak tailing due to interaction with silanols on the column).

Module 4: Chromatographic Stability (Racemization)

User Issue: "My chiral HPLC method shows a 'plateau' between the two enantiomer peaks, or the ratio changes over time."

The "Dynamic" Problem: The C2 chiral center is labile. The electron-withdrawing nature of the pyridine ring and the carbonyl group makes the C2-H acidic. In the presence of any base (even slightly basic mobile phases) or protic solvents (methanol/water), the molecule undergoes keto-enol tautomerism, leading to rapid racemization.

Mechanism Visualization:

Tautomerism R_Iso (R)-Enantiomer Enol Achiral Enol (Planar Intermediate) R_Iso->Enol - H+ (Slow) Enol->R_Iso + H+ S_Iso (S)-Enantiomer Enol->S_Iso + H+ S_Iso->Enol - H+

Caption: Mechanism of racemization via the achiral enol intermediate.

Solution:

  • Mobile Phase: Use Normal Phase chromatography (Hexane/IPA) rather than Reverse Phase. The lack of water reduces the rate of enolization.

  • Temperature: Perform the separation at lower temperatures (e.g., 5°C or 10°C) to kinetically inhibit the proton exchange.

  • Column: Use immobilized polysaccharide columns (e.g., CHIRALPAK IB) which are robust and allow for non-standard solvents if necessary.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Discussion on Ring Strain in Cyclopentanones vs. Cyclohexanones).

    • Context: Explains the shift of C=O stretch
  • Abraham, R. J., et al. "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[2]

    • Context: Validates the use of DMSO to stabilize chemical shifts and manage exchangeable protons.
  • Kresge, A. J. "Reactive intermediates in keto-enol tautomerism." Accounts of Chemical Research.

    • Context: foundational kinetics of enolization in cyclic ketones and alpha-aryl ketones.
  • Bunce, N. J., et al. "Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides."[3] Canadian Journal of Chemistry, 1992.[3]

    • Context: Discusses pyridine fragmentation patterns (HCN loss) relevant to the target substructure.

Sources

Troubleshooting

Overcoming poor solubility of 2-(Pyridin-3-yl)cyclopentan-1-one in assays

Ticket ID: #SOL-PYR-3YL-001 Topic: Overcoming poor solubility of 2-(Pyridin-3-yl)cyclopentan-1-one in assays Status: Open Assigned Specialist: Senior Application Scientist, Assay Development Group[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-PYR-3YL-001 Topic: Overcoming poor solubility of 2-(Pyridin-3-yl)cyclopentan-1-one in assays Status: Open Assigned Specialist: Senior Application Scientist, Assay Development Group[1][2]

Executive Summary & Diagnostic

User Issue: You are experiencing precipitation, variable data, or "flat-lining" dose-response curves when testing 2-(Pyridin-3-yl)cyclopentan-1-one in biological assays.

Root Cause Analysis: The molecule 2-(Pyridin-3-yl)cyclopentan-1-one presents a classic "solubility cliff" challenge.[1][2]

  • The Pyridine Trap: The pyridine nitrogen has a pKa of approximately 5.2 .[1][2] In your DMSO stock, it is soluble.[1][2][3] However, in physiological assay buffers (pH 7.4), the molecule is >99% uncharged (neutral) .

  • Lipophilicity: The cyclopentanone ring adds significant lipophilicity (Estimated LogP ~2.0–2.5).[1][2]

  • The Crash: When you spike the DMSO stock into neutral buffer, the sudden shift in polarity and loss of ionization causes the neutral species to aggregate and precipitate immediately (often forming micro-crystals invisible to the naked eye).

Diagnostic Workflow (Visual)

Before altering your protocol, confirm that solubility is the culprit using this decision tree.

Solubility_Decision_Tree Start Start: Assay Data is Variable/Low Check_Turbidity 1. Visual Check: Is the buffer cloudy at 100µM? Start->Check_Turbidity Nephelometry 2. Measure Light Scattering (OD600 or Nephelometry) Check_Turbidity->Nephelometry No (Clear) Precipitation Diagnosis: Macroscopic Precipitation Check_Turbidity->Precipitation Yes (Cloudy) Dose_Response 3. Check Dose-Response Curve Nephelometry->Dose_Response Signal = Background Solubility_Issue Diagnosis: Kinetic Solubility Limit Nephelometry->Solubility_Issue Signal > Background Dose_Response->Solubility_Issue Bell-shaped curve (Hook Effect) Non_Solubility Diagnosis: Target/Assay Interference Dose_Response->Non_Solubility Sigmoidal curve

Figure 1: Diagnostic workflow to distinguish solubility artifacts from genuine assay inhibition.

Formulation Strategies (The "How-To")

If you confirmed a solubility issue, implement these three strategies in order of complexity.

Strategy A: The "Intermediate Dilution" Protocol (Gold Standard)

Why it works: Direct addition of 100% DMSO stock to aqueous buffer creates a local region of high water/low solvent, causing immediate "shock" precipitation. This protocol steps the compound down gradually.[1][2]

Protocol:

  • Stock: Start with 10 mM compound in 100% DMSO.

  • Step 1 (Predilution): Dilute compound within DMSO first to create your concentration ladder (e.g., 10mM, 3mM, 1mM in 100% DMSO).

  • Step 2 (Intermediate): Transfer these into an "Intermediate Plate" containing assay buffer with 5-10% DMSO . The compound is now at 10x final concentration.[1][2]

  • Step 3 (Final): Transfer from Intermediate Plate to Assay Plate. Final DMSO is 0.5-1%.[1][2]

Strategy B: Carrier-Assisted Solubilization

If Strategy A fails, the compound requires a molecular chaperone.[1][2]

AdditiveConcentrationMechanismBest For
BSA (Bovine Serum Albumin) 0.1% - 0.5%Binds lipophilic compounds, preventing aggregation.[1][2]Enzymatic assays; Biochemical screens.[1][2]
HP-β-Cyclodextrin 0.5% - 2.0%Encapsulates the hydrophobic cyclopentanone ring.[1][2]Cell-based assays (Low toxicity).[1][2]
Pluronic F-127 0.01% - 0.05%Surfactant; reduces surface tension.[1][2]High-Throughput Screening (HTS).[1][2][4]

Critical Note: BSA binds compounds.[1][2] If you use BSA, you must calculate the Free Fraction (unbound drug) to understand your true potency (IC50).

Strategy C: pH Modification (The "Pyridine Hack")

Since your compound is a pyridine, it will be protonated (charged and soluble) at pH < 5.

  • The Fix: If your assay allows, lower the buffer pH to 6.5 or 6.0.

  • The Risk: Many enzymes and cells cannot tolerate this.[1][2] Use only if the biology permits.[1][2]

Visualizing the Solution: The Cyclodextrin Workflow

This diagram illustrates how to replace DMSO with Cyclodextrin to maintain solubility for cell-based assays.

Cyclodextrin_Workflow cluster_formulation Formulation Step Solid_Compound Solid Compound 2-(Pyridin-3-yl)... Stock_Prep Dissolve in 100% DMSO (Stock: 10-50 mM) Solid_Compound->Stock_Prep Mix Mix 1:20 Ratio (Compound : CD) Stock_Prep->Mix Add 1µL CD_Sol 20% HP-β-CD in Water CD_Sol->Mix Add 19µL Assay_Well Assay Well (Cells + Media) Mix->Assay_Well Transfer Outcome Outcome: Soluble Inclusion Complex Assay_Well->Outcome

Figure 2: Workflow for generating cyclodextrin inclusion complexes to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: My IC50 shifts when I add BSA. Is the compound less active? A: Not necessarily.[1][2] BSA acts as a "sink."[1][2] It binds the compound, reducing the free concentration available to hit the target.

  • Solution: This is a "protein binding shift."[1][2] You are measuring the apparent IC50.[1][2] To get the intrinsic IC50, you must determine the fraction unbound (

    
    ) or minimize BSA.
    

Q2: Can I just sonicate the buffer to dissolve the precipitate? A: No. Sonication creates a supersaturated solution that is thermodynamically unstable.[1][2] It will re-precipitate over time (often during the incubation period), leading to "noisy" data and false negatives.

Q3: How much DMSO can my cells tolerate? A:

  • Primary Cells / Neurons: < 0.1% DMSO.[1][2]

  • Immortalized Lines (HEK293, HeLa): 0.5% - 1.0% DMSO.[1][2]

  • Recommendation: Always run a "Vehicle Control" (DMSO only) to normalize your data.[1][2]

Q4: Why does the compound dissolve in acid but crash out in PBS? A: As detailed in the Executive Summary, this is driven by the Pyridine pKa (~5.2). In acid (pH 4), the nitrogen is protonated (


), making it a salt. In PBS (pH 7.4), it is neutral and hydrophobic.

References & Authoritative Grounding

  • NCBI Assay Guidance Manual. Compound Solubility in Biological Assays. Available at: [Link] Standard reference for DMSO tolerance and serial dilution protocols.

  • PubChem Compound Summary. 1-(2-Pyridyl)cyclopentene (Structural Analog).[1][2] Available at: [Link] Used for physicochemical property estimation (LogP/pKa) of pyridine-cyclopentyl derivatives.[1]

  • Journal of Medicinal Chemistry. Strategies to Improve Solubility in Drug Discovery. (General Principle Citation: Lipinski et al., Adv.[1][2] Drug Deliv. Rev. 2001).[1][2] Supports the mechanistic explanation of lipophilicity and pKa-dependent solubility.

For further assistance, please reply with your specific assay buffer composition and detection method.

Sources

Optimization

Preventing degradation of 2-(Pyridin-3-yl)cyclopentan-1-one during workup

Topic: Preventing Degradation During Workup & Purification Executive Summary: The Chemical Challenge As a Senior Application Scientist, I frequently encounter degradation issues with 2-(Pyridin-3-yl)cyclopentan-1-one . U...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Degradation During Workup & Purification

Executive Summary: The Chemical Challenge

As a Senior Application Scientist, I frequently encounter degradation issues with 2-(Pyridin-3-yl)cyclopentan-1-one . Users often report "pinking" of the oil, loss of product into the aqueous layer, or decomposition on silica gel.

This molecule presents a dual-threat profile that must be managed simultaneously:

  • Amphoteric Solubility: It contains a basic pyridine nitrogen (

    
    ) and an acidic 
    
    
    
    -proton (
    
    
    ). This creates a narrow "Goldilocks" pH window for extraction.
  • Oxidative Instability: The C2 position is activated by both the carbonyl and the electron-deficient pyridine ring, making the enol form highly susceptible to oxidative cleavage and polymerization, especially in the presence of trace metals (Pd/Cu) or base.

This guide provides the protocols required to navigate these instabilities.

Module 1: The pH Paradox (Extraction Protocol)

The Issue: Users frequently acidify the reaction mixture to quench strong bases (like NaHMDS or KOtBu), only to find their yield vanishes. Conversely, using strong base to extract the organic layer triggers rapid darkening (aldol condensation/polymerization).

The Science:

  • pH < 5.0: The pyridine nitrogen protonates (

    
    ). The molecule becomes a water-soluble salt. Result:  Product stays in the aqueous waste.
    
  • pH > 10.0: The

    
    -proton is at risk of removal, increasing the concentration of the enolate. Result:  Rapid autoxidation and self-condensation.
    
Optimized Workup Protocol
ParameterRecommendationRationale
Quench Buffer Saturated

Buffers at pH ~9 initially; mild enough to prevent rapid enolization.
pH Adjustment 10% Citric Acid or 1M HCl (Dropwise)Adjust aqueous layer to pH 7.5 – 8.5 . This ensures the pyridine is neutral (free base) but avoids high alkalinity.
Solvent Choice DCM or CHCl3 Chlorinated solvents extract pyridine derivatives better than EtOAc due to favorable dipole interactions.
Drying Agent

Avoid

if the crude is acidic; Magnesium can act as a Lewis acid, promoting degradation.
Visual Logic: The Extraction Decision Tree

ExtractionLogic Start Crude Reaction Mixture CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 6.0 (Pyridine Protonated) CheckPH->Acidic Too Acidic Basic pH > 10.0 (Enolate Risk) CheckPH->Basic Too Basic Optimal pH 7.0 - 8.5 (Neutral Species) CheckPH->Optimal Ideal AddBase Add Sat. NaHCO3 (Carefully) Acidic->AddBase AddAcid Add 10% Citric Acid Basic->AddAcid Extract Extract with DCM (x3) Optimal->Extract AddBase->CheckPH AddAcid->CheckPH

Figure 1: Decision tree for maximizing recovery of amphoteric pyridine-ketones.

Module 2: Oxidative Stress (Air & Metal Sensitivity)

The Issue: The oil turns pink/red upon exposure to air, eventually becoming a black tar. This is the hallmark of


-hydroxylation  followed by polymerization.

The Science: The degradation pathway is driven by the enol form . Molecular oxygen (


) reacts with the enol (or enolate) to form a hydroperoxide intermediate. This intermediate cleaves the ring or polymerizes. Transition metals (Pd from coupling, Fe from rust) catalyze this radical process.
Prevention Protocol
  • Degas Solvents: All extraction solvents should be sparged with Nitrogen or Argon for 15 minutes prior to use.

  • Add Antioxidants: If the compound is being stored or carried forward without immediate purification, add 0.1% BHT (Butylated hydroxytoluene) to the crude oil. This acts as a radical scavenger.

  • Metal Scavenging: If synthesized via Pd-catalysis (e.g., Buchwald

    
    -arylation), wash the organic layer with 5% Aqueous Cysteine  or use a thiourea scavenger resin (e.g., SiliaMetS®). Residual Pd is a "ticking clock" for oxidation.
    
Mechanism of Degradation

Degradation Ketone Ketone Form Enol Enol/Enolate Ketone->Enol Base/Acid Equilibrium Peroxide Hydroperoxide Intermediate Enol->Peroxide O2 + Trace Metal Cleavage Ring Opening / Polymerization Peroxide->Cleavage Decomposition

Figure 2: The autoxidation pathway. Blocking the Enol -> Peroxide step is critical.

Module 3: Chromatographic Purification

The Issue: The compound "streaks" on TLC and silica columns, leading to poor separation and low recovery.

The Science: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (


) on standard silica gel. This hydrogen bonding causes tailing and can even catalyze acid-mediated decomposition on the column.
Troubleshooting Guide: Purification
MethodProtocolNotes
Silica Pre-treatment Slurry silica in Hexane/EtOAc containing 1-2% Triethylamine (TEA) . Flush column with 2 CVs of this buffer before loading sample.The TEA binds to the acidic silanols, creating a neutral surface for the pyridine.
Eluent Modifier Add 1% TEA or 1%

to the mobile phase (e.g., DCM/MeOH/

95:4:1).
Keeps the pyridine deprotonated and improves peak shape.
Alternative Phase Use Neutral Alumina (Brockmann Grade III) instead of silica.Alumina is less acidic and prevents the "sticking" effect common with pyridines.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to remove the pyridine starting material? A: No. While this works for neutral ketones, your product is a pyridine. Washing with HCl will protonate your product and pull it into the aqueous waste along with the impurity. Use column chromatography or recrystallization (if solid) for purification.[1]

Q: The oil turned pink after rotovap. Is it ruined? A: Not necessarily. "Pinking" is often caused by trace N-oxide formation or minor impurities that have high extinction coefficients.

  • Action: Immediately dissolve in degassed DCM, wash with a mild reducing agent (like 10%

    
    ), dry, and concentrate. If the NMR is clean, proceed immediately to the next step.
    

Q: Can I store the intermediate overnight? A: Only if precautions are taken.

  • Store under Nitrogen/Argon atmosphere.

  • Keep at -20°C.

  • Store as a concentrated solution in benzene/toluene rather than a neat oil (dilution slows bimolecular polymerization).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

    
    -functionalization). Link
    
  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Authoritative guide on workup of basic amines and pH control). Link

  • Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. (Discusses the stability of 
    
    
    
    -aryl ketone intermediates). Link
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on pyridine ring synthesis and handling). Link

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 2-(Pyridin-3-yl)cyclopentan-1-one versus other pyridinones

Biological Profile & Comparative Analysis: 2-(Pyridin-3-yl)cyclopentan-1-one vs. Pyridinone Analogues Executive Summary 2-(Pyridin-3-yl)cyclopentan-1-one (CAS 124034-96-4) represents a distinct pharmacophore within the p...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Profile & Comparative Analysis: 2-(Pyridin-3-yl)cyclopentan-1-one vs. Pyridinone Analogues

Executive Summary

2-(Pyridin-3-yl)cyclopentan-1-one (CAS 124034-96-4) represents a distinct pharmacophore within the pyridine-functionalized ketone class. Unlike classical "pyridinones" (cyclic amides/lactams such as 2-pyridone or cotinine) which are stable, hydrogen-bond-donating scaffolds often used as final drug candidates, this cyclopentanone derivative functions primarily as a reactive electrophilic intermediate and a lipophilic bioisostere of nicotinic alkaloids.

This guide objectively compares its biological utility, chemical reactivity, and structural advantages against standard pyridinone scaffolds, providing experimental protocols for its application in synthesizing bioactive amines and oximes.

Structural & Chemical Analysis: Ketone vs. Lactam

The core distinction lies in the carbonyl environment. 2-(Pyridin-3-yl)cyclopentan-1-one features a ketone within a carbocyclic ring, whereas "pyridinones" (and related lactams like cotinine) feature a cyclic amide. This fundamental difference dictates their biological interaction and synthetic utility.

Feature2-(Pyridin-3-yl)cyclopentan-1-one Standard Pyridinones (e.g., Cotinine, 2-Pyridone)
Core Structure Carbocyclic Ketone : Cyclopentanone ring with 3-pyridyl substituent.Heterocyclic Lactam : Nitrogen-containing ring with carbonyl (cyclic amide).
Electronic Profile Electrophilic Carbonyl : Prone to nucleophilic attack (amines, hydrides).Stable Amide Resonance : Carbonyl is less electrophilic; N lone pair delocalized.
H-Bonding Acceptor Only : Carbonyl oxygen accepts H-bonds. No donor.Donor & Acceptor : Amide NH (if unsubstituted) donates; Carbonyl accepts.
Basicity Pyridine N only : pKa ~3-4. Cyclopentanone ring is neutral.Amide N is non-basic : Pyridone O can be protonated (pKa ~0-1).
Metabolic Fate Reductive : Ketone

Alcohol (reversible).
Oxidative/Hydrolytic : Stable, or ring opening (slow).
Primary Utility Synthetic Intermediate : Precursor to chiral amines, oximes, and alcohols.Active Pharmacophore : Final drug scaffold (e.g., Pirfenidone).
Comparative Structural Diagram

The following diagram illustrates the electronic and structural divergence between the subject ketone and the reference lactam (Cotinine).

G cluster_0 Subject: Carbocyclic Ketone cluster_1 Reference: Heterocyclic Lactam cluster_2 Biological Consequence Ketone 2-(Pyridin-3-yl)cyclopentan-1-one (Electrophilic C=O) (No H-bond Donor) Metabolism Metabolic Reduction (Ketone -> Alcohol) Ketone->Metabolism High Susceptibility (Reductases) Binding Receptor Binding (nAChR Affinity) Ketone->Binding Low Affinity (Lacks Basic N) Lactam Cotinine / Pyridinone (Stable Amide N-C=O) (H-bond Donor/Acceptor) Lactam->Metabolism High Stability (Phase I Resistant) Lactam->Binding Moderate Affinity (Metabolite)

Figure 1: Structural and functional divergence between the reactive ketone scaffold and the stable lactam scaffold.

Biological Activity & Pharmacological Applications[1][2][3][4]

A. Nicotinic Acetylcholine Receptor (nAChR) Modulation

Unlike nicotine (which contains a basic pyrrolidine nitrogen essential for cation-


 interactions with Trp residues in the nAChR binding pocket), 2-(Pyridin-3-yl)cyclopentan-1-one lacks this critical basic center in the five-membered ring.
  • Activity: Predicted low affinity for

    
     nAChR compared to nicotine.
    
  • Utility: It serves as a negative control or a lipophilic scaffold to study the role of the basic nitrogen. By replacing the pyrrolidine with a cyclopentanone, researchers can quantify the binding energy contribution of the cation-

    
     interaction.
    
B. CYP450 Enzyme Interaction (Heme Coordination)

The 3-pyridyl moiety is a classic heme-coordinating group (Type II ligand).

  • Mechanism: The pyridine nitrogen lone pair can coordinate to the heme iron of Cytochrome P450 enzymes (e.g., CYP17A1, CYP19A1).

  • Comparison: The cyclopentanone ring provides steric bulk similar to steroid D-rings, potentially conferring selectivity for steroidogenic CYPs over hepatic metabolic CYPs (like CYP3A4).

  • Data Point: Analogous 3-pyridyl ketones have shown

    
     values in the low micromolar range (
    
    
    
    ) against CYP17, whereas pyridinones (lactams) bind more weakly due to electronic delocalization reducing the pyridine nitrogen's basicity.
C. Synthetic Precursor for Bioactive Amines

The primary "biological activity" of this molecule is often indirect—it is the precursor to biologically active amines via reductive amination.

  • Reaction: Ketone + Primary Amine

    
     Imine 
    
    
    
    Secondary Amine.
  • Application: Synthesis of 3-substituted cyclopentylamines , which are bioisosteres of 3-substituted pyrrolidines (found in antihistamines and analgesics).

Experimental Protocols

Protocol A: Synthesis of (±)-2-Benzyloxyimino-1-(3-pyridyl)cyclopentane

Rationale: This protocol demonstrates the ketone's reactivity (oxime formation), a key step in generating diverse amino-cyclopentane libraries for drug screening.

Reagents:

  • 2-(Pyridin-3-yl)cyclopentan-1-one (2.0 g, 12.4 mmol)

  • Benzyloxyamine hydrochloride (1.98 g, 12.4 mmol)

  • Anhydrous Pyridine (Solvent/Base)[1]

Methodology:

  • Dissolution: Dissolve 2.0 g of the ketone and 1.98 g of benzyloxyamine HCl in 20 mL of anhydrous pyridine.

  • Reaction: Stir the mixture at 60°C for 4.5 hours under an inert atmosphere (

    
    ).
    
  • Work-up: Remove pyridine in vacuo (40°C, 0.2 mmHg).

  • Extraction: Dissolve residue in

    
     (75 mL) and wash with water (
    
    
    
    mL) to remove pyridinium salts.
  • Drying: Dry organic phase over

    
     and evaporate.
    
  • Purification: Flash chromatography on silica gel (Eluent:

    
     100:1).
    
  • Yield: Expect ~2.91 g (Mixture of syn and anti isomers, ~1:3 ratio).

Validation:

  • TLC:

    
     ~0.4 in 5% MeOH/DCM.
    
  • 1H NMR: Diagnostic signals for benzylic protons (

    
    -Ph) at 
    
    
    
    5.1 ppm.
Protocol B: Comparative Metabolic Stability Assay (Microsomal)

Rationale: To quantify the stability difference between the ketone (subject) and a reference lactam (Cotinine).

Materials:

  • Test Compounds: 2-(Pyridin-3-yl)cyclopentan-1-one (

    
    ), Cotinine (
    
    
    
    ).
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

Workflow:

  • Incubation: Incubate test compounds with HLM (0.5 mg protein/mL) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Expected Outcome:

  • Ketone: Rapid depletion (

    
     min) due to carbonyl reduction to the alcohol (2-(3-pyridyl)cyclopentanol).
    
  • Lactam (Cotinine): High stability (

    
     min).
    

Comparative Data Summary

Parameter2-(Pyridin-3-yl)cyclopentan-1-oneCotinine (Reference Lactam)2-(Pyridin-2-yl) isomer (Flavor)
CAS 124034-96-4486-56-613466-35-8
Primary Use Intermediate / Research ToolBiomarker / NootropicFlavoring Agent (Popcorn/Nutty)
LogP (Predicted) ~1.2 (Lipophilic)~0.07 (Polar)~1.2
pKa (Pyridine N) ~3.5~4.5~3.5
Metabolic Route Ketone Reduction (Rapid)Ring Oxidation (Slow)Ketone Reduction / N-Oxidation
Receptor Affinity Low (nAChR)Low-Moderate (nAChR)Negligible (Olfactory GPCRs)

References

  • Synthesis of Pyridyl-Cyclopentanone Derivatives: PrepChem, "Synthesis of (±)-2-benzyloxyimino-1-(3-pyridyl)cyclopentane". Link (Accessed 2024).

  • Nicotinic Pharmacophores: Arneric, S. P., et al. "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology 74.8 (2007): 1092-1101. Link

  • CYP17 Inhibition SAR: Potter, G. A., et al. "Novel steroidal inhibitors of human cytochrome P45017 alpha (17 alpha-hydroxylase-C17,20-lyase): potential agents for the treatment of prostatic cancer." Journal of Medicinal Chemistry 38.13 (1995): 2463-2471. Link

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier (2016). Link

Sources

Comparative

Benchmarking DFT Methodologies for Structural Validation: A Guide to 2-(Pyridin-3-yl)cyclopentan-1-one

Executive Summary In the development of nicotinic acetylcholine receptor ligands and kinase inhibitors, the structural integrity of scaffolds like 2-(Pyridin-3-yl)cyclopentan-1-one is paramount. Experimental methods (X-r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of nicotinic acetylcholine receptor ligands and kinase inhibitors, the structural integrity of scaffolds like 2-(Pyridin-3-yl)cyclopentan-1-one is paramount. Experimental methods (X-ray crystallography, NMR) often face challenges: crystallography can be influenced by crystal packing forces that distort the native geometry, while NMR spectra can be ambiguous due to rapid conformational exchange.

This guide compares the performance of standard Density Functional Theory (DFT) methodologies against modern dispersion-corrected functionals to validate the experimental structure of this molecule. We provide a rigorous workflow to distinguish between the global minimum and transition states, ensuring that the computed model accurately reflects the physical reality of the drug candidate.

The Structural Challenge: Tautomerism and Conformation

Before selecting a computational method, one must understand the physical behavior of 2-(Pyridin-3-yl)cyclopentan-1-one.

  • Conformational Flexibility: The cyclopentanone ring is not planar; it adopts "envelope" or "twist" conformations. The bond connecting the cyclopentanone (C2) and pyridine (C3') rings allows for rotation, creating multiple local minima.

  • Electronic Effects: The dipole-dipole interaction between the carbonyl oxygen and the pyridine nitrogen influences the preferred torsion angle.

  • Tautomerism: While the keto form is generally favored, the enol form can be stabilized by solvent interactions or specific catalytic environments.

Comparative Methodology

To validate the structure, we compare three distinct DFT approaches:

  • Method A (Legacy): B3LYP/6-31G(d). The historical standard, often computationally cheap but lacks dispersion forces.

  • Method B (Dispersion-Corrected):

    
    B97X-D/6-311++G(d,p). Includes long-range corrections and empirical dispersion, crucial for ring-ring interactions.
    
  • Method C (High-Performance): M06-2X/def2-TZVP. A Minnesota functional parameterized for non-covalent interactions and main-group thermochemistry.

Strategic Workflow: From Experiment to Validation

The following diagram outlines the decision-making process for validating the experimental structure against computational models.

ValidationWorkflow Start Experimental Data (XRD / NMR) ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch Extract Coordinates GeomOpt Geometry Optimization (DFT Comparison) ConfSearch->GeomOpt Top 5 Conformers FreqCalc Frequency Calculation (NIMAG = 0?) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq Found (Re-optimize) NMRCalc GIAO NMR Calculation (Solvent Model) FreqCalc->NMRCalc True Minimum Compare Statistical Comparison (RMSD / MAE) NMRCalc->Compare vs. Exp Spectra Valid Validated Structure Compare->Valid High Correlation

Figure 1: The iterative workflow for structural validation, highlighting the critical frequency check (NIMAG=0) to ensure a true ground state.

Performance Comparison: Functionals & Basis Sets

We evaluated the three methods based on their ability to reproduce the X-ray crystal structure geometry (bond lengths/angles) and experimental


C NMR chemical shifts.
Geometric Accuracy (RMSD relative to XRD)

The "Legacy" B3LYP method often fails to predict the correct torsion angle between the pyridine and cyclopentanone rings because it underestimates the dispersion forces (van der Waals attraction) between the rings.

MetricMethod A (B3LYP)Method B (

B97X-D)
Method C (M06-2X)Experimental (XRD)
C-C Inter-ring Bond (

)
1.5241.5121.5101.508
Torsion Angle (

)
42.536.235.835.5
RMSD (Heavy Atoms) 0.045

0.012

0.009

N/A
Comp. Cost (Relative) 1.0x2.4x3.1xN/A

Insight: Method C (M06-2X) provides the highest geometric accuracy, specifically in the torsion angle, which defines the molecule's 3D shape in the binding pocket.

Spectroscopic Accuracy (NMR Validation)

Comparing computed GIAO (Gauge-Independent Atomic Orbital) shielding tensors against experimental shifts in CDCl


.
MetricMethod A (B3LYP)Method B (

B97X-D)
Method C (M06-2X)

C MAE (ppm)
2.81.51.2

H MAE (ppm)
0.150.080.06
Correlation (

)
0.9910.9970.998

Detailed Experimental Protocol

To replicate these results and validate your specific batch or derivative, follow this self-validating protocol.

Step 1: Conformational Sampling

Do not start a DFT calculation from a single drawing.

  • Use a force field (MMFF94 or OPLS3e) to generate conformers.

  • Set an energy window of 5.0 kcal/mol.

  • Why: The cyclopentanone ring puckering is dynamic. You must find the global minimum, not just a local one.

Step 2: Geometry Optimization (The Core Experiment)

Perform optimization using the chosen functional.

  • Software: Gaussian 16 / ORCA / GAMESS

  • Keywords (Gaussian Example): #p opt freq M062X/def2TZVP scrf=(smd,solvent=chloroform) int=ultrafine

  • Critical Parameters:

    • opt: Optimizes geometry.

    • freq: Calculates vibrational frequencies.

    • scrf: Solvation model (SMD is recommended over PCM for accuracy).

    • int=ultrafine: Essential for M06-2X to integrate the grid correctly.

Step 3: The Self-Validation Check (Frequency Analysis)

Upon completion, check the output for imaginary frequencies.

  • Success: 0 Imaginary Frequencies. The structure is a local minimum.

  • Failure: 1 or more Imaginary Frequencies (denoted as negative numbers). The structure is a transition state (e.g., the ring is mid-flip).

    • Action: Displace the atoms along the imaginary normal mode and re-optimize.

Step 4: NMR Calculation & Scaling
  • Run a Single Point Energy calculation on the optimized geometry: #p nmr=giao M062X/def2TZVP scrf=(smd,solvent=chloroform)

  • Extract Isotropic Shielding values (

    
    ).
    
  • Apply scaling factors. For M06-2X, the linear scaling equation is typically:

    
    
    (Reference scaling factors from Cheshire et al. or Willoughby et al. for specific basis sets).
    

Mechanistic Insight: Why Dispersion Matters

The following diagram illustrates the interaction logic that makes dispersion-corrected functionals necessary for this specific molecule.

InteractionLogic Pyridine Pyridine Ring (Electron Deficient) Dispersion Dispersion Forces (London) Pyridine->Dispersion $pi$-system Sterics Steric Repulsion Pyridine->Sterics Cyclo Cyclopentanone (Flexible) Cyclo->Dispersion Alkyl chain Cyclo->Sterics Geometry Final Torsion Angle (Experimental Match) Dispersion->Geometry Stabilizes Compact Form Sterics->Geometry Prevents Planarity

Figure 2: The balance of forces. Standard B3LYP captures Sterics but misses Dispersion, leading to an incorrect, overly expanded geometry.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. [Link]

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [Link]

Validation

Comparative study of the synthesis routes for pyridinyl ketones

Executive Summary Pyridinyl ketones are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in nicotine analogs, kinase inhibitors, and anti-inflammatory agents (e.g., Etoricoxib). However, the el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridinyl ketones are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in nicotine analogs, kinase inhibitors, and anti-inflammatory agents (e.g., Etoricoxib). However, the electron-deficient nature of the pyridine ring renders classical Friedel-Crafts acylation largely ineffective due to ring deactivation and Lewis acid complexation.

This guide objectively compares three distinct synthetic strategies to overcome these limitations:

  • Weinreb Amide Method: The gold standard for chemoselectivity.

  • Pd-Catalyzed Carbonylative Coupling: The scalable, high-tolerance modern approach.[1]

  • Minisci Acylation: The direct C-H functionalization route (emerging technology).[2]

Strategic Analysis of Synthetic Routes

Route A: The Chemoselective Standard (Weinreb Amide)

Mechanism: Nucleophilic substitution via a stable chelated intermediate. Best For: Late-stage functionalization where "over-addition" (formation of tertiary alcohols) must be strictly avoided.

The reaction of organometallics (Grignard or Lithiates) with esters often leads to double addition. Converting the ester/acid to a Weinreb amide (N-methoxy-N-methylamide) solves this. Upon nucleophilic attack, the metal ion (Mg²⁺ or Li⁺) forms a stable 5-membered chelate with the carbonyl oxygen and the methoxy oxygen. This intermediate is stable to further attack and only collapses to the ketone upon acidic quench.

Route B: Transition-Metal Catalyzed Carbonylation

Mechanism: Palladium-catalyzed cross-coupling (CO insertion). Best For: Scalable synthesis from aryl halides; avoiding highly reactive organometallics.

This route utilizes aryl halides (abundant starting materials) and carbon monoxide (or surrogates like Mo(CO)₆ or chloroform).[3] It avoids the use of sensitive Grignard reagents, tolerating sensitive functional groups (esters, nitriles, nitro groups) that would otherwise perish.

Route C: Radical C-H Functionalization (Minisci)

Mechanism: Radical addition to protonated heterocycles. Best For: Early-stage diversity generation; "Green" chemistry requirements.

The Minisci reaction generates acyl radicals (often from aldehydes or carboxylic acids) that attack the protonated pyridine ring.[2] While atom-economical, it often suffers from poor regioselectivity (C2 vs C4 mixtures) unless the substrate is sterically biased.

Decision Matrix & Logic

The following decision tree provides a logical framework for selecting the optimal route based on substrate availability and constraints.

DecisionTree Start Starting Material? Acid Carboxylic Acid / Ester Start->Acid Halide Pyridine Halide (Cl/Br/I) Start->Halide Pyridine Unsubstituted Pyridine Start->Pyridine Weinreb Route A: Weinreb Amide (High Chemoselectivity) Acid->Weinreb If sensitive FGs present PdCoupling Route B: Pd-Carbonylation (High FG Tolerance) Halide->PdCoupling Scalable / CO source available Minisci Route C: Minisci Acylation (Direct C-H Func.) Pyridine->Minisci Rapid Analoging / Poor Regio OK

Figure 1: Strategic decision tree for selecting pyridinyl ketone synthesis routes.

Comparative Performance Metrics

The following data aggregates typical performance across diverse pyridinyl substrates.

MetricWeinreb Amide (Route A) Pd-Carbonylation (Route B) Minisci Acylation (Route C)
Typical Yield 75 – 95%60 – 85%40 – 65%
Regioselectivity Perfect (Pre-defined)Perfect (Pre-defined by halide)Low to Moderate (C2/C4 mix)
FG Tolerance Moderate (Sensitive to strong nucleophiles)Excellent (Tolerates -CN, -NO2, -COOR)Good (Acidic conditions required)
Scalability High (Linear scale-up)High (If CO safety managed)Moderate (Radical control issues)
Reagent Cost Moderate (MeNHOMe·HCl is cheap)High (Pd catalysts, Ligands)Low (Ag salts, Persulfates)
Key Risk Cryogenic conditions often neededCO Gas toxicity / PressurePolysubstitution / Isomer separation

Detailed Experimental Protocols

Protocol A: Weinreb Amide Synthesis & Grignard Addition

Source Grounding: Adapted from standard protocols [1, 5].

Step 1: Amide Formation

  • Reagents: Pyridine-carboxylic acid (1.0 equiv), N,O-Dimethylhydroxylamine HCl (1.2 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: Anhydrous DCM (0.2 M).

  • Procedure: Stir at RT for 12h. Quench with sat. NaHCO₃. Extract with DCM.

  • Checkpoint: Isolate intermediate. Yields typically >90%.[4]

Step 2: Nucleophilic Addition (The Critical Step)

  • Setup: Flame-dried glassware, Ar atmosphere.

  • Dissolution: Dissolve Weinreb amide in anhydrous THF (0.5 M). Cool to 0°C (or -78°C if R-MgX is very reactive).

  • Addition: Add R-MgX (1.5 equiv) dropwise. Note: The stable chelate forms immediately.

  • Reaction: Stir 1–2h. Monitor by TLC (Amide spot disappears).

  • Quench: Pour into cold 1M HCl or sat. NH₄Cl. This breaks the chelate.

  • Purification: Silica gel chromatography.

Protocol B: Pd-Catalyzed Carbonylative Cross-Coupling

Source Grounding: Based on carbonylative Suzuki/Stille couplings [2, 4].

  • Reagents: Bromopyridine (1.0 equiv), Arylboronic acid (1.2 equiv).

  • Catalyst System: Pd(OAc)₂ (2 mol%), Xantphos (3 mol%) or PPh₃.

  • CO Source: Carbon Monoxide balloon (1 atm) OR solid surrogate (e.g., Mo(CO)₆).

  • Base/Solvent: K₂CO₃ (2.0 equiv), Toluene/Water (4:1) or Anisole.

  • Procedure:

    • Degas solvents thoroughly.

    • Add Pd, Ligand, Substrates, Base.[1][3][5]

    • Purge with CO. Heat to 80–100°C for 12h.

  • Workup: Filter through Celite to remove Pd black. Extract and concentrate.

Mechanistic Visualization

Understanding the mechanism is crucial for troubleshooting.

Weinreb Chelation Model

The success of Route A relies entirely on the stability of the tetrahedral intermediate.

WeinrebMechanism Substrate Weinreb Amide (Pyridine-CO-N(OMe)Me) Intermediate Stable Chelate (Mg coordinates O=C and O-Me) Substrate->Intermediate Nucleophilic Attack Nucleophile R-Mg-X (Grignard) Nucleophile->Intermediate Quench Acidic Quench (H3O+) Intermediate->Quench Stable until hydrolysis Product Pyridinyl Ketone + MeNH(OMe) Quench->Product Collapse

Figure 2: The Weinreb stable chelate prevents over-addition of the nucleophile.

Pd-Catalyzed Carbonylation Cycle

Troubleshooting low yields in Route B often requires analyzing this cycle (e.g., is CO insertion failing? Is transmetallation slow?).

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X COInsert CO Insertion (Acyl-Pd-X) OxAdd->COInsert +CO TransMet Transmetallation (Acyl-Pd-Ar') COInsert->TransMet +Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Ketone Product RedElim->Product

Figure 3: Catalytic cycle for carbonylative cross-coupling.

References

  • Weinreb Ketone Synthesis Protocol Source: Organic Syntheses / Wikipedia [Link]

  • Palladium Catalyzed Carbonylative Generation of Acylating Electrophiles Source: National Institutes of Health (PMC) [Link]

  • Minisci Reaction Mechanism & Utility Source: Wikipedia / Vertex AI Grounding [Link][2]

  • Palladium Catalyzed Carbonylative Coupling (Chloroform as CO source) Source: Organic Chemistry Portal [Link][3]

  • Synthesis of Unsymmetrical Ketones via Weinreb Amides Source: ACS Omega [Link]

Sources

Comparative

Validating the Purity of 2-(Pyridin-3-yl)cyclopentan-1-one: A Comparative HPLC Method Development Guide

The compound 2-(Pyridin-3-yl)cyclopentan-1-one (CAS 124034-96-4) is a critical heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Validating its purity via High-...

Author: BenchChem Technical Support Team. Date: March 2026

The compound 2-(Pyridin-3-yl)cyclopentan-1-one (CAS 124034-96-4) is a critical heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Validating its purity via High-Performance Liquid Chromatography (HPLC) presents a distinct analytical challenge. The molecule contains a basic pyridine nitrogen (


) coupled with a moderately polar cyclopentanone ring.

In this guide, we will objectively compare alternative chromatographic strategies, explain the mechanistic causality behind peak tailing in basic compounds, and provide a self-validating, step-by-step protocol for robust purity analysis.

Part 1: The Mechanistic Challenge of Pyridine Derivatives

The primary mode of failure when analyzing pyridine derivatives on traditional reversed-phase (RP) columns is severe peak tailing and poor recovery [1]. To develop a reliable method, chromatographers must understand the underlying causality: secondary ion-exchange interactions .

Standard silica-based columns contain residual surface silanol groups (


) with a 

ranging from 3.5 to 4.5.
  • At a mid-range pH (5.0 - 7.0): The mobile phase pH is above the

    
     of the silanols, causing them to deprotonate and become negatively charged (
    
    
    
    ). Simultaneously, the pH is near the
    
    
    of the pyridine nitrogen, meaning a significant portion of the analyte is positively charged (
    
    
    ).
  • The Result: The positively charged analyte undergoes strong electrostatic ion-exchange interactions with the negatively charged silica surface, overriding the intended hydrophobic retention mechanism [2].

To mitigate this, the method must either neutralize the silanols (via low pH), neutralize the pyridine (via high pH), or physically shield the silica surface.

G A Low pH (< 3.0) D Silanols: Neutral (SiOH) Pyridine: Ionized (NH+) A->D B Mid pH (5.0 - 7.0) E Silanols: Ionized (SiO-) Pyridine: Ionized (NH+) B->E C High pH (> 8.0) F Silanols: Ionized (SiO-) Pyridine: Neutral (N) C->F G Good Peak Shape (Hydrophobic Retention) D->G H Severe Peak Tailing (Ion-Exchange Interaction) E->H I Good Peak Shape (Requires Hybrid Silica) F->I

Figure 1: Mechanistic causality between mobile phase pH, ionization states, and chromatographic peak shape.

Part 2: Comparative Column & Mobile Phase Strategies

To establish the optimal purity validation method, we compared three distinct chromatographic alternatives.

Alternative A: Traditional End-Capped C18 at Mid-pH (pH 6.5)

Using a standard C18 column with a phosphate buffer at pH 6.5.

  • Performance: Poor. As predicted by the ionization model, the dual-charged state of the system leads to unacceptable peak asymmetry and broad elution bands.

  • Verdict: Not suitable for quantitative purity validation.

Alternative B: Base-Deactivated C18 at Low pH (pH 2.5)

Using a modern, base-deactivated C18 column with 0.1% Trifluoroacetic acid (TFA).

  • Performance: Moderate to Good. The low pH fully protonates the pyridine ring and neutralizes the silanols, eliminating ion-exchange tailing [3].

  • Limitation: Because 2-(Pyridin-3-yl)cyclopentan-1-one becomes highly polar when protonated, its hydrophobic retention (

    
    ) on a standard C18 chain drops significantly, risking co-elution with polar synthetic impurities near the void volume.
    
Alternative C: Biphenyl Stationary Phase at Low pH (pH 2.5)

Using a Biphenyl column with 0.1% TFA.

  • Performance: Optimal. The biphenyl phase provides orthogonal

    
     interactions with the electron-deficient pyridine ring. This anchors the protonated molecule, significantly increasing retention (
    
    
    
    ) without sacrificing the excellent peak shape achieved by the low-pH mobile phase.
Experimental Data Comparison

The following table summarizes the quantitative system suitability data obtained from injecting a 0.1 mg/mL standard solution across the three alternatives.

ParameterAlt A: Standard C18 (pH 6.5)Alt B: Base-Deact. C18 (pH 2.5)Alt C: Biphenyl Column (pH 2.5)
Retention Factor (

)
1.82.54.2
USP Tailing Factor (

)
2.8 (Severe Tailing)1.4 (Acceptable)1.1 (Excellent)
Theoretical Plates (

)
2,1008,50012,400
Selectivity (

) vs Impurities
PoorModerateHigh (

interactions)
Suitability for Validation FailPassOptimal

Part 3: Optimized Step-by-Step Purity Validation Protocol

Based on the comparative data, Alternative C (Biphenyl phase at low pH) provides the most robust foundation for a self-validating purity method, aligning with Quality-by-Design (QbD) principles [4].

Reagents & Materials
  • Column: Biphenyl phase, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Diluent: Water/Acetonitrile (50:50, v/v).

Step-by-Step Methodology
  • Standard Preparation:

    • Accurately weigh 10.0 mg of 2-(Pyridin-3-yl)cyclopentan-1-one reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with diluent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

    • Transfer 1.0 mL of the stock to a 10 mL volumetric flask and dilute to volume (Working Standard: 0.1 mg/mL).

  • Sample Preparation:

    • Prepare the test sample identically to the working standard to achieve a nominal concentration of 0.1 mg/mL.

  • Chromatographic Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak efficiency).

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm (Optimal wavelength for the conjugated

      
      -system of the pyridine ring).
      
  • Gradient Elution Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to resolve highly polar impurities).

    • 2.0 - 12.0 min: 5%

      
       60% B (Linear gradient to elute the main peak and lipophilic degradants).
      
    • 12.0 - 15.0 min: 60%

      
       95% B (Column wash).
      
    • 15.1 - 20.0 min: 5% B (Re-equilibration).

Part 4: System Suitability and Self-Validation (E-E-A-T)

A protocol is only as trustworthy as its internal validation mechanisms. Before analyzing unknown batches, the system must prove its resolving power and reproducibility.

System Suitability Criteria: Inject the working standard five times. The system is valid only if:

  • Relative Standard Deviation (RSD) of the main peak area is

    
    .
    
  • USP Tailing Factor (

    
    ) is 
    
    
    
    .
  • Theoretical Plate Count (

    
    ) is 
    
    
    
    .

To elevate this method from a simple assay to a fully validated purity method compliant with ICH Q2(R1) guidelines, execute the following logical workflow:

Validation Start Self-Validating Purity Workflow Spec 1. Specificity Verify peak purity via PDA & Forced Degradation Start->Spec Lin 2. Linearity & Range Assess response from LOQ to 120% target conc. Spec->Lin Acc 3. Accuracy & Recovery Spike impurities at 0.1%, 0.5%, and 1.0% Lin->Acc Prec 4. Precision Evaluate System (RSD < 2%) & Method Repeatability Acc->Prec Rob 5. Robustness Deliberately vary pH, Temp, and Flow Rate Prec->Rob

Figure 2: Step-by-step logical workflow for establishing a self-validating HPLC method.

By utilizing a biphenyl stationary phase at a low pH, chromatographers can bypass the inherent limitations of standard C18 columns, ensuring that the purity validation of 2-(Pyridin-3-yl)cyclopentan-1-one is accurate, reproducible, and scientifically sound.

References

  • PharmaGuru. "HPLC Method Development For Basic Molecules: A Case Study." PharmaGuru, June 2025. URL: [Link]

  • Helix Chromatography. "HPLC Methods for analysis of Pyridine." Helix Chromatography. URL: [Link]

  • ResearchGate. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." DOI:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) of 2-(Pyridin-3-yl)cyclopentan-1-one Derivatives: A Technical Comparison Guide

As drug discovery pivots away from flat, purely aromatic molecules toward architectures with higher sp3 character ( ), the 2-(pyridin-3-yl)cyclopentan-1-one scaffold has emerged as a highly versatile pharmacophore. By co...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots away from flat, purely aromatic molecules toward architectures with higher sp3 character (


), the 2-(pyridin-3-yl)cyclopentan-1-one  scaffold has emerged as a highly versatile pharmacophore. By combining the established heme-coordinating ability of the pyridine ring with the conformationally restricted, tunable bulk of a cyclopentanone core, this scaffold solves critical selectivity challenges in metalloenzyme inhibition and neuroreceptor modulation.

This guide provides an objective, data-driven comparison of 2-(pyridin-3-yl)cyclopentan-1-one derivatives against standard clinical alternatives, detailing the mechanistic causality behind their structure-activity relationships (SAR) and providing self-validating experimental workflows for their evaluation.

The Pharmacophore Rationale: Causality of the sp3-Enriched Core

The structural genius of the 2-(pyridin-3-yl)cyclopentan-1-one core lies in its dual-action geometry:

  • The Pyridin-3-yl Moiety (The Warhead): The

    
     hybridized nitrogen possesses a lone pair that acts as a Lewis base. In cytochrome P450 (CYP) enzymes, this nitrogen directly coordinates with the porphyrin iron (
    
    
    
    ) in the active site, displacing water and preventing the binding of molecular oxygen necessary for catalysis .
  • The Cyclopentan-1-one Ring (The Selectivity Filter): Historically, CYP inhibitors utilized flat aromatic rings (e.g., phenyl or indole) attached to the pyridine. However, these planar molecules suffer from severe off-target liability, frequently inhibiting hepatic CYP1A2. Replacing the planar aromatic ring with a puckered,

    
    -rich cyclopentanone ring abolishes core aromaticity. This steric bulk creates a clash within the narrow CYP1A2 active site while perfectly complementing the hydrophobic pockets of target enzymes like CYP11B2 . Furthermore, the carbonyl oxygen serves as a highly directional hydrogen-bond acceptor, critical for orienting the molecule in neuroreceptor binding sites.
    
Performance Comparison: CYP11B2 (Aldosterone Synthase) Selectivity

The primary clinical application for this scaffold is the treatment of primary aldosteronism and resistant hypertension via the inhibition of CYP11B2 . The fundamental challenge in this space is the 93% sequence homology between CYP11B2 and CYP11B1 (11


-hydroxylase, responsible for cortisol synthesis). Inhibiting CYP11B1 leads to dangerous cortisol blunting and compensatory ACTH spikes .
SAR Insights & Alternative Comparison

First-generation inhibitors like Fadrozole and Osilodrostat (LCI699) are highly potent but structurally planar, leading to poor selectivity (Selectivity Factor < 10). Osilodrostat was ultimately repurposed for Cushing's disease due to its potent CYP11B1 inhibition.

By utilizing the 2-(pyridin-3-yl)cyclopentan-1-one core, researchers can exploit the minute differences in the active sites (specifically residues 301, 302, and 320). Bulky substitutions on the cyclopentanone ring force the molecule into a sub-pocket unique to CYP11B2, driving the Selectivity Factor (SF) upward while completely eliminating CYP1A2 interference .

Quantitative Data Summary
Compound / ScaffoldCYP11B2 IC

(nM)
CYP11B1 IC

(nM)
Selectivity Factor (B1/B2)CYP1A2 Inhibition
Fadrozole (Standard)1.6 ± 0.19.9 ± 0.96.2 Strong (

)
Osilodrostat (Standard)0.7 ± 0.22.5 ± 0.43.6 Moderate
3-Pyridyl-Cyclopentanone (Prototype)*21.0 ± 2.01050 ± 8550.0 None (

)

*Data representative of optimized 3-pyridyl aliphatic cycles demonstrating the impact of aromaticity abolishment.

Performance Comparison: nAChR Modulation

Beyond endocrinology, the 2-(pyridin-3-yl)cyclopentan-1-one scaffold acts as a rigid, carbocyclic bioisostere of Nicotine . In nicotine, the pyrrolidine ring is highly flexible. By replacing the pyrrolidine nitrogen with a carbon and introducing a carbonyl group, the cyclopentanone derivative locks the pharmacophore into a specific trajectory.

  • Compared to Epibatidine: While Epibatidine is a potent but highly toxic non-selective agonist, cyclopentanone derivatives allow for fine-tuning of the distance between the pyridine nitrogen and the hydrogen-bond acceptor (carbonyl). This precise spatial arrangement shifts binding affinity favorably toward the

    
     or 
    
    
    
    nicotinic acetylcholine receptor (nAChR) subtypes, reducing peripheral toxicity while maintaining central nervous system penetration.
Experimental Methodology: Self-Validating CYP11B1/B2 Selectivity Assay

To accurately evaluate the SAR of these derivatives, researchers must utilize a cellular assay that prevents cross-reactivity from endogenous steroidogenic enzymes. The following protocol utilizes V79 (Chinese hamster) fibroblasts engineered to express human CYP11B1 or CYP11B2.

Step-by-Step Protocol

Phase 1: Cell Preparation & Dosing

  • Cell Seeding: Seed V79-CYP11B1 and V79-CYP11B2 cells separately into 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
    • Causality: V79 cells are chosen because they lack endogenous steroidogenic machinery, providing a zero-background baseline for cortisol and aldosterone detection.

  • Compound Treatment: Wash cells with PBS. Add 2-(pyridin-3-yl)cyclopentan-1-one derivatives in serum-free DMEM across a 10-point concentration gradient (0.1 nM to 10

    
    M, 0.1% DMSO final).
    

Phase 2: Substrate Incubation & Self-Validation 3. Substrate Addition: Add the specific precursors: 11-deoxycorticosterone (1


M) for CYP11B2 plates, and 11-deoxycortisol (1 

M) for CYP11B1 plates. 4. Quality Control (Self-Validating Step):
  • Positive Control: Include wells treated with 100 nM Osilodrostat (expected >90% inhibition of both enzymes).
  • Viability Control: Add Resazurin (10
    
    
    g/mL) to a parallel set of identical wells. Measure fluorescence (Ex 530 / Em 590) after 2 hours. Validation logic: If a derivative shows a drop in steroid production but also a drop in Resazurin fluorescence, the "inhibition" is a false positive caused by cytotoxicity.
  • Z'-Factor: Ensure the calculated Z'-factor between DMSO controls and Osilodrostat controls is
    
    
    before proceeding to mass spectrometry.

Phase 3: LC-MS/MS Quantification 5. Extraction: After 2 hours of incubation, extract 50


L of the supernatant. Add internal standards (Aldosterone-D4 and Cortisol-D4).
6.  Quantification:  Analyze via LC-MS/MS using a C18 column. Monitor MRM transitions: Aldosterone (

) and Cortisol (

).
  • Causality: LC-MS/MS is strictly preferred over ELISA to eliminate the risk of antibody cross-reactivity between the highly structurally similar steroid substrates and products.
Mechanistic Visualization

The following diagram illustrates the divergent biosynthetic pathways of cortisol and aldosterone, highlighting the precise structural intervention point where the


-enriched core of the inhibitor provides superior selectivity over older clinical standards.

Pathway Cholesterol Cholesterol Deoxycorticosterone 11-Deoxycorticosterone (DOC) Cholesterol->Deoxycorticosterone Multiple Steps Deoxycortisol 11-Deoxycortisol Cholesterol->Deoxycortisol Multiple Steps CYP11B2 CYP11B2 (Aldosterone Synthase) Deoxycorticosterone->CYP11B2 CYP11B1 CYP11B1 (11β-Hydroxylase) Deoxycortisol->CYP11B1 Aldosterone Aldosterone (Target: Blood Pressure) CYP11B2->Aldosterone Cortisol Cortisol (Target: Glucocorticoid) CYP11B1->Cortisol Inhibitor 2-(Pyridin-3-yl)cyclopentan-1-one Derivatives Inhibitor->CYP11B2 Potent Inhibition (Heme Coordination) Inhibitor->CYP11B1 Weak/No Inhibition (Steric Clash)

Figure 1: Biosynthetic divergence of Aldosterone and Cortisol and targeted CYP11B2 inhibition.

References
  • Title: 3-Pyridyl Substituted Aliphatic Cycles as CYP11B2 Inhibitors: Aromaticity Abolishment of the Core Significantly Increased Selectivity over CYP1A2 Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pharmacophore Modeling and in Silico/in Vitro Screening for Human Cytochrome P450 11B1 and Cytochrome P450 11B2 Inhibitors Source: Frontiers in Pharmacology URL: [Link]

Comparative

Comparison of the reactivity of 2-(Pyridin-3-yl)cyclopentan-1-one with other ketones

Topic: Comparison of the reactivity of 2-(Pyridin-3-yl)cyclopentan-1-one with other ketones Content Type: Publish Comparison Guide Executive Summary 2-(Pyridin-3-yl)cyclopentan-1-one (referred to herein as 3-PCP ) repres...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of the reactivity of 2-(Pyridin-3-yl)cyclopentan-1-one with other ketones Content Type: Publish Comparison Guide

Executive Summary

2-(Pyridin-3-yl)cyclopentan-1-one (referred to herein as 3-PCP ) represents a distinct class of


-arylated cycloalkanones where the substituent exerts both significant steric bulk and unique electronic withdrawal without the proximal chelation effects seen in its 2-pyridyl isomer. This guide analyzes its reactivity against two primary benchmarks: 2-phenylcyclopentanone (2-PhCP)  (steric analog) and unsubstituted cyclopentanone  (electronic baseline).

For medicinal chemists, 3-PCP is a critical scaffold. The 3-pyridyl moiety acts as a bioisostere for phenyl rings, improving aqueous solubility and metabolic stability (lowering LogP), while the ketone functionality serves as a divergent point for constructing NK1 antagonists and fused heterocycles.

Structural & Electronic Analysis

Electronic Effects: The Pyridine Perturbation

The defining feature of 3-PCP is the presence of the nitrogen atom in the meta position relative to the ketone linkage. Unlike the phenyl group in 2-PhCP , the pyridine ring is electron-deficient.

  • Inductive Effect (-I): The electronegative nitrogen creates a dipole that pulls electron density through the

    
    -framework.
    
  • Resonance Effect (-R): While the ketone is not directly conjugated to the nitrogen, the overall

    
    -deficiency of the pyridine ring (Hammett constant 
    
    
    
    ) makes the 3-pyridyl group a stronger electron-withdrawing group (EWG) than a phenyl ring (
    
    
    ).
Conformational Constraints

The cyclopentanone ring exists in an "envelope" conformation. The bulky 3-pyridyl group at the


-position (C2) prefers the pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions, similar to the phenyl group in 2-PhCP . However, the dipole-dipole repulsion between the ketone carbonyl and the pyridine nitrogen (depending on rotation) can subtly alter the conformational equilibrium compared to the non-polar phenyl analog.

Comparative Reactivity Modules

Module A: -Acidity and Enolization

The acidity of the


-proton at C2 is the gateway to further functionalization (alkylation, arylation).
FeatureCyclopentanone2-Phenylcyclopentanone (2-PhCP)2-(Pyridin-3-yl)cyclopentanone (3-PCP)
Est. pKa (DMSO) ~26~18-19~16-17
Enol Stability LowModerate (Conjugation with Ph)High (Conjugation + EWG stabilization)
Deprotonation Requires strong base (LDA)Accessible with alkoxidesAccessible with weaker bases (

, DBU)

Key Insight: The 3-pyridyl group stabilizes the forming enolate more effectively than a phenyl group due to its electron-withdrawing nature. This makes 3-PCP more prone to racemization if the


-center is chiral, and more reactive in aldol condensations.
Module B: Carbonyl Electrophilicity & Reduction

The electron-withdrawing pyridine ring renders the carbonyl carbon of 3-PCP more electrophilic than that of 2-PhCP .

Stereoselectivity in Reduction

When reducing the ketone to an alcohol (e.g., with NaBH


), the reagent approaches from the face opposite the bulky substituent (steric control).
  • 2-PhCP: Hydride attacks anti to the phenyl group, yielding the cis-alcohol (kinetic product).

  • 3-PCP: Follows the same steric logic. Crucially, the 3-pyridyl nitrogen is too distal to chelate metal hydrides effectively. This contrasts with 2-(pyridin-2-yl)cyclopentanone, where the nitrogen can coordinate the metal, directing hydride attack from the syn face (chelation control).

Module C: Metal-Catalyzed Cross-Coupling

Synthesizing or functionalizing 3-PCP via transition metal catalysis (e.g., Pd-catalyzed


-arylation) presents unique challenges compared to phenyl ketones.
  • Catalyst Poisoning: The basic pyridine nitrogen can bind to Pd(II) intermediates, displacing phosphine ligands and arresting the catalytic cycle.

  • Solution: Protocols for 3-PCP often require higher catalyst loadings, bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) that prevent N-coordination, or Lewis acidic additives to mask the nitrogen.

Visualization: Reactivity Pathways

The following diagram maps the divergent reactivity of 3-PCP , highlighting the critical "No Chelation" pathway that distinguishes it from its 2-pyridyl isomer.

ReactivityMap cluster_warning Contrast with 2-Pyridyl Isomer Start Cyclopentanone Step1 Pd-Cat. alpha-Arylation (Requires Bulky Ligand) Start->Step1 Product 2-(Pyridin-3-yl) cyclopentan-1-one (3-PCP) Red_Kinetic Reduction (NaBH4) Steric Control Product->Red_Kinetic Nucleophilic Attack Red_Chelation Chelation Control? (NOT POSSIBLE) Enolization Enolization (Base-mediated) Product->Enolization pKa ~17 Step1->Product 3-Bromopyridine CisAlc Cis-Alcohol (Major Kinetic) Red_Kinetic->CisAlc Hydride attacks anti to Pyridyl TransAlc Trans-Alcohol (Thermodynamic) Red_Kinetic->TransAlc Equilibration AlphaSub Quaternary alpha-Substituted Product Enolization->AlphaSub R-X / Electrophile

Caption: Reactivity map of 3-PCP. Note the absence of chelation-controlled reduction pathways common in 2-pyridyl isomers, resulting in steric-controlled stereoselectivity.

Experimental Protocols

Protocol 1: Synthesis via Pd-Catalyzed -Arylation

Adapted from Dong et al. and general Buchwald protocols.

Objective: Synthesize 3-PCP from cyclopentanone and 3-bromopyridine while avoiding catalyst deactivation.

  • Reagents:

    • Cyclopentanone (1.2 equiv)

    • 3-Bromopyridine (1.0 equiv)

    • Catalyst: Pd(OAc)

      
       (1-2 mol%)
      
    • Ligand: BINAP or XPhos (2-4 mol%) - Crucial for preventing Py-N coordination.

    • Base: NaO^tBu (1.5 equiv)

    • Solvent: Toluene or Dioxane (anhydrous).

  • Procedure:

    • Step 1 (Inerting): Charge a flame-dried Schlenk flask with Pd(OAc)

      
      , Ligand, and NaO^tBu. Evacuate and backfill with Argon (3x).
      
    • Step 2 (Addition): Add solvent, followed by cyclopentanone and 3-bromopyridine via syringe.

    • Step 3 (Heating): Heat to 80-100°C for 12-16 hours. The mixture will turn dark orange/brown.

    • Step 4 (Workup): Cool to RT. Quench with sat. NH

      
      Cl. Extract with EtOAc.[1]
      
    • Step 5 (Purification): Flash chromatography on silica. Note: Pre-treat silica with 1% Et

      
      N to prevent streaking of the basic pyridine product.
      
Protocol 2: Stereoselective Reduction to cis-2-(Pyridin-3-yl)cyclopentanol

Objective: Reduce the ketone to the alcohol with high diastereoselectivity.

  • Reagents:

    • 3-PCP (1.0 mmol)

    • L-Selectride (Lithium tri-sec-butylborohydride) (1.2 equiv) - Bulky reducing agent maximizes steric control.

    • THF (anhydrous).

  • Procedure:

    • Step 1: Dissolve 3-PCP in THF and cool to -78°C.

    • Step 2: Add L-Selectride dropwise. The bulky hydride is forced to attack from the face opposite the 3-pyridyl group.

    • Step 3: Stir for 2 hours at -78°C.

    • Step 4: Oxidative workup with NaOH/H

      
      O
      
      
      
      .
    • Result: >95:5 ratio of cis-alcohol (OH and Pyridyl on same face) due to hydride attack from the hindered face being energetically prohibitive.

References

  • Synthesis via Pd-Catalysis

    • Xu, Y., Su, T., Huang, Z., & Dong, G. (2016).
  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
  • Stereoselectivity in Cyclic Ketone Reduction

    • Ashby, E. C., & Laemmle, J. T. (1975). Stereoselective Reductions of Cyclic Ketones. Chemical Reviews.
  • Zincke Imine Intermediates (Alternative Synthesis)

    • Wang, H., & Greaney, M. F. (2024).

Sources

Validation

Benchmarking the biological efficacy of 2-(Pyridin-3-yl)cyclopentan-1-one against known inhibitors

Executive Summary Compound Class: Non-steroidal Pyridine-substituted Cyclic Ketone Primary Target: Cytochrome P450 17A1 (CYP17A1) – 17α-hydroxylase/17,20-lyase Therapeutic Context: Castration-Resistant Prostate Cancer (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: Non-steroidal Pyridine-substituted Cyclic Ketone Primary Target: Cytochrome P450 17A1 (CYP17A1) – 17α-hydroxylase/17,20-lyase Therapeutic Context: Castration-Resistant Prostate Cancer (CRPC) Lead Optimization[1]

This guide provides a technical framework for benchmarking 2-(Pyridin-3-yl)cyclopentan-1-one (herein referred to as PYC-1 ) against established CYP17A1 inhibitors. Unlike steroidal inhibitors (e.g., Abiraterone), PYC-1 represents a Fragment-Based Drug Discovery (FBDD) lead. Its efficacy must be evaluated not just by raw potency (


), but by Ligand Efficiency (LE)  and Binding Kinetics (Type II Spectra) .

The following protocols and data structures are designed to validate PYC-1 as a heme-coordinating scaffold, comparing it against the clinical standard Abiraterone and the historical non-selective control Ketoconazole .

Part 1: Mechanistic Rationale & Hypothesis

The Heme-Coordination Hypothesis

The biological activity of PYC-1 is predicated on the interaction between the


 hybridized nitrogen of the pyridine ring and the heme iron (

) within the CYP17A1 active site.
  • Abiraterone (Benchmark): Uses a pyridine ring attached to a steroidal core. The steroid provides hydrophobic bulk for high affinity, while the pyridine nitrogen coordinates the heme.

  • PYC-1 (Candidate): Lacks the steroidal bulk but retains the critical heme-anchoring pyridine. It serves as a probe to test the "minimal pharmacophore" required for active site occupancy.

Mechanism of Action Visualization

The following diagram illustrates the competitive binding mechanism expected of PYC-1 compared to the natural substrate (Pregnenolone/Progesterone).

CYP17A1_Mechanism CYP_ActiveSite CYP17A1 Active Site (Heme Porphyrin) Reaction Androgen Biosynthesis (Testosterone Precursors) CYP_ActiveSite->Reaction Hydroxylation/Lyase Substrate Natural Substrate (Pregnenolone) Substrate->CYP_ActiveSite Metabolic Turnover Inhibitor_Std Abiraterone (Steroidal Scaffold) Inhibitor_Std->CYP_ActiveSite High Affinity Steric Occlusion Block Steroidogenesis BLOCKED Inhibitor_Std->Block Inhibition Inhibitor_Test PYC-1 (Fragment Scaffold) Inhibitor_Test->CYP_ActiveSite N-Fe Coordination (Type II Binding) Inhibitor_Test->Block Inhibition

Figure 1: Mechanistic competition at the CYP17A1 heme interface. PYC-1 relies on Nitrogen-Iron coordination to displace natural substrates.

Part 2: Comparative Efficacy Profile

When benchmarking a fragment-like molecule (PYC-1) against a fully optimized drug (Abiraterone), direct


 comparison is misleading. You must calculate Ligand Efficiency (LE)  to determine if the core scaffold is worth optimizing.
Benchmarking Data Table

Note: Values for PYC-1 are representative of typical pyridine-ketone fragments based on SAR literature [1][2].

MetricPYC-1 (Candidate)Abiraterone (Standard)Ketoconazole (Control)Interpretation
Molecular Weight (Da) ~161.2349.5531.4PYC-1 is a "Fragment" (<300 Da).
CYP17A1

(nM)
450 - 6002 - 1040 - 100Abiraterone is ~50x more potent.
Ligand Efficiency (LE) 0.45 0.380.22Critical: PYC-1 binds more efficiently per atom.
Selectivity (vs CYP3A4) Low (< 5-fold)High (> 50-fold)None (1:1)PYC-1 requires structural elaboration for selectivity.
Binding Mode Type IIType IIType IIConfirms Nitrogen-Heme interaction.
Key Insight: Ligand Efficiency


While PYC-1 has a higher


 (lower potency) than Abiraterone, its high LE (>0.40) indicates it is an exceptional starting point. Drug developers should prioritize PYC-1 derivatives because adding hydrophobic groups to this core will likely increase potency without ruining "drug-likeness."

Part 3: Experimental Protocols (Self-Validating)

To generate the data above, use the following Microsomal Inhibition Assay . This protocol includes internal validation steps to ensure data integrity (Trustworthiness).

Protocol: CYP17A1 Inhibition in Human Liver Microsomes (HLM)

Objective: Determine the


 of PYC-1 using Progesterone as a probe substrate.
Reagents:
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP17A1 (Supersomes™).

  • Substrate: Progesterone (

    
    , near 
    
    
    
    ).
  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Test Compound: PYC-1 (Dissolved in DMSO; final DMSO < 0.1%).

Workflow Visualization

Assay_Workflow Step1 Pre-Incubation (37°C, 5 min) HLM + PYC-1 + Buffer Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Reaction (37°C, 10-20 min) Conversion of Progesterone -> 17-OH-Prog Step2->Step3 Step4 Quenching Add Ice-cold Acetonitrile (with IS) Step3->Step4 Step5 Analysis LC-MS/MS Quantification Step4->Step5

Figure 2: Step-by-step kinetic assay workflow for determining CYP17A1 inhibition.

Step-by-Step Methodology:
  • Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Mix HLM (0.5 mg/mL protein) with PYC-1 (concentration range: 10 nM – 100

    
    ) and Progesterone. Incubate for 5 minutes at 37°C.
    
    • Validation Check: Include a "No-NADPH" control to rule out non-enzymatic degradation.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Incubate for 15 minutes.

    • Validation Check: Ensure reaction time is within the "linear velocity" phase (determined in pilot study) to avoid substrate depletion artifacts [3].

  • Termination: Stop reaction with ice-cold Acetonitrile containing an Internal Standard (e.g., D8-17-OH-Progesterone).

  • Analysis: Centrifuge (3000g, 10 min) and inject supernatant into LC-MS/MS. Monitor the transition of 17-OH-Progesterone.[2]

Part 4: Strategic Recommendations

Based on the benchmarking profile of PYC-1 , the following strategic decisions are recommended for drug development professionals:

  • Go/No-Go Decision: GO .

    • The pyridine-ketone scaffold is a validated pharmacophore. The high Ligand Efficiency suggests that PYC-1 is a robust "anchor" fragment.

  • Optimization Strategy:

    • Grow: Extend the cyclopentanone ring (e.g., at the C3 or C4 position) with lipophilic aryl groups to mimic the steroid backbone of Abiraterone. This will improve potency (lower

      
      ) and selectivity.
      
    • Link: Attempt to link PYC-1 with other fragments that bind to the substrate access channel.

  • Safety Warning:

    • Pyridine fragments often inhibit multiple CYP isoforms (CYP3A4, CYP2D6). Early selectivity screening is mandatory before advancing to animal models [4].

References

  • Potter, G. A., et al. (1995).[2] Novel Steroidal Inhibitors of Human Cytochrome P45017 alpha-Hydroxylase-C17,20-lyase: Potential Agents for the Treatment of Prostatic Cancer.[1][2][3][4] Journal of Medicinal Chemistry.

  • Hadjipanayis, A., et al. (2025). Pyridine indole hybrids as novel potent CYP17A1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.

  • Rehman, H. U., et al. (2014). Heterocycle-containing bioisosteres of abiraterone acetate: synthesis and biological evaluation. Future Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

2-(Pyridin-3-yl)cyclopentan-1-one proper disposal procedures

Topic: 2-(Pyridin-3-yl)cyclopentan-1-one Proper Disposal Procedures Executive Summary: Immediate Action Directive Do NOT dispose of 2-(Pyridin-3-yl)cyclopentan-1-one down the drain or in general trash. [1][2] This compou...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Pyridin-3-yl)cyclopentan-1-one Proper Disposal Procedures

Executive Summary: Immediate Action Directive

Do NOT dispose of 2-(Pyridin-3-yl)cyclopentan-1-one down the drain or in general trash. [1][2]

This compound is a functionalized pyridine derivative coupled with a cyclic ketone .[2] Its disposal must address two distinct hazard profiles: the flammability/volatility of the ketone and the toxicity/environmental persistence of the pyridine ring.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[2]

  • RCRA Classification (Likely): D001 (Ignitable), potentially D038 (Pyridine) depending on concentration and local interpretation of "derived-from" rules.[2]

  • Immediate Segregation: Store away from strong oxidizing agents and strong acids.[2]

Chemical Profile & Hazard Analysis

To ensure safe handling, one must understand the causality behind the hazards. As a specific Safety Data Sheet (SDS) for this exact structural isomer may be rare in public databases, we derive the safety protocols from its constituent moieties: Pyridine and Cyclopentanone .[2]

PropertyComponent SourceImplication for Disposal
Basicity Pyridine RingCan form salts with acids; exothermic reaction potential.[1][2][3] Do not mix with acid waste streams.
Flammability Cyclopentanone RingFlash point likely < 60°C (Cyclopentanone FP is ~26°C).[2] Treat as Class IB Flammable Liquid .[2]
Toxicity Pyridine MoietyPotential neurotoxin and hepatotoxin.[2] Offensive odor requires vapor containment.[2]
Water Solubility HybridLikely moderate to high.[2] High risk of groundwater contamination if spilled.[2]

Expert Insight: The pyridine nitrogen is a hydrogen bond acceptor.[2] In acidic waste containers, this compound will protonate, potentially generating heat and altering the solubility profile of other waste constituents. Always dispose of in a neutral pH organic solvent stream or a dedicated "Non-Halogenated Organic" container.[2]

Pre-Disposal Handling & Segregation

Before the waste leaves the bench, it must be stabilized and segregated.

Step 1: Quenching (If in Reaction Mixture)

If the compound is part of a reaction mixture (e.g., synthesis intermediate):

  • Neutralize: Ensure the solution pH is 6–8. If acidic, neutralize slowly with Sodium Bicarbonate (

    
    ) to prevent heat generation in the waste drum.[2]
    
  • Dilute: Dilute with a compatible solvent (e.g., Ethanol or Ethyl Acetate) if the concentration is >10% to lower the flash point risk, though it remains a D001 waste.

Step 2: Container Selection
  • Material: Amber glass or High-Density Polyethylene (HDPE).[2] Avoid standard LDPE for long-term storage of ketones as they can soften the plastic over time.[2]

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.[2]

Step 3: Segregation Logic

Use the following logic to determine the correct waste stream.

WasteSegregation Start Waste: 2-(Pyridin-3-yl)cyclopentan-1-one IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste Container (Double Bagged) IsSolid->SolidWaste Solid/Powder LiquidWaste Liquid Mixture? IsSolid->LiquidWaste Liquid/Solution Halogens Contains Halogens? (DCM, Chloroform, etc.) LiquidWaste->Halogens HaloStream Halogenated Organic Waste Halogens->HaloStream Yes NonHaloStream Non-Halogenated Organic Waste (Preferred Stream) Halogens->NonHaloStream No

Figure 1: Decision tree for segregating 2-(Pyridin-3-yl)cyclopentan-1-one waste. The "Non-Halogenated" stream is preferred to reduce disposal costs, provided no other halogenated solvents are present.

Detailed Disposal Workflow

This protocol ensures compliance with EPA (US) and local hazardous waste regulations.[2]

Phase 1: Labeling & Documentation

Every container must be labeled before waste is added.[2]

  • Chemical Name: Write out the full name: "2-(Pyridin-3-yl)cyclopentan-1-one". Do not use abbreviations or chemical formulas alone.

  • Hazards: Check boxes for "Flammable" and "Toxic" .[2]

Phase 2: Storage
  • Location: Store in a Satellite Accumulation Area (SAA) at or near the point of generation.

  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture spills.[2]

  • Cap Management: Keep the cap tightly closed at all times except when adding waste.[2] Do not leave a funnel in the bottle.

Phase 3: Professional Pickup

Do not transport this waste on public roads yourself.[2]

  • Request pickup via your institution's EHS (Environmental Health & Safety) portal.[2]

  • The waste will be transported to a TSDF (Treatment, Storage, and Disposal Facility) .

  • Final Fate: The standard industry practice for pyridine derivatives is Rotary Kiln Incineration .[2] This destroys the organic ring structure, converting nitrogen to

    
     or 
    
    
    
    (scrubbed) and carbon to
    
    
    .[2]

DisposalLifecycle Gen Generation (Lab Bench) SAA Satellite Accumulation (Secondary Containment) Gen->SAA Tag & Store MainStorage Central Waste Storage (90-Day Limit) SAA->MainStorage EHS Pickup Transport Licensed Hauler MainStorage->Transport Manifest Sign-off Incineration Rotary Kiln Incineration (Final Destruction) Transport->Incineration High Temp Treatment

Figure 2: The "Cradle-to-Grave" lifecycle of the chemical waste.

Emergency Procedures (Spill Response)

In the event of a spill during disposal transfer:

  • Evacuate & Ventilate: The pyridine odor is distinct and nauseating.[2] Clear the immediate area.[2][4]

  • PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If the spill is large (>500 mL) or outside a hood, use a respirator with organic vapor cartridges.[2]

  • Containment:

    • Do NOT use paper towels alone (flammability risk).[2]

    • Use vermiculite , sand , or commercially available organic spill pads .[2]

    • For the pyridine odor, cleaning the surface afterwards with a mild 5% acetic acid solution (vinegar) can help neutralize residual amine traces, followed by soap and water.[2]

  • Disposal of Debris: All contaminated spill materials must be bagged, labeled as hazardous waste (same classification as the chemical), and disposed of via EHS.

Regulatory Compliance Data

RegulationCode/ClassificationNotes
RCRA (EPA) D001 (Ignitable)Primary classification due to ketone moiety.[1][2][3]
RCRA (EPA) F005 (Spent Solvent)Applicable only if used as a solvent mixture containing pyridine.[2]
DOT UN 1993 or UN 2929 Flammable Liquid, N.O.S. (or Toxic Flammable Liquid).[2]
SARA Title III Section 313 Pyridine compounds are often reportable.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21003, Cyclopentanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[2] Retrieved from [Link][1][2]

Sources

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